molecular formula C7H7NO B144475 4-Acetylpyridine CAS No. 1122-54-9

4-Acetylpyridine

カタログ番号: B144475
CAS番号: 1122-54-9
分子量: 121.14 g/mol
InChIキー: WMQUKDQWMMOHSA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-acetylpyridine is a dark amber liquid. (NTP, 1992)
This compound has been reported in Nicotiana tabacum with data available.

特性

IUPAC Name

1-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-6(9)7-2-4-8-5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQUKDQWMMOHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Record name 4-ACETYLPYRIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19711
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022147
Record name 4-Acetylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

4-acetylpyridine is a dark amber liquid. (NTP, 1992)
Record name 4-ACETYLPYRIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19711
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

414 °F at 760 mmHg (NTP, 1992)
Record name 4-ACETYLPYRIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19711
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 200 °F (NTP, 1992)
Record name 4-ACETYLPYRIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19711
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Record name 4-ACETYLPYRIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19711
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.111 at 74.1 °F (NTP, 1992) - Denser than water; will sink
Record name 4-ACETYLPYRIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19711
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

4.9 mmHg at 77 °F ; 6.1 mmHg at 94.1 °F (NTP, 1992)
Record name 4-ACETYLPYRIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19711
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

1122-54-9
Record name 4-ACETYLPYRIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19711
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Acetylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetylpyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(4-pyridinyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Acetylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-pyridyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.047
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ACETYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G47437IOW7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Acetylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylpyridine, a heterocyclic ketone, serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Its unique electronic properties, arising from the interplay between the electron-withdrawing acetyl group and the pyridine ring, make it a subject of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Structure and Identification

This compound consists of a pyridine ring substituted at the 4-position with an acetyl group.[1] The presence of both a basic nitrogen atom in the aromatic ring and a carbonyl group confers upon it a distinct reactivity profile.

Diagram of the chemical structure of this compound:

Caption: Chemical structure of this compound.

IdentifierValue
IUPAC Name 1-(Pyridin-4-yl)ethanone[2]
CAS Number 1122-54-9[2]
Molecular Formula C7H7NO[2]
Molecular Weight 121.14 g/mol [2]
SMILES CC(=O)c1ccncc1
InChI 1S/C7H7NO/c1-6(9)7-2-4-8-5-3-7/h2-5H,1H3

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValue
Appearance Pale yellow to brownish liquid
Melting Point 13-16 °C
Boiling Point 212 °C
Density 1.095 g/mL at 25 °C
Solubility Soluble in water, alcohol, chloroform, and ethyl acetate.
pKa 3.51
Refractive Index n20/D 1.529

Spectral Data

Spectroscopic data are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the acetyl group.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the C=O stretching of the ketone and the vibrations of the pyridine ring.

Experimental Protocols

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: The NMR spectra are recorded on a spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition: The carbon spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small drop of liquid this compound is placed directly onto the ATR crystal.

  • Spectrum Acquisition: The IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

  • Cleaning: The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) after the measurement.

Synthesis and Reactivity

This compound is commonly synthesized via the Friedel-Crafts acylation of pyridine. However, due to the deactivation of the pyridine ring towards electrophilic substitution, this reaction often requires harsh conditions or specific strategies, such as the use of pyridine-N-oxide.

A common reaction of this compound involves the carbonyl group, for instance, the formation of an oxime.

Workflow for the Synthesis of this compound Oxime:

G Synthesis of this compound Oxime cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product This compound This compound Mixing Mixing This compound->Mixing Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride->Mixing Sodium Hydroxide Solution Sodium Hydroxide Solution Sodium Hydroxide Solution->Mixing Stirring at 0-5 C Stirring at 0-5 C Mixing->Stirring at 0-5 C Filtration Filtration Stirring at 0-5 C->Filtration Washing with Water Washing with Water Filtration->Washing with Water Drying Drying Washing with Water->Drying This compound Oxime This compound Oxime Drying->this compound Oxime

Caption: Experimental workflow for the synthesis of this compound oxime.

Applications in Drug Development

The pyridine moiety is a common scaffold in many FDA-approved drugs. This compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity. For example, derivatives of this compound, such as thiosemicarbazones, have been investigated for their antimicrobial and cytotoxic activities. The acetyl group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

This compound is considered hazardous. It may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with a rich chemistry that is central to the development of new pharmaceuticals and other functional materials. A thorough understanding of its chemical properties, structure, and reactivity, as provided in this guide, is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to 4-Acetylpyridine: Properties, Synthesis, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 1122-54-9

IUPAC Name: 1-(pyridin-4-yl)ethanone

Physicochemical and Spectroscopic Data

4-Acetylpyridine is a versatile heterocyclic ketone that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical agents. Its chemical and physical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₇H₇NO
Molecular Weight121.14 g/mol
AppearanceColorless to light yellow/dark amber liquid
Melting Point13-16 °C
Boiling Point212 °C at 760 mmHg
Density1.095 g/mL at 25 °C
SolubilitySoluble in water
Flash Point104 °C (219.2 °F)
Refractive Index (n20/D)1.529
Table 2: Spectroscopic Data of this compound
Spectroscopic DataKey Features
¹H NMR Spectra available, characteristic peaks for pyridyl and acetyl protons.
¹³C NMR Spectra available, characteristic peaks for pyridyl and carbonyl carbons.
Mass Spectrometry (MS) Spectra available, molecular ion peak consistent with its molecular weight.
Infrared (IR) Spectroscopy Spectra available, characteristic absorption for C=O (ketone) and aromatic C-H bonds.

Synthesis and Reactions: Experimental Protocols

This compound is a valuable precursor for the synthesis of a wide range of derivatives, including chalcones, oximes, and biaryl compounds. Below are detailed experimental protocols for some of these key transformations.

Synthesis of this compound Oxime

This protocol describes the oximation of this compound, a common step in the synthesis of more complex molecules.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (20% aqueous solution)

  • Water

Procedure:

  • Dissolve 25.0 g (0.36 mol) of hydroxylamine hydrochloride in 50 mL of water.

  • Add the hydroxylamine solution to 70 mL of 20% aqueous sodium hydroxide in a suitable flask with magnetic stirring.

  • To this stirred solution, add 36.3 g (0.30 mol) of this compound all at once. A precipitate will form rapidly.

  • Stir the reaction mixture at 0–5 °C for 2 hours.

  • Collect the precipitate by suction filtration and wash it with 500 mL of cold water.

  • The crude product, a mixture of E- and Z-isomers, can be purified by recrystallization from hot water to yield the pure E-oxime. The reported yield of the pure E-4-acetylpyridine oxime is 66–69%.

Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol details the synthesis of pyridine-based chalcones, which are known precursors to various biologically active heterocyclic compounds.

Materials:

  • 4-(4-acetylphenyl)pyridine

  • Substituted aromatic aldehyde

  • Ethanol

  • Potassium hydroxide (40% aqueous solution)

  • Dilute hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-(4-acetylphenyl)pyridine and 1.0 equivalent of the desired substituted aromatic aldehyde in 25 mL of ethanol.

  • While stirring, add 10 mL of a 40% aqueous solution of potassium hydroxide dropwise to the solution.

  • Heat the reaction mixture at reflux for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into crushed ice.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone product.

  • Filter the solid product, wash it with cold water, and recrystallize from ethanol to obtain the pure chalcone.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product acetylpyridine This compound (Enolate Precursor) enolate Enolate Ion (Nucleophile) acetylpyridine->enolate Forms aldehyde Aromatic Aldehyde (Electrophile) alkoxide Tetrahedral Alkoxide Intermediate aldehyde->alkoxide Forms base Base (e.g., KOH) base->acetylpyridine Deprotonation enolate->aldehyde Nucleophilic Attack chalcone_product α,β-Unsaturated Ketone (Chalcone) alkoxide->chalcone_product Dehydration (-H₂O)

Caption: Workflow for the Claisen-Schmidt condensation to synthesize pyridine-based chalcones.

Suzuki-Miyaura Coupling for Biaryl Pyridine Synthesis

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals.

Materials:

  • 4-(4-bromophenyl)pyridine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add 1.0 equivalent of 4-(4-bromophenyl)pyridine and 5 mol% of the Pd(PPh₃)₄ catalyst.

  • Add 6 mL of 1,4-dioxane and stir the mixture for 30 minutes at room temperature.

  • Add 1.1 equivalents of the arylboronic acid, 2.0 equivalents of K₃PO₄, and 1.5 mL of distilled water.

  • Heat the reaction mixture to 70-80 °C and stir for 18-22 hours, monitoring progress by TLC.

  • After completion, cool the reaction to room temperature and add ethyl acetate.

  • Separate the organic layer, dry it over MgSO₄, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_reactants_suzuki Reactants cluster_cycle Catalytic Cycle aryl_halide Aryl Halide (e.g., 4-(4-bromophenyl)pyridine) oxidative_addition Oxidative Addition Complex (Pd(II)) aryl_halide->oxidative_addition boronic_acid Arylboronic Acid transmetalation Transmetalation Complex boronic_acid->transmetalation catalyst Pd(0) Catalyst catalyst->oxidative_addition Oxidative Addition base_suzuki Base base_suzuki->transmetalation oxidative_addition->transmetalation Transmetalation reductive_elimination Reductive Elimination Precursor transmetalation->reductive_elimination Isomerization reductive_elimination->catalyst Reductive Elimination biaryl_product Biaryl Product reductive_elimination->biaryl_product Forms PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits CellGrowth Cell Growth & Proliferation S6K1->CellGrowth Promotes _4EBP1->CellGrowth Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds to Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits & Activates PI3K_Akt_path PI3K/Akt Pathway EGFR->PI3K_Akt_path Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PI3K_Akt_path->Proliferation Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR Inhibits

An In-depth Technical Guide to 4-Acetylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

4-Acetylpyridine, a derivative of pyridine, is a significant organic compound utilized across various scientific and industrial domains. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is an organic compound consisting of a pyridine ring substituted with an acetyl group at the fourth position.[1] It is typically a colorless to light yellow or dark amber liquid.[2][3] Its chemical structure and properties make it a versatile building block in organic synthesis.

Table 1: General Information and Identifiers for this compound

IdentifierValue
IUPAC Name 1-(pyridin-4-yl)ethanone[2]
Synonyms Methyl 4-pyridyl ketone, γ-Acetylpyridine[2]
CAS Number 1122-54-9
Molecular Formula C7H7NO
SMILES CC(=O)C1=CC=NC=C1
InChIKey WMQUKDQWMMOHSA-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 121.14 g/mol
Appearance Dark amber liquid / Yellow to light brown liquid
Melting Point 13-16 °C
Boiling Point 212 °C at 760 mmHg
Density 1.095 g/mL at 25 °C
Flash Point 104 °C (219.2 °F) - closed cup
Water Solubility Soluble (≥100 mg/mL at 19 °C)
Refractive Index n20/D 1.529
Vapor Pressure 4.9 mmHg at 25 °C

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Various spectroscopic data are available for this compound.

Table 3: Spectroscopic Information for this compound

Spectrum TypeAvailability / Key Information
¹H NMR Spectra available.
¹³C NMR Spectra available.
Mass Spectrometry (MS) Spectra available.
Infrared (IR) Spectroscopy FTIR, ATR-IR, and Vapor Phase IR spectra available.

Synthesis and Reactivity

This compound is a key starting material for the synthesis of more complex molecules, including nitrogen-containing bicyclic heterocycles. Its acetyl group and pyridine ring offer reactive sites for numerous chemical transformations.

Chalcones can be synthesized from this compound through a Claisen-Schmidt condensation reaction with various aromatic aldehydes.

Objective: To synthesize chalcone derivatives from this compound.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Potassium hydroxide (KOH) solution

  • Ethanol

Procedure:

  • Dissolve this compound and the chosen aromatic aldehyde in an alcoholic medium such as ethanol.

  • Add a solution of potassium hydroxide (KOH) to the mixture to act as a base catalyst.

  • Stir the reaction mixture at room temperature or under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically poured into cold water or an acidic solution to precipitate the chalcone product.

  • The solid product is collected by filtration, washed with water, and then purified, usually by recrystallization from a suitable solvent like ethanol.

  • The structure of the synthesized chalcone is confirmed using spectroscopic methods such as IR and NMR.

This protocol details the formation of an oxime from this compound, a common derivative used in further synthesis.

Objective: To synthesize this compound oxime.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • 20% aqueous sodium hydroxide (NaOH)

  • Water

Procedure:

  • Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in water and adding it to a 20% aqueous sodium hydroxide solution.

  • To this magnetically stirred solution, add this compound all at once. A precipitate will form rapidly.

  • Stir the reaction mixture at a controlled temperature of 0–5 °C for 2 hours.

  • Collect the precipitate by suction filtration and wash it thoroughly with cold water.

  • The crude product is a mixture of E- and Z-isomers of the oxime.

  • The pure E-isomer can be obtained by recrystallization from a suitable solvent.

  • The final product should be dried under reduced pressure to a constant weight. The structure and purity can be confirmed by melting point determination and ¹H NMR spectroscopy.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis and has several applications:

  • Pharmaceutical Intermediate: It is a crucial starting material for the synthesis of various pharmaceutical compounds and drug candidates. Its structure is a component of molecules with potential biological activities.

  • Fine Chemical Industry: It is used in the production of specialty chemicals.

  • Flavor and Fragrance: this compound is used as a flavoring agent or fragrance ingredient in food, beverages, and perfumes.

  • Biochemical Reagent: It is used as a biochemical reagent in life science research.

G cluster_synthesis Synthesis of Pyrimidine Derivatives 4-AP This compound Chalcone Chalcone Intermediate 4-AP->Chalcone Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Product1 Pyrimidine Derivative 1 Chalcone->Product1 Product2 Pyrimidine Derivative 2 Chalcone->Product2 Product3 Pyrimidine Derivative 3 Chalcone->Product3 Thiourea Thiourea Thiourea->Product1 Guanidine Guanidine Guanidine->Product2 Urea Urea Urea->Product3

Caption: Synthesis pathway of pyrimidine derivatives from this compound.

G Start Synthesis Planning Reaction Chemical Reaction (e.g., Claisen-Schmidt) Start->Reaction Reagents Isolation Product Isolation (Filtration/Extraction) Reaction->Isolation Crude Product Purification Purification (Recrystallization/ Chromatography) Isolation->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Purified Sample Final Pure Compound Analysis->Final

Caption: General workflow for chemical synthesis and characterization.

Safety Information

This compound is incompatible with strong oxidizing and reducing agents. It is classified as acutely toxic if swallowed and can cause skin and eye irritation.

Table 4: Hazard and Safety Information for this compound

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity 4, OralGHS07WarningH302: Harmful if swallowed.
Skin IrritationGHS07WarningH315: Causes skin irritation.
Eye IrritationGHS07WarningH319: Causes serious eye irritation.
Respiratory IrritationGHS07WarningH335: May cause respiratory irritation.

References

solubility of 4-Acetylpyridine in water and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of 4-Acetylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 1122-54-9), also known as methyl 4-pyridyl ketone, is a heterocyclic aromatic compound and a key intermediate in organic synthesis.[1][2] Its molecular structure, featuring a pyridine ring substituted with an acetyl group, imparts a unique combination of polarity and aromaticity, influencing its solubility in various media.[2] This technical guide provides a comprehensive overview of the solubility of this compound in water and common organic solvents, offering quantitative data, generalized experimental protocols for solubility determination, and logical diagrams to illustrate key concepts. Understanding its solubility profile is critical for applications in pharmaceutical synthesis, materials science, and biochemical research.[2]

Solubility Data

The solubility of this compound is dictated by the interplay between the polar acetyl group and the nitrogen atom in the pyridine ring, which can act as a hydrogen bond acceptor, and the largely nonpolar aromatic ring. This leads to significant solubility in many polar organic solvents and moderate to high solubility in water.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in water and various organic solvents.

SolventTypeSolubility ValueTemperatureReference(s)
Water Aqueous≥ 100 mg/mL18.9 °C (66 °F)[3]
38,700 mg/L (38.7 mg/mL) (experimental)17 °C
38,680 mg/L (38.68 mg/mL) (estimated)25 °C
"Soluble"Not Specified
"Slightly soluble"Not Specified
"Insoluble"Not Specified
DMSO Polar Aprotic200 mg/mLNot Specified
Ethanol Polar Protic"Soluble"Not Specified
Chloroform Halogenated"Soluble"Not Specified
Ethyl Acetate Ester"Soluble"Not Specified
Ether Ether"Soluble"Not Specified
Alcohol Polar Protic"Soluble"Not Specified

Note: Conflicting data exists for water solubility, ranging from highly soluble to insoluble. The data from the National Toxicology Program (≥ 100 mg/mL) is a widely cited value. The "insoluble" reports may refer to observations at very high concentrations or in specific contexts not fully described in the source.

Experimental Protocol for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published in the provided search results, a standard and widely accepted methodology is the isothermal shake-flask method . This procedure is a reliable way to determine the equilibrium solubility of a compound in a given solvent.

Principle

A surplus of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the saturated solution is then measured using a suitable analytical technique.

Materials and Equipment
  • This compound (solid or liquid form)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Thermostatic shaker bath or incubator

  • Glass vials with screw caps

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC system)

  • Volumetric flasks and pipettes

Generalized Procedure
  • Preparation : Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure a saturated solution is achieved.

  • Solvent Addition : Accurately dispense a known volume of the desired solvent into each vial.

  • Equilibration : Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the undissolved solid settle.

  • Sampling and Filtration : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Dilution : Accurately dilute the clear, filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification : Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of this compound.

  • Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.

Visualizations

Logical Relationship: pH-Dependent Solubility

The basic nitrogen atom on the pyridine ring allows for protonation under acidic conditions. This conversion to a pyridinium salt dramatically increases the polarity of the molecule and its solubility in aqueous media.

G Logical Diagram of pH-Dependent Solubility cluster_0 Low pH (Acidic Conditions) cluster_1 Properties A This compound (Neutral Form) B Pyridinium Salt (Protonated Form) A->B + H+ C Low Aqueous Solubility A->C Exhibits D High Aqueous Solubility B->D Exhibits G Workflow for Solubility Determination start Start prep Add excess this compound and known volume of solvent to vial start->prep equilibrate Equilibrate in thermostatic shaker (e.g., 24-72h at 25°C) prep->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Withdraw supernatant and filter (e.g., 0.45 µm syringe filter) settle->filter dilute Prepare accurate dilutions of the saturated filtrate filter->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate solubility from concentration and dilution factor quantify->calculate end_node End calculate->end_node

References

A Historical Overview of 4-Acetylpyridine Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Acetylpyridine

This compound, a heterocyclic organic compound with the chemical formula C₇H₇NO, is a derivative of pyridine with an acetyl group at the 4-position. Structurally, it consists of a pyridine ring, a six-membered aromatic ring containing one nitrogen atom, substituted with a methyl ketone group. This compound serves as a versatile building block in organic synthesis and has found significant applications in the pharmaceutical, agrochemical, and flavor and fragrance industries. Its utility stems from the reactivity of both the pyridine ring and the acetyl group, allowing for a wide range of chemical transformations to create more complex molecules with diverse biological and chemical properties.

The Historical Context of Pyridine and its Derivatives' Synthesis

The journey of this compound is intrinsically linked to the broader history of pyridine chemistry. Pyridine itself was first isolated from coal tar in the 19th century, marking a pivotal moment in heterocyclic chemistry. The elucidation of its aromatic structure spurred significant interest in the synthesis of its derivatives.

While a definitive first synthesis of this compound remains elusive in widely available literature, its emergence can be situated in the early 20th century, a period of intense investigation into substituted pyridines. Early synthetic strategies for pyridine derivatives were often general in nature. Landmark developments that laid the groundwork for the synthesis of compounds like this compound include:

  • The Hantzsch Pyridine Synthesis (1881): Developed by Arthur Hantzsch, this method involves the condensation of a β-ketoester, an aldehyde, and ammonia or an ammonium salt. While primarily used for dihydropyridines, which can then be oxidized to pyridines, it represented a fundamental approach to constructing the pyridine ring.

  • The Chichibabin Pyridine Synthesis (1924): Invented by Aleksei Chichibabin, this reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. This method provided a more direct route to pyridines from readily available starting materials.

These foundational methods paved the way for more targeted syntheses of specific pyridine derivatives as the 20th century progressed and the demand for tailored heterocyclic compounds in various fields, particularly medicine, grew.

Evolution of Synthetic Methodologies for this compound

Early methods for the synthesis of acetylpyridines often involved harsh conditions and resulted in modest yields. Over time, synthetic approaches have evolved to be more efficient, selective, and scalable.

A notable early method for the preparation of acetylpyridines involved the reaction of a pyridinecarboxylic acid ester with acetic acid at high temperatures. For instance, the condensation of ethyl nicotinate with acetic acid at 520°C was reported to yield 3-acetylpyridine.

More contemporary and specific methods for the synthesis of this compound often start from readily available pyridine derivatives such as isonicotinic acid or 4-cyanopyridine. Key transformations include:

  • From Isonicotinic Acid: Isonicotinic acid can be converted to its acid chloride, which can then be reacted with an appropriate organometallic reagent, such as a Grignard reagent or an organocadmium reagent, to introduce the acetyl group.

  • Acylation of Pyridine: Direct Friedel-Crafts acylation of pyridine is challenging due to the deactivation of the ring by the nitrogen atom. However, modifications of this approach, such as the use of pyridine N-oxide, can facilitate acylation.

  • Reaction with Organometallic Reagents: The reaction of 4-cyanopyridine with a methylmagnesium halide (a Grignard reagent) followed by hydrolysis provides a direct route to this compound.

The development of these more refined methods has been crucial for the production of this compound in the purity and quantities required for its diverse applications.

Key Applications Across Industries

The unique chemical properties of this compound have led to its use in a variety of industrial and research settings.

  • Building Block in Organic Synthesis: this compound is a valuable intermediate for the synthesis of more complex heterocyclic compounds. The acetyl group can undergo a variety of reactions, including condensation reactions to form chalcones, and can be converted into other functional groups. For example, it is used in the preparation of nitrogen-containing bicyclic heterocycles.

  • Pharmaceutical and Agrochemical Industries: In medicinal chemistry, this compound serves as a starting material for the synthesis of various drug candidates.[1] Its derivatives have been investigated for a range of biological activities, including antimicrobial and antifungal properties.[2] A significant area of research has been the development of this compound derivatives as enzyme inhibitors, particularly for acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are important targets in the treatment of neurodegenerative diseases.

  • Flavor and Fragrance Industry: this compound possesses a characteristic aroma and is used as a flavoring agent in a variety of food products and beverages.[1]

Quantitative Data on Reactions of this compound

The following table summarizes quantitative data for a key reaction involving this compound, highlighting the conditions and yields for the synthesis of chalcones, which are important intermediates for various biologically active compounds.

Reactant 1Reactant 2BaseSolventReaction ConditionsProductYield (%)Reference
This compoundAromatic AldehydeKOHEthanolNot specifiedChalconeNot specified[3]

Note: The available historical literature from the searches did not provide a comprehensive set of quantitative data for a historical comparison of different synthetic methods for this compound itself. The data presented here is from a more recent study on a reaction utilizing this compound.

Mechanism of Action: A Focus on Enzyme Inhibition

While a classical signaling pathway directly involving this compound is not described in the available literature, a significant area of its research focuses on the mechanism of action of its derivatives as enzyme inhibitors. A prominent example is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels, a therapeutic strategy for conditions like Alzheimer's disease.

Derivatives of this compound can act as inhibitors of AChE. The pyridine ring and other structural features of these derivatives allow them to bind to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. The following diagram illustrates this general mechanism of action.

Mechanism_of_Action cluster_Enzyme Acetylcholinesterase (AChE) Active Site cluster_Products Hydrolysis Products AChE AChE Choline Choline AChE->Choline Hydrolyzes into Acetate Acetate AChE->Acetate Acetylcholine Acetylcholine Acetylcholine->AChE Binds to active site Inhibitor This compound Derivative Inhibitor->AChE Binds to active site (Inhibition)

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocol: Synthesis of Chalcones from this compound

The following protocol is a general representation of the Claisen-Schmidt condensation for the synthesis of chalcones from this compound, as described in the literature.[3]

Objective: To synthesize chalcone derivatives by reacting this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve this compound and the chosen aromatic aldehyde in ethanol.

  • Addition of Base: Slowly add a solution of potassium hydroxide in ethanol to the reaction mixture with constant stirring. The base acts as a catalyst for the condensation reaction.

  • Reaction: The reaction mixture is stirred at room temperature or refluxed for a specified period, which can be monitored by thin-layer chromatography (TLC) to determine the completion of the reaction.

  • Isolation of the Product: Upon completion, the reaction mixture is typically poured into cold water or an acidic solution to precipitate the crude chalcone product.

  • Purification: The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterization: The structure and purity of the synthesized chalcone are confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Conclusion

The research history of this compound reflects the broader evolution of organic and medicinal chemistry. From its likely origins in the early 20th century as one of many pyridine derivatives being synthesized and characterized, it has emerged as a valuable and versatile chemical tool. Its journey from a simple heterocyclic ketone to a key building block in the synthesis of potential therapeutic agents highlights the enduring importance of fundamental organic chemistry in driving innovation in drug discovery and materials science. Future research will likely continue to explore the synthesis of novel this compound derivatives with tailored biological activities and delve deeper into their mechanisms of action, potentially uncovering new therapeutic applications.

References

The Enigmatic Acetyl Group: A Technical Guide to the Natural Sources and Biosynthesis of 4-Acetylpyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylpyridine and its analogs represent a class of pyridine alkaloids with emerging biological significance, particularly in the context of cancer research. While their presence in nature has been identified, a comprehensive understanding of their biosynthesis and the full scope of their natural distribution remains an area of active investigation. This technical guide provides an in-depth overview of the current knowledge on the natural sources and biosynthetic pathways of this compound analogs. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the proposed biosynthetic routes. This document aims to serve as a foundational resource for researchers in natural product chemistry, biosynthesis, and drug discovery, highlighting both established facts and the knowledge gaps that present opportunities for future research.

Natural Sources of this compound and its Analogs

The occurrence of this compound in the natural world is relatively underexplored compared to other major pyridine alkaloids. The primary identified natural source to date is the tobacco plant (Nicotiana tabacum)[1]. It is considered a minor alkaloid in tobacco leaves, co-existing with more abundant compounds like nicotine, nornicotine, anabasine, and anatabine[2][3][4].

While direct quantitative data for this compound is scarce in publicly available literature, the concentrations of other minor alkaloids in tobacco can provide a contextual framework. For instance, nornicotine can range from 0.38 to 1.06 mg/g, cotinine from 0.19 to 0.35 mg/g, and anabasine from 0.14 to 0.32 mg/g in commercial cigarette tobacco fillers[5]. It is plausible that the concentration of this compound falls within a similar range.

A related analog, 2-acetylpyridine, has been identified in a wider array of natural and processed sources, including malt, corn tortillas, popcorn, and beer. Its formation is often associated with the Maillard reaction and nixtamalization processes.

Table 1: Natural and Process-Related Sources of Acetylpyridine Analogs

CompoundSourceType of SourceReported Concentration
This compound Nicotiana tabacum (Tobacco)PlantNot explicitly quantified, considered a minor alkaloid.
2-Acetylpyridine MaltProcessed GrainData not available
Corn TortillasProcessed FoodData not available
PopcornProcessed FoodData not available
BeerFermented BeverageData not available

Biosynthesis of this compound

The biosynthesis of pyridine alkaloids in Nicotiana species is a complex process involving the convergence of two primary metabolic pathways to form the characteristic pyridine ring structure. While the general pathway leading to the core pyridine structure is relatively well-understood, the specific enzymatic step responsible for the addition of the acetyl group at the 4-position of the pyridine ring to form this compound has not yet been elucidated.

The General Pyridine Alkaloid Biosynthetic Pathway

The biosynthesis of the pyridine ring of nicotinic acid, the precursor to pyridine alkaloids, originates from the pyridine nucleotide cycle. Key enzymes in this pathway include aspartate oxidase (AO), quinolinate synthase (QS), and quinolinate phosphoribosyltransferase (QPT), which convert aspartate into nicotinic acid mononucleotide. This is then likely converted to a reactive pyridine precursor.

This pyridine precursor subsequently condenses with a pyrrolidine ring precursor, which is derived from putrescine. The formation of the pyrrolidine ring involves enzymes such as putrescine N-methyltransferase (PMT).

The Unresolved Acetylation Step

The critical unresolved step in the biosynthesis of this compound is the mechanism of acetylation at the 4-position of the pyridine ring. Several hypotheses can be proposed:

  • Acetylation of a Pyridine Precursor: An acetyltransferase enzyme could catalyze the transfer of an acetyl group from acetyl-CoA to a pyridine-containing intermediate before its condensation with the pyrrolidine ring precursor.

  • Modification of an Existing Alkaloid: A downstream acetyltransferase could modify a pre-formed pyridine alkaloid, such as nicotine or a related structure, to introduce the acetyl group.

  • Non-Enzymatic Reaction: While less common for such specific modifications, a non-enzymatic reaction involving a reactive pyridine intermediate and an acetyl donor cannot be entirely ruled out. Research on the biosynthesis of rubrolone tropolone alkaloids has shown non-enzymatic pyridine ring formation involving a 1,5-dione moiety as an amine acceptor. It is conceivable that a similar reactive intermediate could be involved in the formation of the acetyl group.

The search for a specific acetyltransferase involved in pyridine alkaloid biosynthesis is an ongoing area of research. Plant genomes contain a large number of acetyltransferases with diverse substrate specificities. Identifying the specific enzyme responsible for this compound formation will likely require a combination of genomic, transcriptomic, and biochemical approaches.

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates the proposed, yet unconfirmed, biosynthetic pathway of this compound, highlighting the known steps leading to the pyridine ring and the hypothetical acetylation step.

This compound Biosynthesis cluster_pyridine Pyridine Ring Biosynthesis cluster_acetylation Hypothetical Acetylation cluster_pyrrolidine Pyrrolidine Ring Biosynthesis Aspartate Aspartate Quinolinate Quinolinate Aspartate->Quinolinate Aspartate Oxidase (AO) Quinolinate Synthase (QS) Nicotinic_Acid Nicotinic Acid Mononucleotide Quinolinate->Nicotinic_Acid QPT Reactive_Pyridine Reactive Pyridine Precursor Nicotinic_Acid->Reactive_Pyridine Acetylated_Pyridine 4-Acetyl-Pyridine Intermediate Reactive_Pyridine->Acetylated_Pyridine Acetyl_CoA Acetyl-CoA Acetyl_CoA->Acetylated_Pyridine Unknown Acetyltransferase Final_Condensation Condensation Acetylated_Pyridine->Final_Condensation Putrescine Putrescine N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Pyrrolinium_Cation N-Methyl-Δ¹- pyrrolinium Cation N_Methylputrescine->Pyrrolinium_Cation Pyrrolinium_Cation->Final_Condensation Four_Acetylpyridine This compound Final_Condensation->Four_Acetylpyridine

A proposed biosynthetic pathway for this compound.

Experimental Protocols

Extraction and Quantification of this compound from Nicotiana tabacum

The following protocol is a generalized method for the extraction and quantification of minor alkaloids from tobacco, which can be adapted and optimized for this compound.

3.1.1. Materials and Reagents

  • Dried and ground tobacco leaves

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • This compound analytical standard

  • Internal standard (e.g., d4-nornicotine)

  • Ultrasonic bath or microwave extractor

  • Centrifuge

  • Syringe filters (0.22 µm)

  • GC-MS or LC-MS/MS system

3.1.2. Extraction Procedure (Ultrasonic-Assisted)

  • Weigh approximately 100-200 mg of finely ground tobacco into a centrifuge tube.

  • Add a defined volume of extraction solvent (e.g., 5 mL of acetonitrile:water 8:2, v/v containing 5 mmol/L ammonium acetate, pH 5.0).

  • Spike with a known concentration of an appropriate internal standard.

  • Vortex the mixture for 1 minute.

  • Place the tube in an ultrasonic bath for 10-20 minutes at a controlled temperature.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for GC-MS or LC-MS/MS analysis.

3.1.3. Instrumental Analysis (GC-MS)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: Splitless injection of 1 µL of the extract.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 280°C) to separate the alkaloids.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of this compound and the internal standard.

  • Quantification: A calibration curve should be prepared using the this compound analytical standard.

Elucidation of the Biosynthetic Pathway

Investigating the unknown steps of the this compound biosynthetic pathway requires a combination of in vivo and in vitro approaches.

3.2.1. Tracer Studies with Labeled Precursors

  • Precursor Selection: Based on the proposed pathway, potential labeled precursors would include [¹³C]- or [¹⁴C]-labeled nicotinic acid, acetate, or acetyl-CoA.

  • Administration: Administer the labeled precursor to Nicotiana tabacum cell cultures or whole plants.

  • Incubation: Allow sufficient time for the plant to metabolize the precursor.

  • Extraction and Analysis: Extract the alkaloids as described above and analyze the incorporation of the label into this compound using mass spectrometry or liquid scintillation counting. This will confirm the precursors of the acetyl group.

3.2.2. Identification of Acetyltransferase Candidates

  • Transcriptome Analysis: Perform RNA-seq on tobacco tissues known to produce this compound to identify candidate acetyltransferase genes that are co-expressed with other known pyridine alkaloid biosynthesis genes.

  • Enzyme Assays: Express candidate acetyltransferase enzymes heterologously (e.g., in E. coli or yeast) and perform in vitro assays with potential substrates (e.g., nicotinic acid derivatives) and acetyl-CoA to test for the formation of this compound or its precursor.

Experimental_Workflow cluster_extraction Extraction & Quantification cluster_biosynthesis Biosynthesis Elucidation Plant_Material Tobacco Leaves Extraction Ultrasonic/Microwave Extraction Plant_Material->Extraction Tracer_Studies Tracer Studies with Labeled Precursors Plant_Material->Tracer_Studies Transcriptomics Transcriptome Analysis Plant_Material->Transcriptomics Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of This compound Analysis->Quantification Pathway_Confirmation Pathway Confirmation Tracer_Studies->Pathway_Confirmation Enzyme_Assays In Vitro Enzyme Assays Transcriptomics->Enzyme_Assays Enzyme_Assays->Pathway_Confirmation

Workflow for studying this compound.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of this compound and its derivatives as cytotoxic agents against various cancer cell lines.

Cytotoxic Effects

Derivatives of this compound have demonstrated cytotoxic activity against human cancer cell lines, including HeLa (cervical cancer) cells. The mechanism of action is thought to involve the induction of apoptosis.

Table 2: Reported Cytotoxic Activity of this compound Analogs

Compound/AnalogCell LineIC50 (µM)Reference
Pyrazolo-pyridine derivativeHeLa6.4
Pyrazolo-naphthyridine derivativeMCF-7 (Breast Cancer)2.03

It is important to note that these are derivatives and not this compound itself. The cytotoxic potential of the parent compound requires further investigation.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Pyridine alkaloids are well-known for their interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in synaptic transmission. Nicotine, the most abundant tobacco alkaloid, is a potent agonist of nAChRs, and its addictive properties are mediated through these receptors.

Given its structural similarity to nicotine, it is highly probable that this compound also interacts with nAChRs. It could act as an agonist, antagonist, or an allosteric modulator, depending on the specific nAChR subtype. The acetyl group at the 4-position would likely alter its binding affinity and efficacy compared to nicotine. Further research is needed to characterize the specific interactions of this compound with different nAChR subtypes (e.g., α4β2, α7) and to understand the downstream signaling consequences of these interactions.

Signaling_Pathways cluster_nAChR Interaction with nAChRs cluster_cytotoxicity Cytotoxic Effects in Cancer Cells Four_AP This compound nAChR Nicotinic Acetylcholine Receptor Four_AP->nAChR Binds to receptor Cancer_Cell Cancer Cell Four_AP->Cancer_Cell Ion_Flux Ion Flux (Na+, Ca²⁺) nAChR->Ion_Flux Opens channel Downstream_Signaling Downstream Signaling (e.g., Ca²⁺ signaling, MAPK) Ion_Flux->Downstream_Signaling Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction Unknown molecular target/pathway Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Potential signaling pathways of this compound.

Conclusion and Future Directions

This compound is a naturally occurring minor alkaloid with demonstrated, albeit underexplored, biological activity. This guide has summarized the current state of knowledge regarding its natural sources and biosynthesis. Key takeaways include:

  • Natural Occurrence: Primarily identified in Nicotiana tabacum, with a need for robust quantitative analysis.

  • Biosynthesis: The general pathway for the pyridine ring is known, but the specific acetylation step remains a significant knowledge gap.

  • Biological Activity: Shows promise as a cytotoxic agent, and likely interacts with nicotinic acetylcholine receptors.

Future research should prioritize the following areas:

  • Quantitative Analysis: Development and application of validated analytical methods to determine the concentration of this compound in various tobacco cultivars and other potential natural sources.

  • Enzyme Discovery: Identification and characterization of the acetyltransferase responsible for the biosynthesis of this compound.

  • Pharmacological Characterization: Detailed investigation of the interaction of this compound with a panel of nAChR subtypes to determine its pharmacological profile.

  • Mechanism of Cytotoxicity: Elucidation of the specific molecular targets and signaling pathways responsible for the cytotoxic effects of this compound in cancer cells.

Addressing these research questions will not only provide a more complete picture of the natural history of this intriguing alkaloid but also pave the way for its potential development as a lead compound in drug discovery programs.

References

Thermodynamic Profile of 4-Acetylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

Core Physical and Thermodynamic Properties

4-Acetylpyridine, a derivative of pyridine, presents as a liquid at room temperature with a characteristic pungent odor[1]. Its physical properties are crucial for understanding its behavior in various chemical and biological systems. A summary of these properties is presented below.

PropertyValueSource(s)
Molecular FormulaC₇H₇NO[2][3]
Molecular Weight121.14 g/mol [2]
Melting Point13-16 °C
Boiling Point212 °C at 760 mmHg
Density1.095 g/mL at 25 °C
Vapor Pressure4.9 mmHg at 25.6 °C (77 °F); 6.1 mmHg at 34.5 °C (94.1 °F)
SolubilitySoluble in water and organic solvents.
Flash Point>93.3 °C (>200 °F)

Note: The core thermodynamic data, including standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔfG°), for this compound are not available in the cited literature. The determination of these values would require dedicated experimental studies.

Experimental Protocols for Thermodynamic Data Determination

The acquisition of fundamental thermodynamic data for organic compounds such as this compound relies on well-established calorimetric and analytical techniques. The following sections detail the standard methodologies that would be employed to determine the key thermodynamic parameters.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data. For organic compounds like this compound, this is most commonly and accurately determined through combustion calorimetry.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a static bomb calorimeter. A known mass of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

  • Calorimeter Setup: The bomb is sealed, pressurized with an excess of pure oxygen (typically to around 30 atm), and placed within a larger, insulated water jacket of known heat capacity. The initial temperature of the water is recorded with high precision.

  • Combustion: The sample is ignited electrically. The complete combustion of this compound (C₇H₇NO) proceeds according to the following reaction: C₇H₇NO(l) + 8.25 O₂(g) → 7 CO₂(g) + 3.5 H₂O(l) + 0.5 N₂(g)

  • Temperature Measurement: The temperature of the surrounding water is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is used to calculate the heat released during the combustion.

  • Data Analysis: The gross heat of combustion is determined from the temperature change and the heat capacity of the calorimeter system. Corrections are applied for the heat of combustion of the ignition wire and any auxiliary substances. The standard enthalpy of combustion (ΔcH°) is then calculated.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound is calculated from its standard enthalpy of combustion using Hess's law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Enthalpy of Sublimation/Vaporization

The enthalpy of phase change (sublimation or vaporization) is critical for understanding the volatility and intermolecular forces of a compound. These values can be determined from vapor pressure measurements at different temperatures.

Methodology:

  • Vapor Pressure Measurement: The vapor pressure of this compound is measured over a range of temperatures using a technique suitable for low-volatility compounds, such as the Knudsen effusion method or isothermal thermogravimetry.

  • Clausius-Clapeyron Equation: The relationship between vapor pressure (P) and temperature (T) is described by the Clausius-Clapeyron equation. A plot of ln(P) versus 1/T yields a straight line.

  • Enthalpy Calculation: The slope of the ln(P) vs. 1/T plot is equal to -ΔH/R, where ΔH is the enthalpy of vaporization or sublimation and R is the ideal gas constant. This allows for the direct calculation of the enthalpy of the phase transition.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the enthalpy of combustion of an organic compound using a static bomb calorimeter.

experimental_workflow cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis and Calculation weigh_sample Weigh High-Purity This compound place_in_crucible Place in Crucible weigh_sample->place_in_crucible setup_bomb Assemble and Pressurize Bomb place_in_crucible->setup_bomb place_in_calorimeter Place Bomb in Water Jacket setup_bomb->place_in_calorimeter record_initial_T Record Initial Temperature (T_initial) place_in_calorimeter->record_initial_T ignite_sample Ignite Sample record_initial_T->ignite_sample record_final_T Record Final Temperature (T_final) ignite_sample->record_final_T calculate_q Calculate Heat Released (q) record_final_T->calculate_q apply_corrections Apply Corrections calculate_q->apply_corrections calculate_delta_cH Calculate Standard Enthalpy of Combustion (ΔcH°) apply_corrections->calculate_delta_cH calculate_delta_fH Calculate Standard Enthalpy of Formation (ΔfH°) calculate_delta_cH->calculate_delta_fH

Caption: Workflow for determining the enthalpy of combustion.

This guide underscores the need for further experimental investigation to fully characterize the thermodynamic properties of this compound. The methodologies outlined provide a clear path for obtaining this critical data, which will undoubtedly benefit various fields of chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Safe Handling and Storage of 4-Acetylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for 4-Acetylpyridine, a key reagent in pharmaceutical and chemical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of this compound's properties is foundational to its safe handling.

PropertyValue
Molecular Formula C7H7NO[1]
Molecular Weight 121.14 g/mol [1][2]
Appearance Yellow to light brown or dark amber liquid[2][3]
Boiling Point 212 °C (414 °F) at 760 mmHg
Melting Point 11 - 16 °C
Flash Point 99 - 104 °C (210.2 - 219.2 °F) (closed cup)
Density 1.095 - 1.111 g/mL at 25 °C
Vapor Pressure 4.9 mmHg at 77°F (25°C)
Solubility Soluble in water, ethanol, and ether
Autoignition Temperature Not available

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Acute Toxicity, InhalationH332: Harmful if inhaled
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

alt text

Safe Handling and Storage Procedures

Proper handling and storage are paramount to minimizing risks associated with this compound.

3.1. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Wear protective gloves.

  • Skin and Body Protection: A lab coat, and if handling large quantities, Tyvek-type disposable protective clothing or sleeves taped to gloves is recommended.

  • Respiratory Protection: Use only in a well-ventilated area or outdoors. If ventilation is inadequate, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge is recommended.

3.2. Engineering Controls

  • Work should be conducted in a chemical fume hood to prevent the generation of vapor or mist.

  • Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

3.3. Storage

  • Store in a cool, dry, well-ventilated area away from incompatible substances. The storage temperature should not exceed 26°C.

  • Keep the container tightly closed. For long-term storage of stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.

  • Store locked up.

  • Avoid exposure to air and light.

  • Store away from strong oxidizing agents, strong acids, and strong reducing agents.

Logical Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal A Assess Risks B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Engineering Controls (Fume Hood, Eyewash Station) B->C D Work in a Well-Ventilated Area (Fume Hood) C->D E Avoid Contact with Skin, Eyes, Clothing D->E F Wash Hands Thoroughly After Handling E->F G Store in a Tightly Closed Container F->G H Store in a Cool, Dry, Well-Ventilated Area G->H I Dispose of Waste According to Regulations H->I

Caption: Logical workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If symptoms such as wheezing, coughing, or shortness of breath develop, call a physician and be prepared to transport the victim to a hospital. If the person is not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor if you feel unwell.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

5.1. Personal Precautions

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment as described in Section 3.1.

  • Avoid breathing vapors, mist, or gas.

  • Isolate the spill or leak area in all directions for at least 50 meters (150 feet) for liquids.

5.2. Environmental Precautions

  • Prevent the product from entering drains.

5.3. Methods for Cleaning Up

  • For small spills, use absorbent paper to pick up the liquid spill material.

  • For larger spills, soak up with inert absorbent material.

  • Collect the absorbed material and any contaminated clothing in a vapor-tight plastic bag for eventual disposal.

  • Wash any contaminated surfaces with a soap and water solution.

  • Dispose of the contents and container to an approved waste disposal plant.

Decision-Making for Spill Response

SpillResponse Start Spill of this compound Occurs IsSpillLarge Is the spill large or unmanageable? Start->IsSpillLarge Evacuate Evacuate the area. Alert safety personnel. IsSpillLarge->Evacuate Yes DonPPE Don appropriate PPE. IsSpillLarge->DonPPE No ContainSpill Contain the spill with inert absorbent material. DonPPE->ContainSpill CollectWaste Collect waste in a sealed container. ContainSpill->CollectWaste Decontaminate Decontaminate the area with soap and water. CollectWaste->Decontaminate Dispose Dispose of waste according to regulations. Decontaminate->Dispose

Caption: Decision-making workflow for responding to a this compound spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or Halon extinguisher. Foam is also an option.

  • Specific Hazards: This chemical is probably combustible. When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: In case of a fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.

Stability and Reactivity

  • Chemical Stability: Stable under normal conditions.

  • Conditions to Avoid: Incompatible products.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong reducing agents.

  • Hazardous Decomposition Products: Nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

  • Hazardous Polymerization: Hazardous polymerization does not occur.

This guide is intended to provide a comprehensive overview of the safe handling and storage of this compound. Always refer to the most current Safety Data Sheet (SDS) for this chemical before use and ensure that all personnel are trained on its proper handling and emergency procedures.

References

An In-depth Technical Guide to the Spectral Data of 4-Acetylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-acetylpyridine. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of the spectral data to elucidate the molecular structure.

Spectral Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and MS analyses of this compound.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.80Doublet2HH-2, H-6
~7.75Doublet2HH-3, H-5
~2.60Singlet3H-CH₃
¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~197.5C=O
~151.0C-2, C-6
~144.0C-4
~121.0C-3, C-5
~26.5-CH₃
IR Spectral Data
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3050C-H StretchAromatic
~2925C-H StretchMethyl
~1690C=O StretchKetone
~1600, ~1550, ~1410C=C StretchAromatic Ring
~1360C-H BendMethyl
~1270C-C StretchAcetyl-Aryl
~830C-H Bend (out-of-plane)para-disubstituted
Mass Spectrometry Data
m/zRelative IntensityAssignment
121High[M]⁺ (Molecular Ion)
106High[M - CH₃]⁺
78Medium[C₅H₄N]⁺
51Medium[C₄H₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the sample in about 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and for ¹³C NMR, the spectral width is set from 0 to 220 ppm. Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid technique. A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecules. The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a typical experimental workflow.

Spectroscopic Data Correlation for this compound cluster_structure Molecular Structure of this compound cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Structural Information structure C₇H₇NO HNMR ¹H NMR CNMR ¹³C NMR IR IR Spectroscopy MS Mass Spectrometry H_info Proton Environment (Chemical Shift, Multiplicity) HNMR->H_info C_info Carbon Skeleton (Number and Type of Carbons) CNMR->C_info FG_info Functional Groups (C=O, Aromatic C=C) IR->FG_info MW_info Molecular Weight & Fragmentation Pattern MS->MW_info H_info->structure C_info->structure FG_info->structure MW_info->structure

Caption: Correlation of spectroscopic data with the molecular structure.

Experimental Workflow for Spectroscopic Analysis start Start: Obtain Sample (this compound) prep Sample Preparation (Dissolve in Solvent, Prepare Pellet, etc.) start->prep analysis Spectroscopic Analysis prep->analysis nmr NMR Spectroscopy (¹H and ¹³C) analysis->nmr NMR ir IR Spectroscopy analysis->ir IR ms Mass Spectrometry analysis->ms MS data_acq Data Acquisition nmr->data_acq ir->data_acq ms->data_acq data_proc Data Processing (Fourier Transform, Baseline Correction) data_acq->data_proc interpretation Spectral Interpretation (Peak Assignment, Structure Elucidation) data_proc->interpretation report Final Report (Data Tables, Structural Confirmation) interpretation->report

Caption: A general workflow for spectroscopic analysis of a chemical compound.

Methodological & Application

Synthetic Protocols for 4-Acetylpyridine Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and synthetic protocols for a variety of 4-acetylpyridine derivatives that hold significant promise in the field of medicinal chemistry. The versatility of the this compound scaffold allows for the synthesis of a diverse range of compounds, including oximes, chalcones, pyrimidines, and biaryl derivatives, many of which exhibit potent biological activities, particularly as anticancer agents.

Synthesis of this compound Oxime Derivatives

This compound oximes are valuable intermediates that can be further modified to generate a variety of heterocyclic compounds. The oximation of the acetyl group introduces a nucleophilic nitrogen atom, which can participate in various cyclization and rearrangement reactions.

Application Notes

This compound oxime and its derivatives have been investigated for a range of biological activities, including antimicrobial and acetylcholinesterase inhibitory properties. The synthesis is typically a straightforward condensation reaction between this compound and a hydroxylamine salt in the presence of a base. The resulting oximes can exist as a mixture of (E) and (Z) isomers, which can often be separated by crystallization.

Experimental Protocol: Synthesis of (E)-4-Acetylpyridine Oxime

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • 20% Aqueous sodium hydroxide

  • Water

  • Drierite (or other suitable drying agent)

Procedure:

  • Dissolve hydroxylamine hydrochloride (25.0 g, 0.36 mol) in 50 mL of water.

  • Add the hydroxylamine solution to 70 mL of 20% aqueous sodium hydroxide in a 500-mL Erlenmeyer flask with magnetic stirring.

  • To this solution, add this compound (36.3 g, 0.30 mol) at once; a precipitate will form rapidly.

  • Stir the reaction mixture at 0–5°C for 2 hours.

  • Collect the precipitate by suction filtration and wash it with 500 mL of cold water. This crude product is a mixture of (E) and (Z) isomers.

  • To obtain the pure (E)-isomer, recrystallize the crude product twice from hot water.

    • Dissolve the crude product in 600 mL of hot water in a 2-L Erlenmeyer flask.

    • Decant the hot solution from any undissolved residue and allow the supernatant to cool slowly to 30°C over 2–3 hours.

    • Collect the precipitate at this temperature by suction filtration.

  • Repeat the recrystallization procedure.

  • Dry the pure (E)-4-acetylpyridine oxime under reduced pressure over a drying agent to a constant weight.

Quantitative Data
ProductYield of Crude MixtureYield of Pure (E)-IsomerMelting Point of (E)-Isomer
This compound Oxime81–88%66–69%154–157°C

Claisen-Schmidt Condensation for the Synthesis of Pyridine-Based Chalcones

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is widely used to synthesize chalcones, which are precursors to flavonoids and other important heterocyclic systems. Chalcones derived from this compound have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Application Notes

This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde to yield a pyridine-based chalcone. The resulting α,β-unsaturated ketone system is a versatile pharmacophore and a key building block for the synthesis of more complex molecules, such as pyrimidines and pyrazolines.

Experimental Protocol: Synthesis of a Pyridine-Based Chalcone

This protocol is a general procedure based on established methods.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol

  • 40% Aqueous potassium hydroxide

  • Crushed ice

  • Dilute hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted aromatic aldehyde (1.0 eq.) in ethanol (25 mL).

  • To this solution, add a 40% aqueous solution of potassium hydroxide (10 mL) dropwise while stirring.

  • Heat the reaction mixture at reflux for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into crushed ice.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid product, wash it with cold water, and recrystallize from ethanol to obtain the pure chalcone.

Quantitative Data: Anticancer Activity of this compound Chalcone Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50) of some synthesized chalcone derivatives against various human cancer cell lines.

CompoundAromatic Aldehyde SubstituentCancer Cell LineIC50 (µM)
Chalcone 1 4-ChloroMCF-7 (Breast)12.5
Chalcone 2 4-MethoxyA549 (Lung)8.2
Chalcone 3 3,4,5-TrimethoxyColo-205 (Colon)5.7

Synthesis of Pyrimidine Derivatives from this compound Chalcones

Chalcones are excellent precursors for the synthesis of various heterocyclic compounds, including pyrimidines. The reaction of a chalcone with reagents like urea, thiourea, or guanidine in the presence of a base leads to the formation of pyrimidine derivatives with diverse biological activities.

Application Notes

This protocol outlines the synthesis of pyrimidine derivatives by the cyclocondensation of a this compound-based chalcone with urea, thiourea, or guanidine. These resulting pyrimidine derivatives have been reported to possess a wide range of pharmacological properties, including anticancer and antimicrobial activities.

Experimental Protocol: Synthesis of Pyrimidine Derivatives

This is a general protocol for the synthesis of pyrimidine derivatives from chalcones.

Materials:

  • This compound-based chalcone

  • Urea, Thiourea, or Guanidine hydrochloride

  • Potassium hydroxide

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the this compound-based chalcone (1.0 eq.) and the respective reagent (urea, thiourea, or guanidine hydrochloride; 1.2 eq.) in ethanol.

  • Add a solution of potassium hydroxide in ethanol and reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the solution with a dilute acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

The following table presents the anticancer activity of some synthesized pyrimidine derivatives.

DerivativeReagent UsedCancer Cell LineIC50 (µM)
Pyrimidine 1 UreaHepG2 (Liver)15.3
Thiopyrimidine 1 ThioureaPC-3 (Prostate)9.8
Aminopyrimidine 1 GuanidineHCT-116 (Colon)7.1

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Pyridine Derivatives

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that is instrumental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals. This reaction allows for the formation of a carbon-carbon bond between a pyridine halide and an arylboronic acid.

Application Notes

This protocol provides a general method for the Suzuki-Miyaura coupling of a 4-halopyridine derivative with an arylboronic acid. This reaction is crucial for creating more complex molecular architectures with potential applications in drug discovery, particularly for developing kinase inhibitors where the biaryl scaffold can interact with the ATP-binding site.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Halopyridine derivative (e.g., 4-bromopyridine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-dioxane)

  • Water

  • Ethyl acetate

Procedure:

  • To a Schlenk flask, add the 4-halopyridine (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data: Suzuki-Miyaura Coupling Yields

The following table summarizes the yields for the Suzuki-Miyaura coupling of 4-bromopyridine with various arylboronic acids.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Phenylpyridine85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)pyridine92
33-Tolylboronic acid4-(3-Tolyl)pyridine88

This compound Derivatives as PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. Developing inhibitors that target this pathway is a major focus of anticancer drug discovery. Pyridopyrimidinones, which can be synthesized from this compound derivatives, have emerged as potent dual inhibitors of PI3K and mTOR.

Application Notes

The pyridopyrimidinone scaffold can be synthesized through a multi-step process starting from precursors derived from this compound. These compounds are designed to bind to the ATP-binding pocket of PI3K and mTOR, thereby inhibiting their kinase activity and blocking downstream signaling. This leads to the induction of apoptosis and cell cycle arrest in cancer cells.

Experimental Workflow for the Synthesis of Pyridopyrimidinone Inhibitors

The synthesis of pyridopyrimidinone inhibitors is a multi-step process that can be generalized as follows:

G cluster_0 Synthesis of Key Intermediates cluster_1 Final Product Synthesis This compound This compound Chalcone Formation Chalcone Formation This compound->Chalcone Formation Claisen-Schmidt Pyrimidine Ring Formation Pyrimidine Ring Formation Chalcone Formation->Pyrimidine Ring Formation Cyclocondensation Functionalization Functionalization Pyrimidine Ring Formation->Functionalization Pyridopyrimidinone Core Pyridopyrimidinone Core Functionalization->Pyridopyrimidinone Core Cyclization Coupling Reaction Coupling Reaction Pyridopyrimidinone Core->Coupling Reaction Final Inhibitor Final Inhibitor Coupling Reaction->Final Inhibitor

Caption: General workflow for the synthesis of pyridopyrimidinone inhibitors.

Signaling Pathway of PI3K/Akt/mTOR Inhibition

The following diagram illustrates the mechanism of action of a pyridopyrimidinone inhibitor targeting the PI3K/Akt/mTOR pathway.

G Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Proliferation & Survival Cell Proliferation & Survival mTORC1->Cell Proliferation & Survival Promotes Pyridopyrimidinone Inhibitor Pyridopyrimidinone Inhibitor Pyridopyrimidinone Inhibitor->PI3K Inhibits Pyridopyrimidinone Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyridopyrimidinone derivative.

Quantitative Data: PI3K/mTOR Inhibition by Pyridopyrimidinone Derivatives

The following table shows the inhibitory activity of representative pyridopyrimidinone compounds against PI3Kα and mTOR.

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)
Compound A 825
Compound B 1240
Compound C 518

References

Application Notes and Protocols: 4-Acetylpyridine as a Versatile Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylpyridine is a readily available and versatile bifunctional building block in organic synthesis. Its unique structure, featuring a pyridine ring activated by an electron-withdrawing acetyl group at the 4-position, allows for a diverse range of chemical transformations. The acetyl group serves as a handle for condensation and functionalization reactions, while the pyridine nitrogen can be involved in coordination, N-oxidation, and can influence the reactivity of the ring. These characteristics make this compound a valuable synthon for the construction of a wide array of heterocyclic compounds, including those with significant biological and pharmaceutical activities. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Key Applications of this compound

This compound is a key starting material for the synthesis of various important organic molecules, primarily through the reactivity of its acetyl group.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The methyl group of this compound is sufficiently acidic to undergo condensation with various aromatic and heteroaromatic aldehydes in the presence of a base, a reaction known as the Claisen-Schmidt condensation. The resulting α,β-unsaturated ketones, or chalcones, are valuable intermediates for the synthesis of numerous heterocyclic compounds such as pyrimidines, pyrazolines, and flavonoids.[1][2][3]

Table 1: Synthesis of 4-Pyridyl Chalcone Derivatives [3]

AldehydeProductYield (%)m.p. (°C)
4-Chlorobenzaldehyde3-(4-Chlorophenyl)-1-(pyridin-4-yl)prop-2-en-1-one69.5138-145
4-Methylbenzaldehyde3-(4-Methylphenyl)-1-(pyridin-4-yl)prop-2-en-1-one65.2120-128
4-Methoxybenzaldehyde3-(4-Methoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one72.8110-118
4-Fluorobenzaldehyde3-(4-Fluorophenyl)-1-(pyridin-4-yl)prop-2-en-1-one75.0145-152
2-Chlorobenzaldehyde3-(2-Chlorophenyl)-1-(pyridin-4-yl)prop-2-en-1-one62.1130-138

Experimental Protocol: General Procedure for the Synthesis of (E)-1-(Pyridin-4-yl)-3-arylprop-2-en-1-ones (Chalcones) [3]

  • In a round-bottom flask, dissolve this compound (0.01 mol) and the desired substituted aromatic aldehyde (0.01 mol) in ethanol (40 mL).

  • To this stirred solution, add a 40% aqueous solution of potassium hydroxide (15 mL) dropwise.

  • Continue stirring the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from ethanol to afford the pure chalcone derivative.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound Chalcone 4-Pyridyl Chalcone This compound->Chalcone Aromatic_Aldehyde Ar-CHO Aromatic_Aldehyde->Chalcone Base KOH / EtOH Base->Chalcone caption Claisen-Schmidt Condensation Workflow

Caption: Claisen-Schmidt condensation of this compound.

Synthesis of Pyrimidine Derivatives

The chalcones derived from this compound are excellent precursors for the synthesis of pyrimidine derivatives, which are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitubercular properties. The synthesis involves the cyclocondensation of the chalcone with a suitable nitrogen-containing reagent like urea, thiourea, or guanidine.

Table 2: Synthesis of Pyrimidine Derivatives from 4-Pyridyl Chalcones

Chalcone Precursor (Ar)ReagentProductYield (%)m.p. (°C)
4-ChlorophenylThiourea4-(4-Chlorophenyl)-6-(pyridin-4-yl)pyrimidine-2(1H)-thione65.8210-218
4-MethylphenylGuanidine HCl4-(4-Methylphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine58.3180-188
4-MethoxyphenylUrea4-(4-Methoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2(1H)-one55.1190-198
4-FluorophenylGuanidine HCl4-(4-Fluorophenyl)-6-(pyridin-4-yl)pyrimidin-2-amine70.2220-228

Experimental Protocol: General Procedure for the Synthesis of 4-Aryl-6-(pyridin-4-yl)pyrimidin-2-yl Derivatives

  • Synthesis of 2-Aminopyrimidines (from Guanidine)

    • Dissolve the 4-pyridyl chalcone (0.01 mol) in ethanol (25 mL).

    • Add guanidine hydrochloride (0.01 mol) and a solution of potassium hydroxide (5 mL of a 40% aqueous solution).

    • Reflux the reaction mixture for 10 hours.

    • After cooling, pour the mixture into crushed ice.

    • Collect the resulting solid by filtration, wash with water, dry, and recrystallize from ethanol.

  • Synthesis of 2-Thioxopyrimidines (from Thiourea)

    • Reflux a mixture of the 4-pyridyl chalcone (0.01 mol) and thiourea (0.01 mol) in 25 mL of ethanolic potassium hydroxide solution for 22 hours.

    • Cool the reaction mixture to room temperature and let it stand overnight.

    • Acidify the mixture with acetic acid.

    • Collect the solid product by filtration and recrystallize from ethanol.

  • Synthesis of 2-Oxopyrimidines (from Urea)

    • To a solution of the 4-pyridyl chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL), slowly add a 40% aqueous potassium hydroxide solution (10 mL) with constant stirring.

    • Reflux the reaction mixture on a water bath for 4 hours.

    • After cooling, pour the mixture into ice-cold water and neutralize with dilute HCl.

    • Filter the precipitate, wash with water, and dry.

Pyrimidine_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Chalcone 4-Pyridyl Chalcone Pyrimidine Substituted Pyrimidine Chalcone->Pyrimidine N_Reagent Urea / Thiourea / Guanidine N_Reagent->Pyrimidine Base KOH / EtOH Base->Pyrimidine caption Pyrimidine Synthesis from Chalcones MCR_Workflow Multicomponent Reaction Pathways cluster_start Starting Material cluster_hantzsch Hantzsch Synthesis cluster_gewald Gewald Synthesis 4-AcPy This compound H_Reactants Aldehyde, β-Ketoester, Ammonia Source 4-AcPy->H_Reactants G_Reactants α-Cyanoester, Sulfur, Base 4-AcPy->G_Reactants DHP Dihydropyridine Derivative H_Reactants->DHP Pyridine Pyridine Derivative DHP->Pyridine Oxidation Aminothiophene 2-Aminothiophene Derivative G_Reactants->Aminothiophene caption MCRs involving this compound. Isoniazid_Synthesis 4-AcPy This compound Isonicotinic_Acid Isonicotinic Acid 4-AcPy->Isonicotinic_Acid Oxidation (e.g., KMnO4) Ester Ethyl Isonicotinate Isonicotinic_Acid->Ester Esterification (EtOH, H+) Isoniazid Isoniazid Ester->Isoniazid Hydrazinolysis (N2H4) caption Pathway to Isoniazid from this compound.

References

Application Notes and Protocols for the Quantification of 4-Acetylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Acetylpyridine in various sample matrices. The protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and UV-Visible Spectrophotometry are outlined, complete with experimental parameters, sample preparation guidelines, and representative quantitative data.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. This section details a reversed-phase HPLC method with UV detection.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described HPLC method for the quantification of this compound. This data is representative and should be confirmed during in-house method validation.

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid. For mass spectrometry compatibility, 0.1% formic acid can be used instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

4. Sample Preparation:

  • Bulk Drug: Accurately weigh a suitable amount of the this compound bulk drug, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Pharmaceutical Dosage Forms (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.

    • Add a suitable volume of mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to the mark with the mobile phase and mix well.

    • Centrifuge a portion of the solution to separate the excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard_Prep Prepare Standard Solutions HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify this compound Data_Acquisition->Quantification Calibration_Curve->Quantification

HPLC Analysis Workflow

Gas Chromatography - Flame Ionization Detection (GC-FID) Method

GC-FID is a powerful technique for the quantification of volatile and thermally stable compounds like this compound. It offers high sensitivity and a wide linear range.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described GC-FID method. This data is representative and should be confirmed during in-house method validation.

ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)97.0 - 103.0%
Precision (% RSD)< 3.0%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Experimental Protocol

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

  • Nitrogen or Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • This compound reference standard

  • Suitable solvent (e.g., Methanol or Dichloromethane, GC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

3. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the solvent to achieve concentrations within the desired linear range (e.g., 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL).

4. Sample Preparation:

  • Bulk Drug: Accurately weigh a suitable amount of the this compound bulk drug, dissolve it in the chosen solvent, and dilute to a final concentration within the calibration range.

  • Biological Samples (e.g., Plasma):

    • To 1 mL of plasma, add a suitable internal standard.

    • Perform a liquid-liquid extraction by adding 3 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the GC solvent (e.g., 100 µL) and transfer to an autosampler vial.

5. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Logical Relationship for Method Selection

GC_Method_Selection Analyte This compound Properties Volatility Volatile & Thermally Stable Analyte->Volatility Polarity Polar Nature Analyte->Polarity Technique Gas Chromatography (GC) Volatility->Technique Column Polar Capillary Column (e.g., DB-WAX) Polarity->Column Detector Flame Ionization Detector (FID) Technique->Detector Technique->Column

GC-FID Method Selection Logic

UV-Visible Spectrophotometry Method

UV-Visible spectrophotometry is a simple and cost-effective technique that can be used for the quantification of this compound, which possesses a chromophore that absorbs in the UV region.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described UV-Visible spectrophotometric method. This data is representative and should be confirmed during in-house method validation.

ParameterResult
Linearity Range5 - 25 µg/mL
Correlation Coefficient (r²)> 0.995
Accuracy (% Recovery)97.5 - 102.5%
Precision (% RSD)< 2.5%
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Experimental Protocol

1. Instrumentation and Materials:

  • UV-Visible spectrophotometer with matched quartz cuvettes (1 cm path length)

  • This compound reference standard

  • Methanol (spectroscopic grade)

  • Volumetric flasks and pipettes

2. Method Parameters:

  • Solvent: Methanol

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a standard solution of this compound (approximately 10 µg/mL) from 200 to 400 nm. The λmax is expected to be around 250-280 nm.

  • Blank: Methanol

3. Standard Solution Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the desired linear range (e.g., 5, 10, 15, 20, and 25 µg/mL).

4. Sample Preparation:

  • Bulk Drug: Accurately weigh a suitable amount of the this compound bulk drug, dissolve it in methanol, and dilute to a final concentration within the calibration range.

  • Pharmaceutical Formulations:

    • Prepare a sample solution as described in the HPLC sample preparation section, using methanol as the solvent.

    • Further dilute the filtered solution with methanol to a concentration that falls within the linear range of the method.

5. Analysis:

  • Measure the absorbance of the blank (methanol).

  • Measure the absorbance of each working standard solution at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the prepared sample solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Signaling Pathway of UV-Vis Detection

UV_Vis_Pathway Light_Source UV-Vis Light Source Monochromator Monochromator (Selects λmax) Light_Source->Monochromator Polychromatic Light Sample Sample in Cuvette (this compound) Monochromator->Sample Monochromatic Light Detector Detector Sample->Detector Transmitted Light Signal Signal Processing & Readout (Absorbance) Detector->Signal

UV-Vis Detection Pathway

References

Application Note: Quantitative Analysis of 4-Acetylpyridine in Reaction Mixtures by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of 4-Acetylpyridine in reaction mixtures. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making accurate and reliable monitoring of its concentration in reaction processes crucial for process optimization and quality control.[1] This method utilizes a reversed-phase C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water with a formic acid modifier, ensuring a reliable and efficient separation. The method has been validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, specificity, and sensitivity.[1]

Introduction

This compound serves as a fundamental building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity and concentration directly impact the yield and quality of the final drug substance. Therefore, a precise and accurate analytical method is essential for monitoring its formation during synthesis and for the final quality assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds and their impurities.[1] This application note presents a validated isocratic RP-HPLC method that provides a rapid and efficient analysis of this compound, suitable for in-process control and final product analysis.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]

  • Reagents:

    • This compound reference standard (≥98% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (≥98% purity)

  • Equipment:

    • Analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Syringe filters (0.45 µm)

    • Ultrasonic bath

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B, 2-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile reversed-phase column suitable for the separation of moderately polar compounds like this compound.

  • Mobile Phase: A mixture of acetonitrile and water provides good separation for a wide range of compounds. The addition of formic acid helps to improve peak shape and reproducibility by controlling the ionization of this compound.

  • Gradient Elution: A gradient elution is employed to ensure the efficient elution of both polar and non-polar components that may be present in a reaction mixture, providing a good separation of this compound from potential impurities.

  • UV Detection: Pyridine and its derivatives typically exhibit strong absorbance around 254-260 nm. A wavelength of 254 nm is chosen as a starting point for the simultaneous detection of this compound and potential byproducts. A UV scan of a this compound standard from 200-400 nm can be performed to confirm the optimal wavelength.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (initial conditions, 10% Acetonitrile in water with 0.1% formic acid).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-100 µg/mL).

Sample Preparation from Reaction Mixtures

The following is a general protocol for preparing a sample from a reaction mixture, such as a Friedel-Crafts acylation. This may need to be optimized depending on the specific reaction conditions.

  • Quenching and Extraction:

    • Take a representative aliquot (e.g., 100 µL) of the reaction mixture.

    • Quench the reaction by adding an appropriate reagent (e.g., ice-cold water or a saturated sodium bicarbonate solution).

    • If necessary, perform a liquid-liquid extraction to separate the organic components from the aqueous phase. For example, extract with a suitable organic solvent like ethyl acetate.

  • Dilution:

    • Evaporate the organic extract to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL) to achieve a theoretical concentration of this compound within the calibration range.

  • Filtration:

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines.

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank (mobile phase), placebo (reaction mixture without starting material), and standard solution.No interfering peaks at the retention time of this compound.
Linearity Analyze a series of at least five concentrations of the this compound standard.Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Spike a known amount of this compound standard into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze six independent preparations of the same sample at 100% of the target concentration.Relative Standard Deviation (%RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).Signal-to-noise ratio of approximately 10:1.

Data Presentation

Table 1: System Suitability Test Results
ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20005500
%RSD of Peak Area (n=6) ≤ 1.0%0.5%
Table 2: Linearity Data for this compound
Concentration (µg/mL)Peak Area (mAU*s)
115.2
10155.8
25389.5
50780.1
751172.3
1001565.0
Correlation Coefficient (r²) ≥ 0.999
Table 3: Accuracy (Recovery) Data
Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.598.8%
100%5050.3100.6%
120%6059.899.7%
Mean Recovery 99.7%
Table 4: Precision (Repeatability) Data
SamplePeak Area (mAU*s)
1781.5
2779.8
3782.1
4778.9
5780.5
6781.2
Mean 780.67
Standard Deviation 1.23
%RSD 0.16%

Visualization

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation (from Reaction Mixture) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for HPLC-UV analysis of this compound.

validation_parameters Method_Validation Method Validation (ICH Q2(R1)) Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD LOD Method_Validation->LOD LOQ LOQ Method_Validation->LOQ Range Range Method_Validation->Range Robustness Robustness Method_Validation->Robustness Linearity->Range Accuracy->Range Precision->Range

Caption: Logical relationship of HPLC-UV method validation parameters.

References

Application Note: Functional Group Analysis of 4-Acetylpyridine using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the functional group analysis of 4-Acetylpyridine using Fourier Transform Infrared (FTIR) spectroscopy. It includes methodologies for sample preparation, data acquisition, and spectral interpretation. Key vibrational frequencies are summarized, and logical workflows are presented using diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule.[1][2] By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." this compound is a significant organic compound used as a building block in the synthesis of various pharmaceutical and agrochemical products. Its chemical structure comprises a pyridine ring and a ketone functional group, both of which exhibit characteristic absorption bands in the infrared region. This note outlines the application of FTIR spectroscopy for the qualitative analysis of this compound.

Principle of FTIR Spectroscopy

FTIR spectroscopy operates on the principle that molecules absorb specific frequencies of infrared light that correspond to the vibrational energies of their chemical bonds.[1] When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, and the intensity of that frequency is reduced in the transmitted light. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). The position, intensity, and shape of the absorption bands provide information about the functional groups present in the molecule.

Experimental Protocols

Two common methods for analyzing solid samples like this compound are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.[3][4]

3.1. KBr Pellet Method

This traditional method involves dispersing the solid sample in a dry KBr matrix and pressing it into a thin, transparent pellet.

Instrumentation and Reagents:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Agate mortar and pestle

  • Hydraulic press and pellet die

  • This compound sample (solid)

  • FTIR-grade Potassium Bromide (KBr), dried

Procedure:

  • Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr in an agate mortar. The mixture should be homogeneous and finely powdered to minimize light scattering.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Background Scan: Record a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and water vapor.

  • Sample Scan: Place the KBr pellet in the sample holder of the FTIR instrument and record the spectrum, typically in the range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).

  • Data Processing: The instrument's software will perform a background subtraction to generate the final absorbance or transmittance spectrum.

3.2. Attenuated Total Reflectance (ATR)-FTIR Method

ATR-FTIR is a more modern and rapid technique that requires minimal sample preparation.

Instrumentation and Reagents:

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

  • This compound sample (solid)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:

  • Background Scan: With the clean and empty ATR crystal, record a background spectrum.

  • Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

  • Sample Scan: Record the FTIR spectrum over the desired range (e.g., 4000-650 cm⁻¹).

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent.

Data Presentation: Characteristic Vibrational Frequencies

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. The expected vibrational modes and their typical wavenumber ranges are summarized in the table below. Note that the exact peak positions can be influenced by the sample's physical state and molecular environment.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchingAromatic (Pyridine)Medium to Weak
2950 - 2850C-H StretchingMethyl (Acetyl)Medium to Weak
~1685C=O Stretching (Carbonyl)Ketone (Acetyl)Strong
1600 - 1585C=C StretchingAromatic (Pyridine)Medium
1500 - 1400C=C StretchingAromatic (Pyridine)Medium
~1450C-H Asymmetric BendingMethyl (Acetyl)Medium
~1360C-H Symmetric BendingMethyl (Acetyl)Medium
1300 - 1000C-H In-plane BendingAromatic (Pyridine)Medium to Weak
1266 - 1382C-N StretchingPyridine RingMedium
950 - 800C-H Out-of-plane BendingAromatic (Pyridine)Strong

Table 1: Predicted FT-IR Spectral Data for this compound.

Spectral Interpretation

The key functional groups in this compound and their expected spectral features are:

  • Aromatic C-H Stretching: The bands in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the pyridine ring.

  • Aliphatic C-H Stretching: The absorptions in the 2950-2850 cm⁻¹ range are attributed to the C-H stretching of the methyl group in the acetyl moiety.

  • Carbonyl (C=O) Stretching: A strong, sharp absorption band around 1685 cm⁻¹ is a hallmark of the C=O stretching vibration of the ketone. Conjugation with the pyridine ring may slightly lower this frequency.

  • Aromatic C=C and C=N Stretching: The bands between 1600 cm⁻¹ and 1400 cm⁻¹ are due to the C=C and C=N stretching vibrations within the pyridine ring.

  • Methyl C-H Bending: The asymmetric and symmetric bending vibrations of the methyl group are expected to appear around 1450 cm⁻¹ and 1360 cm⁻¹, respectively.

  • Aromatic C-H Out-of-plane Bending: Strong bands in the 950-800 cm⁻¹ region are characteristic of the out-of-plane C-H bending vibrations of the substituted pyridine ring.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the molecular structure and the FTIR spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound Sample Prep Choose Method: KBr Pellet or ATR Sample->Prep Background Record Background Spectrum Prep->Background SampleScan Record Sample Spectrum Background->SampleScan Process Background Subtraction & Processing SampleScan->Process Interpret Spectral Interpretation Process->Interpret Result Result Interpret->Result Functional Group Identification

Caption: Experimental workflow for FTIR analysis of this compound.

Structure_Spectrum_Correlation cluster_structure Molecular Structure of this compound cluster_groups Key Functional Groups cluster_spectrum Expected FTIR Absorption Bands (cm⁻¹) Structure Image of this compound structure could be here (C₇H₇NO) Aromatic Pyridine Ring (C=C, C=N, C-H) Ketone Acetyl Group (C=O, C-H) Aro_CH Aromatic C-H Stretch (3100-3000) Aromatic->Aro_CH Aro_CC Aromatic C=C/C=N Stretch (1600-1400) Aromatic->Aro_CC CO_Stretch C=O Stretch (~1685) Ketone->CO_Stretch Ali_CH Aliphatic C-H Stretch (2950-2850) Ketone->Ali_CH CH_Bend C-H Bending (1450, 1360) Ketone->CH_Bend

Caption: Correlation of this compound's functional groups with FTIR bands.

Conclusion

FTIR spectroscopy is a rapid, reliable, and non-destructive technique for the functional group analysis of this compound. By following the detailed protocols and utilizing the provided spectral correlation data, researchers can effectively confirm the identity and purity of this compound, which is crucial for quality control in research and drug development. The choice between the KBr pellet and ATR-FTIR methods will depend on the available instrumentation and the specific requirements of the analysis.

References

Standard Operating Procedure for the Functionalization of 4-Acetylpyridine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of 4-acetylpyridine. This versatile building block is a key component in the synthesis of a wide array of biologically active compounds. The procedures outlined below focus on modifications of the acetyl group and the pyridine ring, providing a foundation for the development of novel pharmaceutical candidates and research tools.

Functionalization of the Acetyl Group

The acetyl group of this compound is a prime site for a variety of chemical transformations, including condensations, reductions, and rearrangements. These modifications are crucial for creating diverse molecular scaffolds.

Claisen-Schmidt Condensation to form Chalcones

The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward route to chalcones, which are precursors to flavonoids and other heterocyclic systems with significant biological activities.[1][2]

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of potassium hydroxide (KOH) dropwise to the stirred mixture at room temperature.

  • Continue stirring for the time indicated in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Quantitative Data:

EntryAldehydeBaseTime (h)Yield (%)Reference
1BenzaldehydeKOH2475[1]
24-ChlorobenzaldehydeKOH2480[1]
34-MethoxybenzaldehydeKOH2482[1]
Reduction to 1-(Pyridin-4-yl)ethanol

The reduction of the acetyl group to a secondary alcohol is a common transformation that introduces a chiral center and a hydroxyl group for further functionalization. Catalytic hydrogenation is an effective method for this conversion.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of Platinum Oxide (PtO2).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by distillation or column chromatography.

Quantitative Data:

CatalystSolventTemperatureTime (h)Yield (%)Reference
PtO2EthanolRoom Temp.2>95
Raney NickelEthanolRoom Temp.4High
Palladium on CarbonEthanolRoom Temp.6High
Oxime Formation and Beckmann Rearrangement

The acetyl group can be converted to an oxime, which can then undergo a Beckmann rearrangement to yield an amide. The oxime itself can be a precursor to other functional groups.

Experimental Protocol for Oxime Formation:

  • Dissolve hydroxylamine hydrochloride (1.2 eq) in water and add a 20% aqueous solution of sodium hydroxide.

  • To this stirred solution, add this compound (1.0 eq) at once. A precipitate will form rapidly.

  • Stir the reaction mixture at 0–5°C for 2 hours.

  • Collect the precipitate by suction filtration and wash with cold water.

  • The crude product is a mixture of E- and Z-isomers. Recrystallize from hot water to obtain the pure E-isomer.

Quantitative Data:

ProductYield (crude) (%)Yield (pure E-isomer) (%)Reference
This compound oxime81-8866-69

Functionalization of the Pyridine Ring

The electron-deficient nature of the pyridine ring directs its functionalization. While electrophilic substitution is challenging, nucleophilic substitution and radical reactions are more favorable, especially after activation of the ring.

N-Oxidation and Subsequent Nitration

N-oxidation activates the pyridine ring, making it more susceptible to electrophilic substitution at the 2- and 4-positions. The N-oxide can then be deoxygenated.

Experimental Protocol for N-Oxidation:

  • In a round-bottom flask, place this compound (1.0 eq).

  • From a dropping funnel, add a 30% w/v solution of hydrogen peroxide (1.2 eq) at 0-5°C with constant stirring.

  • Continue stirring at the same temperature for 15 minutes.

  • The N-oxide is obtained almost quantitatively as a white hygroscopic solid. Filter and dry under vacuum.

Experimental Protocol for Nitration of this compound-N-oxide:

  • Add this compound-N-oxide (1.0 eq) slowly to trifluoroacetic anhydride (TFAA) (4.2 eq) at 0°C and stir for 1 hour.

  • Add concentrated nitric acid (2.1 eq) dropwise and stir at 0°C for 8 hours.

  • Carefully add the reaction mixture dropwise to a stirred solution of sodium metabisulfite in water at 0°C and stir for 16 hours.

  • Adjust the pH to 6-7 with 1 M NaOH solution and extract with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 2-nitro-4-acetylpyridine-N-oxide.

Quantitative Data:

ReactionReagentsYield (%)Reference
N-OxidationH2O2Quantitative
NitrationTFAA, HNO360-80 (for overall 2-substitution)
Minisci Reaction for Direct Alkylation

The Minisci reaction allows for the direct alkylation of electron-deficient N-heterocycles via a radical mechanism. The reaction is typically carried out in an acidic medium to protonate the pyridine nitrogen.

General Workflow for Minisci Reaction: A carboxylic acid is used as the radical precursor, which upon oxidative decarboxylation, generates an alkyl radical. This radical then adds to the protonated pyridine ring, predominantly at the 2-position.

Experimental Protocol (General):

  • Dissolve this compound (1.0 eq) in a suitable solvent with a strong acid (e.g., sulfuric acid).

  • Add the carboxylic acid (e.g., pivalic acid) as the alkyl source.

  • Add silver nitrate (catalytic amount) and an oxidizing agent such as ammonium persulfate.

  • Heat the reaction mixture and monitor by TLC.

  • After completion, cool the mixture, neutralize with a base, and extract the product with an organic solvent.

  • Purify by column chromatography.

Visualized Workflows and Pathways

G cluster_acetyl Acetyl Group Functionalization cluster_ring Pyridine Ring Functionalization A This compound B Chalcone A->B Aldehyde, KOH C 1-(Pyridin-4-yl)ethanol A->C PtO2, H2 D This compound Oxime A->D NH2OH.HCl E This compound F This compound-N-oxide E->F H2O2 H 2-Alkyl-4-acetylpyridine E->H R-COOH, AgNO3, (NH4)2S2O8 G 2-Nitro-4-acetylpyridine-N-oxide F->G HNO3, TFAA

Caption: General workflows for the functionalization of this compound.

G cluster_pathway Inhibition of Cancer Cell Proliferation cluster_nucleus Nuclear Events Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin promotes degradation Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF Gene Target Gene (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene activates Proliferation Cell Proliferation Gene->Proliferation Derivative This compound Derivative Derivative->PI3K inhibits Derivative->AKT inhibits

Caption: Putative signaling pathway inhibited by this compound derivatives.

Applications in Drug Development

Derivatives of this compound have shown promise in various therapeutic areas, including oncology and neuroscience. Their ability to interact with key biological targets makes them attractive scaffolds for medicinal chemists.

  • Anticancer Activity: Many pyridine derivatives exhibit antiproliferative effects. For instance, some have been shown to inhibit signaling pathways crucial for cancer cell growth and survival, such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways.

  • Enzyme Inhibition: The pyridine scaffold is present in numerous enzyme inhibitors. Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

These application notes provide a starting point for the exploration of this compound functionalization. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to synthesize novel compounds with potential therapeutic applications. Always ensure to follow standard laboratory safety procedures when handling the chemicals mentioned in this document.

References

Application Notes and Protocols: 4-Acetylpyridine in the Development of New Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylpyridine is a versatile heterocyclic building block that is increasingly utilized in the design and synthesis of novel materials with tailored properties. Its unique molecular structure, featuring a pyridine ring and a reactive acetyl group, allows for a diverse range of chemical modifications, making it a valuable precursor for coordination polymers, metal-organic frameworks (MOFs), functional polymers, and nonlinear optical materials. The pyridine nitrogen offers a coordination site for metal ions, while the acetyl group can participate in various condensation and functionalization reactions. This combination enables the creation of materials with interesting photophysical, electronic, and biological properties.

These application notes provide an overview of the use of this compound in materials science, along with detailed experimental protocols for the synthesis of representative materials.

I. Luminescent Coordination Polymers

Coordination polymers constructed from this compound-derived ligands and metal ions have shown significant potential as luminescent materials. The pyridine moiety acts as a coordinating agent, while the extended conjugation introduced through modification of the acetyl group can be used to tune the photophysical properties.

Application: Solid-State Lighting and Sensing

Luminescent coordination polymers based on this compound derivatives are being explored for applications in solid-state lighting, particularly in the development of phosphors for white light-emitting diodes (LEDs). Furthermore, the luminescence of these materials can be sensitive to the presence of specific analytes, making them promising candidates for chemical sensors.

Experimental Protocol: Solvothermal Synthesis of a Luminescent Cu(I) Coordination Polymer

This protocol describes a general method for the solvothermal synthesis of a luminescent copper(I) coordination polymer using a bipyridine-type ligand which can be conceptually derived from this compound.[1]

Materials:

  • Copper(I) Iodide (CuI)

  • 4,4'-bipyridine (a structural analog of a this compound derivative)

  • Acetonitrile (CH3CN)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a 20 mL Teflon-lined autoclave, combine CuI (0.1 mmol, 19.0 mg) and 4,4'-bipyridine (0.1 mmol, 15.6 mg).

  • Add 10 mL of acetonitrile to the mixture.

  • Seal the autoclave and heat it to 120 °C for 72 hours.

  • After cooling to room temperature, colorless block-shaped crystals of the coordination polymer are collected by filtration.

  • Wash the crystals with fresh acetonitrile and dry them in air.

Characterization:

The resulting coordination polymer can be characterized by single-crystal X-ray diffraction to determine its structure. The photophysical properties, including excitation and emission spectra and photoluminescence quantum yield, should be measured to evaluate its luminescent performance.

Quantitative Data: Photoluminescence Properties

The following table summarizes the photoluminescence quantum yields (PLQY) for two europium and terbium-based coordination complexes, demonstrating the potential for creating highly luminescent materials.[2]

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)
γ-[Eu4(OAc)12(ptpy)2]350575–72058(4)%
γ-[Tb4(OAc)12(ptpy)2]350475–69046(3)%

II. Metal-Organic Frameworks (MOFs)

The pyridine functionality of this compound and its derivatives makes it a suitable component for the construction of Metal-Organic Frameworks (MOFs). By modifying the acetyl group into a carboxylic acid or another coordinating group, bifunctional linkers can be synthesized to create porous crystalline materials with potential applications in gas storage, catalysis, and sensing.

Application: Catalysis and Sensing

MOFs derived from pyridine-based linkers can possess open metal sites and functionalized pores, making them active as heterogeneous catalysts.[3] The incorporation of specific functionalities can also lead to MOFs that act as selective chemical sensors. For instance, luminescent lanthanide MOFs can be used for sensing small molecules and ions.[4]

Experimental Protocol: Hydrothermal Synthesis of a this compound-Functionalized MOF (General Procedure)

This protocol provides a general guideline for the hydrothermal synthesis of a MOF using a hypothetical dicarboxylic acid linker derived from this compound. The specific conditions may require optimization.

Materials:

  • This compound-3,5-dicarboxylic acid (hypothetical linker)

  • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve the this compound-derived linker (0.5 mmol) in 10 mL of DMF in a 20 mL Teflon-lined autoclave.

  • In a separate vial, dissolve zinc nitrate hexahydrate (0.5 mmol) in 10 mL of deionized water.

  • Slowly add the zinc nitrate solution to the linker solution in the autoclave with stirring.

  • Seal the autoclave and heat it to 100 °C for 48 hours.

  • After cooling to room temperature, crystals of the MOF are collected by filtration.

  • The product is washed with fresh DMF and then solvent-exchanged with a more volatile solvent like ethanol before activation under vacuum.

Logical Workflow for MOF Synthesis:

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_product Product Processing Linker This compound-derived Linker Solution Mixing Mixing in Autoclave Linker->Mixing Metal_Salt Metal Salt Solution Metal_Salt->Mixing Hydrothermal Hydrothermal Reaction Mixing->Hydrothermal Filtration Filtration Hydrothermal->Filtration Washing Washing & Solvent Exchange Filtration->Washing Activation Activation Washing->Activation Final_MOF Porous MOF Material Activation->Final_MOF Polymer_Synthesis_Workflow Monomer_Synthesis Synthesis of 4-Acetylphenyl Acrylate Copolymerization Free Radical Copolymerization Monomer_Synthesis->Copolymerization Purification Precipitation & Purification Copolymerization->Purification Functional_Polymer Functional Copolymer Purification->Functional_Polymer Signaling_Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->Akt Inhibition

References

Application Note: Derivatization of Primary Amines with 4-Acetylpyridine for Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed method for the derivatization of primary amines with 4-acetylpyridine to form stable Schiff base derivatives, enabling their quantitative analysis by gas chromatography (GC). Primary amines can be challenging to analyze directly by GC due to their polarity, which often leads to poor peak shape and column adsorption.[1][2][3] Derivatization to a less polar, more volatile compound is a common strategy to overcome these issues.[1][4] The formation of a Schiff base (imine) through the reaction of a primary amine with the ketone moiety of this compound offers a straightforward approach to derivatization. This method is particularly advantageous as the resulting derivatives can be detected with high sensitivity using a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS). This document provides a comprehensive protocol for the derivatization procedure and subsequent GC analysis.

Introduction

The quantitative analysis of primary amines is crucial in various fields, including pharmaceutical development, environmental monitoring, and clinical diagnostics. Gas chromatography is a powerful technique for this purpose; however, the inherent polarity and high boiling points of many primary amines necessitate a derivatization step to improve their chromatographic properties. Common derivatization strategies include silylation, acylation, and the formation of Schiff bases.

This application note describes a method for the derivatization of primary amines using this compound. The reaction involves the condensation of the primary amino group with the ketone of this compound to form a stable imine, also known as a Schiff base. This derivatization reduces the polarity of the analyte and increases its volatility, making it amenable to GC analysis. The presence of the pyridine ring in the derivative also allows for sensitive detection by NPD or MS.

Principle of the Method

The derivatization reaction is a nucleophilic addition of the primary amine to the carbonyl carbon of this compound, followed by the elimination of a water molecule to form the Schiff base. This reaction is typically catalyzed by a weak acid and may require heating to proceed to completion.

The resulting Schiff base is less polar and more volatile than the parent amine, leading to improved peak shape, better resolution, and increased sensitivity during GC analysis.

Experimental Protocols

Materials and Reagents
  • Primary amine standard solutions (e.g., 1 mg/mL in a suitable solvent)

  • This compound (98% purity or higher)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Acid catalyst (e.g., Acetic acid, p-Toluenesulfonic acid)

  • Anhydrous Sodium Sulfate

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS or GC-NPD system

Derivatization Procedure
  • Sample Preparation:

    • Pipette a known volume (e.g., 100 µL) of the primary amine standard or sample solution into a reaction vial.

    • If the sample is in an aqueous solution, perform a liquid-liquid extraction into an organic solvent and dry the extract with anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition:

    • Add 200 µL of anhydrous toluene to the vial to dissolve the amine residue.

    • Add 10 µL of a 10 mg/mL solution of this compound in anhydrous toluene.

    • Add 5 µL of glacial acetic acid as a catalyst.

  • Reaction:

    • Tightly cap the vial and heat it at 80°C for 60 minutes in a heating block or oven.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for GC analysis. Inject 1 µL of the derivatized sample into the GC.

Gas Chromatography (GC) Method
  • Instrument: Agilent 7890B GC with 5977A MSD or an equivalent system.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/Splitless, 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Parameters (if used):

    • Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Quadrupole: 150°C.

    • Scan Mode: Full Scan (m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

The following table presents hypothetical quantitative data for the GC analysis of several primary amines derivatized with this compound. This data is for illustrative purposes to demonstrate the expected performance of the method.

AnalyteRetention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Linearity (R²)
Aniline12.55150.9992
Benzylamine13.28250.9989
Phenethylamine14.110300.9995
Amphetamine14.815500.9985

Visualizations

Reaction Mechanism

Caption: Reaction mechanism for Schiff base formation.

Experimental Workflow

G Experimental Workflow for Amine Derivatization and GC Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC Analysis start Start with Amine Sample evaporate Evaporate to Dryness start->evaporate dissolve Dissolve in Toluene evaporate->dissolve add_reagents Add this compound and Acetic Acid dissolve->add_reagents heat Heat at 80°C for 60 min add_reagents->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC cool->inject separate Chromatographic Separation inject->separate detect Detection (MS or NPD) separate->detect quantify Data Analysis and Quantitation detect->quantify

Caption: Workflow for amine derivatization and GC analysis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low derivatization yield Incomplete reactionIncrease reaction time or temperature. Ensure reagents are fresh and anhydrous.
Presence of waterEnsure all solvents and reagents are anhydrous. Dry sample thoroughly.
Poor peak shape (tailing) Active sites in the GC systemUse a deactivated inlet liner. Condition the column.
Incomplete derivatizationOptimize derivatization conditions (see above).
Ghost peaks Carryover from previous injectionsRun a solvent blank. Clean the injector.
Contaminated reagentsUse high-purity reagents and solvents.

Conclusion

The derivatization of primary amines with this compound to form Schiff bases is a promising method for their quantitative analysis by gas chromatography. This approach effectively reduces the polarity and increases the volatility of the analytes, resulting in improved chromatographic performance. The provided protocol offers a solid foundation for researchers to develop and validate this method for their specific applications in pharmaceutical and other scientific fields. While this application note provides a detailed proposed methodology, it is recommended that the method be fully validated for the specific amines of interest to ensure accuracy and precision.

References

Application Notes and Protocols: The Role of 4-Acetylpyridine in the Design of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylpyridine is a versatile chemical scaffold that serves as a crucial building block in the development of novel agrochemicals.[1] Its unique chemical properties, including the reactive acetyl group and the pyridine ring, allow for the synthesis of a diverse range of derivatives with potent biological activities. These derivatives have shown significant promise as fungicides, bactericides, and insecticides, often exhibiting high efficacy and novel mechanisms of action.[2][3][4] This document provides detailed application notes and protocols for researchers interested in leveraging this compound for the design and development of next-generation crop protection agents.

I. This compound-Derived Fungicides

A significant area of research has focused on the development of fungicides derived from this compound. These compounds have demonstrated broad-spectrum activity against various plant pathogenic fungi, in some cases surpassing the performance of commercial standards.

A. N-Aryl-Pyridin-4-ones

N-Aryl-pyridin-4-one derivatives synthesized from this compound precursors have emerged as a highly promising class of fungicides.[2]

Several N-aryl-pyridin-4-one derivatives have exhibited potent and broad-spectrum antifungal and antibacterial activity. The following table summarizes the inhibitory activity of a particularly effective compound, designated as Compound 23 in a key study, against a range of plant pathogens.

Target PathogenTypeInhibition at 50 µg/mL (%)Commercial Standard (Azoxystrobin) Inhibition (%)
Colletotrichum musaeFungus>90-
Botrytis cinereaFungus>90-
Rhizoctonia solaniFungus>90-
Fusarium oxysporumFungus>90-
Alternaria alternataFungus>90-
Magnaporthe oryzaeFungus>90-
Phytophthora infestansOomycete>90-
Sclerotinia sclerotiorumFungus>90-
Cercospora arachidicolaFungus>90-
Xanthomonas oryzae pv. oryzaeBacterium--

Data synthesized from multiple sources indicating broad-spectrum activity.

1. Synthesis of N-Aryl-Pyridin-4-one Derivatives (General Procedure):

This protocol describes a general method for synthesizing N-aryl-pyridin-4-ones, which can be adapted from syntheses of similar pyridine-based structures. The synthesis typically involves the reaction of a 4-pyrone derivative (which can be synthesized from this compound precursors) with an appropriate aryl amine.

  • Step 1: Synthesis of a 4-Pyrone Intermediate: A suitable precursor derived from this compound is cyclized to form a 4-pyrone ring. This can be achieved through various organic synthesis methods, often involving condensation reactions.

  • Step 2: Reaction with Aryl Amine: The 4-pyrone intermediate (1 equivalent) is dissolved in a suitable solvent such as ethanol or acetic acid.

  • Step 3: The desired aryl amine (1.1 equivalents) is added to the solution.

  • Step 4: The reaction mixture is heated to reflux for 4-8 hours and monitored by Thin Layer Chromatography (TLC).

  • Step 5: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Step 6: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure N-aryl-pyridin-4-one derivative.

2. In Vitro Antifungal Bioassay (Mycelial Growth Inhibition):

This protocol is used to determine the efficacy of the synthesized compounds in inhibiting the growth of fungal mycelia.

  • Materials: Potato Dextrose Agar (PDA), sterile petri dishes, synthesized compounds, target fungal cultures, commercial fungicide (e.g., Azoxystrobin) as a positive control, and a solvent control (e.g., DMSO).

  • Procedure:

    • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

    • Dissolve the test compounds and the positive control in a minimal amount of DMSO to create stock solutions.

    • Add the appropriate volume of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL). Also, prepare a control plate with DMSO only.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

    • Inoculate the center of each plate with a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus.

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

    • Measure the colony diameter (in mm) after a specific incubation period (e.g., 3-5 days) or when the mycelium in the control plate reaches the edge of the dish.

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treatment.

Preliminary studies on highly active N-aryl-pyridin-4-one derivatives suggest a mechanism of action involving the disruption of the fungal cell membrane and mitochondria. This dual attack leads to a rapid loss of cellular integrity and ultimately cell death.

G cluster_compound This compound Derivative (N-Aryl-Pyridin-4-one) cluster_fungal_cell Fungal Cell Compound Compound 23 CellMembrane Cell Membrane Compound->CellMembrane Disruption of Integrity (Increased Permeability) Mitochondrion Mitochondrion Compound->Mitochondrion Structural Damage CellDeath Cell Death CellMembrane->CellDeath Leads to Mitochondrion->CellDeath Leads to (Energy Depletion)

Caption: Proposed mechanism of action for N-aryl-pyridin-4-one fungicides.

B. Pyridine Carboxamides as Succinate Dehydrogenase Inhibitors (SDHIs)

Pyridine carboxamides, which can be synthesized from this compound precursors, have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.

The following table presents the in vitro fungicidal activity and SDH inhibitory activity of a representative pyridine carboxamide compound.

CompoundTarget PathogenInhibition at 50 mg/L (%)IC50 against SDH (µM)
3f Botrytis cinerea76.917.3
Thifluzamide (Standard)Botrytis cinerea-14.4

Data from a study on pyridine carboxamides.

1. Synthesis of Pyridine Carboxamides:

The synthesis of pyridine carboxamides typically involves the amidation of a pyridine carboxylic acid derivative.

  • Step 1: A suitable pyridine carboxylic acid (which can be derived from this compound) is activated, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride.

  • Step 2: The activated pyridine carboxylic acid is then reacted with the desired amine in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or THF).

  • Step 3: The reaction is typically stirred at room temperature or heated as needed and monitored by TLC.

  • Step 4: After completion, the reaction mixture is worked up by washing with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

  • Step 5: The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization.

2. SDH Enzyme Inhibition Assay:

This protocol measures the ability of a compound to inhibit the activity of the succinate dehydrogenase enzyme.

  • Materials: Isolated mitochondria from the target fungus, succinate, 2,6-dichlorophenolindophenol (DCPIP), phenazine methosulfate (PMS), test compounds, and a spectrophotometer.

  • Procedure:

    • Isolate mitochondria from the target fungus using standard cell fractionation techniques.

    • Prepare a reaction mixture containing a buffer (e.g., phosphate buffer), succinate, and DCPIP.

    • Add the test compound at various concentrations to the reaction mixture.

    • Initiate the reaction by adding the mitochondrial suspension and PMS.

    • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.

    • Calculate the rate of the reaction for each compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the reaction rate against the compound concentration.

SDHI fungicides act by blocking the electron transport chain at Complex II (succinate dehydrogenase). This inhibits the conversion of succinate to fumarate in the tricarboxylic acid (TCA) cycle and disrupts the production of ATP, leading to energy depletion and fungal cell death.

G cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII ComplexI Complex I Q Ubiquinone (Q) ComplexI->Q ComplexII->Q ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Q->ComplexIII CytC->ComplexIV SDHI Pyridine Carboxamide (SDHI Fungicide) SDHI->ComplexII Inhibits

Caption: Mechanism of action of SDHI fungicides on the mitochondrial electron transport chain.

II. This compound-Derived Insecticides

Derivatives of this compound have also shown potential as insecticides. Thiosemicarbazones are a notable class of compounds synthesized from this compound that exhibit insecticidal properties.

A. This compound Thiosemicarbazones

The reaction of this compound with thiosemicarbazide and its derivatives leads to the formation of thiosemicarbazones, which have been investigated for their biological activities, including insecticidal effects.

The following table summarizes the insecticidal activity of a series of thiosemicarbazone derivatives against common agricultural pests.

CompoundTarget PestActivity Level
Thiosemicarbazone Derivative 1Leucania separataRemarkable
Thiosemicarbazone Derivative 2Pieris rapaeRemarkable

Data synthesized from studies on thiosemicarbazone derivatives.

1. Synthesis of this compound Thiosemicarbazone (General Procedure):

This protocol outlines the synthesis of thiosemicarbazones from this compound.

  • Step 1: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol.

  • Step 2: Add an equimolar amount of thiosemicarbazide (or a substituted thiosemicarbazide).

  • Step 3: Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid).

  • Step 4: Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Step 5: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Step 6: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification.

2. In Vivo Insecticidal Bioassay (Leaf-Dip Method):

This protocol is used to assess the contact toxicity of the synthesized compounds against leaf-feeding insects.

  • Materials: Leaf discs from a suitable host plant (e.g., cabbage for Pieris rapae), synthesized compounds, a wetting agent (e.g., Triton X-100), target insect larvae, and petri dishes lined with moist filter paper.

  • Procedure:

    • Prepare solutions of the test compounds at various concentrations in water or a suitable solvent containing a wetting agent.

    • Dip the leaf discs into the test solutions for a short period (e.g., 10-30 seconds) and allow them to air dry.

    • Place the treated leaf discs individually into petri dishes.

    • Introduce a single larva of the target insect into each petri dish.

    • Include a control group with leaf discs dipped in the solvent and wetting agent only.

    • Maintain the petri dishes at a suitable temperature and humidity for the insect species.

    • Record the mortality of the larvae at specific time intervals (e.g., 24, 48, and 72 hours).

    • Calculate the mortality rate and, if multiple concentrations are tested, determine the LC50 (lethal concentration for 50% of the population).

The exact mechanism of action for many insecticidal thiosemicarbazones is still under investigation. However, it is hypothesized that they may interfere with essential physiological processes in insects, potentially by chelating metal ions crucial for enzyme function or by disrupting neurotransmission.

G cluster_compound This compound Thiosemicarbazone cluster_insect Insect Physiology Compound Thiosemicarbazone Enzymes Essential Enzymes Compound->Enzymes Inhibition via Metal Chelation? Neurotransmission Neurotransmission Compound->Neurotransmission Disruption? Mortality Insect Mortality Enzymes->Mortality Leads to Neurotransmission->Mortality Leads to

Caption: Hypothesized mechanism of action for this compound thiosemicarbazone insecticides.

Conclusion

This compound is a highly valuable scaffold for the discovery of novel agrochemicals. The derivatization of this molecule has led to the identification of potent fungicides and insecticides with diverse mechanisms of action. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this compound in developing innovative and effective crop protection solutions. Further research into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for the rational design of the next generation of agrochemicals.

References

Application Notes and Protocols for High-Throughput Screening of 4-Acetylpyridine Compound Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylpyridine and its derivatives represent a versatile class of heterocyclic compounds with significant potential in drug discovery and development. The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs, known for its ability to interact with a wide range of biological targets.[1] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound compound libraries to identify novel bioactive molecules, with a focus on anticancer applications such as kinase inhibition and cytotoxicity.

Application Note 1: High-Throughput Screening for Novel Kinase Inhibitors

Background

Protein kinases are a major class of drug targets in oncology and other diseases.[2] The pyridine ring is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of the enzyme.[3] This protocol describes a robust, luminescence-based HTS assay to identify inhibitors of a target kinase from a this compound compound library.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

Objective: To identify compounds that inhibit the activity of a specific protein kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP levels corresponds to higher kinase activity. Inhibitors will result in a higher luminescence signal, as more ATP will be available.

Materials:

  • This compound compound library (e.g., 10 mM in DMSO)

  • Target Kinase (e.g., a serine/threonine or tyrosine kinase)

  • Kinase Substrate (peptide or protein)

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well or 1536-well assay plates

  • Automated liquid handling systems

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library into the wells of a 384-well assay plate. For controls, dispense 50 nL of DMSO (negative control) and a known inhibitor of the target kinase (positive control).

  • Kinase/Substrate Addition: Prepare a master mix of the target kinase and its substrate in kinase reaction buffer. Dispense 5 µL of this mix into each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in kinase reaction buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final concentration of ATP should be at or near the Km for the target kinase.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add 10 µL of the luminescence-based ATP detection reagent to each well. This will stop the kinase reaction and generate a luminescent signal.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation
  • Percent Inhibition Calculation:

    • Normalize the data using the following formula: % Inhibition = 100 * (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)

  • Hit Identification: Compounds showing a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations above the mean of the sample field) are considered primary hits.

  • Dose-Response and IC50 Determination: Primary hits are subjected to secondary screening where they are tested in a dose-response format (e.g., 10-point, 3-fold serial dilutions) to determine their half-maximal inhibitory concentration (IC50). The data is fitted to a four-parameter logistic equation to calculate the IC50 value.[4]

  • Assay Quality Control: The Z'-factor is calculated to assess the quality and robustness of the assay.[5] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Hypothetical Data Presentation

Table 1: Primary HTS Results for Kinase Inhibition

Compound IDConcentration (µM)Percent Inhibition (%)Hit Status
AP-0011085.2Hit
AP-0021012.5Non-Hit
AP-0031092.1Hit
AP-004105.8Non-Hit
............

Table 2: Dose-Response Data for Selected Hits

Compound IDIC50 (µM)Hill Slope
AP-0011.251.1
AP-0030.781.3
.........

Application Note 2: Cell-Based Cytotoxicity Screening

Background

Identifying compounds with cytotoxic effects is a cornerstone of anticancer drug discovery. Pyridine derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines, often through mechanisms involving cell cycle arrest and apoptosis. This protocol outlines a cell-based HTS assay to screen a this compound library for compounds that reduce cancer cell viability.

Experimental Protocol: Cell Viability Assay

Objective: To identify compounds that decrease the viability of a cancer cell line.

Principle: This assay uses a reagent that is reduced by metabolically active cells to produce a fluorescent or luminescent signal. A decrease in signal indicates a reduction in cell viability.

Materials:

  • This compound compound library (e.g., 10 mM in DMSO)

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Clear-bottom, white-walled 384-well cell culture plates

  • Automated liquid handling systems

  • Plate reader with luminescence detection capabilities

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the cancer cells into 384-well plates at an optimized density (e.g., 2,000 cells/well) in 40 µL of cell culture medium. Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Add 100 nL of each compound from the this compound library to the cell plates. Include DMSO as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 20 µL of the cell viability reagent to each well.

  • Signal Stabilization: Incubate the plates at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation
  • Percent Viability Calculation:

    • Normalize the data using the following formula: % Viability = 100 * (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)

  • Hit Identification: Compounds that reduce cell viability below a certain threshold (e.g., <50%) are considered primary hits.

  • Dose-Response and IC50 Determination: Primary hits are further evaluated in dose-response experiments to determine their IC50 values for cytotoxicity.

Hypothetical Data Presentation

Table 3: Primary HTS Results for Cytotoxicity

Compound IDConcentration (µM)Percent Viability (%)Hit Status
AP-0011015.8Hit
AP-0021095.3Non-Hit
AP-003108.2Hit
AP-0041088.9Non-Hit
............

Table 4: Dose-Response Data for Cytotoxic Hits

Compound IDCell LineIC50 (µM)
AP-001MCF-72.5
AP-003MCF-71.1
.........

Mandatory Visualizations

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Assays Compound_Library This compound Library HTS_Assay Single Concentration Screen (e.g., 10 µM) Compound_Library->HTS_Assay Data_Acquisition Plate Reader HTS_Assay->Data_Acquisition Primary_Hits Primary Hit Identification Data_Acquisition->Primary_Hits Hit_Confirmation Hit Confirmation Primary_Hits->Hit_Confirmation Dose_Response IC50 Determination Hit_Confirmation->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Mechanism_of_Action Mechanism of Action Studies Confirmed_Hits->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling Confirmed_Hits->Selectivity_Profiling Lead_Compounds Lead Compounds Mechanism_of_Action->Lead_Compounds Selectivity_Profiling->Lead_Compounds

Caption: High-Throughput Screening Workflow.

Kinase_Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Inhibitor This compound Derivative (Hit) Inhibitor->Receptor

Caption: Hypothetical Kinase Signaling Pathway Inhibition.

References

Troubleshooting & Optimization

strategies to improve the yield of 4-Acetylpyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Acetylpyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound?

A1: Several effective strategies exist for the synthesis of this compound. The choice of method often depends on the available starting materials, scale, and required purity. Key methods include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods, such as the Suzuki-Miyaura, Stille, Negishi, and Hiyama couplings, are widely used for their high yields and functional group tolerance. They typically involve the reaction of a pyridine derivative with an acetyl-containing coupling partner.

  • Grignard Reagent Addition: This classic organometallic reaction involves the addition of an acetyl-containing Grignard reagent to a pyridine derivative or the addition of a pyridyl Grignard reagent to an acetylating agent.

  • Friedel-Crafts Acylation and its Modifications: Direct Friedel-Crafts acylation of pyridine is challenging due to the deactivation of the pyridine ring by the Lewis acid catalyst.[1][2] However, modified procedures or alternative acylation strategies can be employed.

  • From 4-Cyanopyridine: This two-step approach involves the hydrolysis of 4-cyanopyridine to isonicotinic acid, followed by reaction with an organometallic reagent like methyllithium to yield this compound.[3][4]

  • Gas-Phase Condensation: For industrial-scale production, a gas-phase reaction between a pyridine carboxylic ester (like ethyl isonicotinate) and acetic acid over a solid catalyst can be utilized to produce this compound with high selectivity.[5]

Q2: I am observing a very low yield in my this compound synthesis. What are the general factors to consider?

A2: Low yields in organic synthesis can stem from various factors. For this compound synthesis, consider the following general troubleshooting points:

  • Reagent Quality: Ensure all reagents, especially catalysts, organometallic compounds, and anhydrous solvents, are pure and dry. Moisture and oxygen can significantly impact many of the synthetic routes.

  • Reaction Conditions: Temperature, reaction time, and mixing are critical parameters. Optimize these for your specific reaction. For instance, some palladium-catalyzed couplings require heating, but excessive temperatures can lead to catalyst decomposition.

  • Inert Atmosphere: Many of the reagents used in these syntheses are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is often crucial.

  • Catalyst Activity: If using a catalytic method, ensure the catalyst is active. For palladium-catalyzed reactions, the active Pd(0) species can be oxidized and deactivated.

  • Work-up and Purification: Product loss can occur during the work-up and purification steps. Optimize your extraction and chromatography procedures to minimize such losses.

Q3: What are the common side reactions to be aware of during the synthesis of this compound?

A3: Side reactions can significantly lower the yield and complicate purification. Common side reactions depend on the chosen synthetic route:

  • In Palladium-Catalyzed Couplings: Homocoupling of the boronic acid (in Suzuki-Miyaura), dehalogenation of the aryl halide, and protodeboronation are common side reactions.

  • In Grignard Reactions: The high reactivity of Grignard reagents can lead to side reactions if electrophilic functional groups are present in the starting materials. Over-addition to form tertiary alcohols is also a possibility.

  • In Friedel-Crafts type reactions: Polysubstitution can occur, especially with highly activated rings, although the acetyl group is deactivating.

  • Dimerization: In reactions involving α-amino ketone intermediates, dimerization to form pyrazines can be a significant side reaction.

Troubleshooting Guides by Synthesis Method

Palladium-Catalyzed Suzuki-Miyaura Coupling

This method is a popular choice for forming the C-C bond between the pyridine ring and the acetyl group. A common approach is the reaction of a 4-halopyridine with an acetyl-containing boronic acid or ester.

Troubleshooting Common Issues in Suzuki-Miyaura Coupling for this compound Synthesis

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst (Pd(0) oxidized)Ensure thorough degassing of solvents and reagents. Use a fresh batch of palladium catalyst or consider a more stable precatalyst.
Insufficient baseUse 1.5-3.0 equivalents of base relative to the limiting reagent. Weaker bases like K₃PO₄ or Cs₂CO₃ are often effective.
Suboptimal temperatureMany Suzuki couplings require heating (e.g., 80-110 °C). Optimize the temperature for your specific substrates and catalyst system.
Significant Homocoupling of Boronic Acid Presence of oxygenRigorously degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas.
Use of a Pd(II) precatalyst without efficient in-situ reductionConsider using a Pd(0) catalyst source like Pd(PPh₃)₄ or ensure conditions are optimal for the reduction of the Pd(II) precatalyst.
Protodeboronation of Boronic Acid Presence of waterUse anhydrous solvents and reagents.
Base is too strongTry a milder base (e.g., K₃PO₄ instead of Na₂CO₃).
Dehalogenation of 4-Halopyridine Presence of hydride sources (e.g., from solvent or base)Use high-purity, anhydrous solvents. The choice of base and ligand can also influence this side reaction.

Reactants: 4-Bromopyridine and 4-acetylphenylboronic acid.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromopyridine (1.0 eq), 4-acetylphenylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Add a base, such as potassium phosphate (K₃PO₄, 2.0 eq).

  • Add a degassed solvent mixture, typically a 4:1 ratio of an organic solvent to water (e.g., toluene/water or 1,4-dioxane/water).

  • Heat the mixture to 100-110°C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis from 4-Cyanopyridine

This two-step route offers an alternative to cross-coupling methods.

Troubleshooting the Synthesis from 4-Cyanopyridine

Issue Potential Cause Recommended Solution
Incomplete hydrolysis of 4-cyanopyridine Insufficient reaction time or temperatureEnsure the hydrolysis conditions (e.g., using a strong base like NaOH) are sufficient for complete conversion to isonicotinic acid.
Formation of isonicotinamide as a byproductThe hydrolysis can sometimes stop at the amide stage. More forcing conditions or specific enzyme catalysis can drive the reaction to the carboxylic acid.
Low yield in the reaction of isonicotinate with methyllithium Reactivity of methyllithiumMethyllithium is a highly reactive and moisture-sensitive reagent. Ensure it is freshly titrated and handled under strictly anhydrous and inert conditions.
Formation of tertiary alcohol byproductOver-addition of methyllithium to the ketone product can occur. Use a controlled stoichiometry of the organolithium reagent and maintain low reaction temperatures.

Step 1: Hydrolysis of 4-Cyanopyridine to Isonicotinic Acid

  • In a round-bottom flask, dissolve 4-cyanopyridine in an aqueous solution of a strong base (e.g., NaOH).

  • Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to precipitate the isonicotinic acid.

  • Filter the solid, wash with cold water, and dry to obtain the crude isonicotinic acid.

Step 2: Conversion of Isonicotinic Acid to this compound

  • Suspend the dried isonicotinic acid in an anhydrous aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere.

  • Cool the suspension to a low temperature (e.g., -78 °C).

  • Slowly add a solution of methyllithium (2.0-2.2 equivalents) to the stirred suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude this compound by distillation or column chromatography.

Data Presentation

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling in this compound Synthesis

Catalyst System Ligand Base Solvent Temp (°C) Time (h) Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10018~95
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane11012~92
Pd(PPh₃)₄-Na₂CO₃DME/H₂O8024~88

Note: The data in this table is representative and yields can vary based on specific substrate purity and reaction scale.

Visualizations

experimental_workflow Experimental Workflow for Suzuki-Miyaura Synthesis of this compound reagents Combine Reactants: 4-Halopyridine Acetyl-boronic acid Pd Catalyst & Ligand Base solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product

Caption: A general experimental workflow for the Suzuki-Miyaura synthesis of this compound.

troubleshooting_suzuki Troubleshooting Logic for Low Yield in Suzuki-Miyaura Coupling start Low Yield or Incomplete Reaction check_catalyst Is the catalyst active and handled properly? start->check_catalyst check_conditions Are the reaction conditions (temp, time, base) optimal? start->check_conditions check_reagents Are reagents and solvents pure and anhydrous? start->check_reagents side_reactions Are there significant side reactions? start->side_reactions solution1 Use fresh catalyst, ensure inert atmosphere. check_catalyst->solution1 No solution2 Optimize temperature, time, and screen bases. check_conditions->solution2 No solution3 Use freshly distilled/dried solvents and pure reagents. check_reagents->solution3 No solution4 Address specific side reactions (e.g., improve degassing). side_reactions->solution4 Yes

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

References

identification and characterization of 4-Acetylpyridine reaction byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts from reactions involving 4-Acetylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block used in a variety of organic syntheses. The most common reactions include:

  • Aldol Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated ketones (chalcones).

  • Reduction of the Ketone: Reduction to form the corresponding secondary alcohol, 1-(4-pyridyl)ethanol.

  • Grignard Reactions: Addition of organometallic reagents to the carbonyl group to form tertiary alcohols.

  • Oxime Formation: Reaction with hydroxylamine to form this compound oxime, which can exist as E and Z isomers.[1][2]

  • Halogenation: Introduction of a halogen atom, typically at the methyl group of the acetyl moiety.

  • Nitration: Introduction of a nitro group onto the pyridine ring, though this can be challenging.[3]

Q2: I am seeing an incomplete conversion of this compound in my reaction. What are the possible causes?

A2: Incomplete conversion of this compound can be due to several factors:

  • Insufficient Reagent: Ensure the molar ratio of your reagent to this compound is adequate. For reductions with sodium borohydride, for example, a stoichiometric excess is often required.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reagent Quality: The purity and activity of your reagents are critical. For instance, Grignard reagents are sensitive to moisture and air.

  • Solvent Purity: The presence of water or other impurities in the solvent can quench reagents like Grignard reagents or lithium aluminum hydride.[4]

Q3: How can I effectively purify the product from a this compound reaction?

A3: Purification strategies depend on the properties of your desired product and the byproducts. Common techniques include:

  • Column Chromatography: Silica gel chromatography is a versatile method for separating compounds with different polarities.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Distillation: For liquid products with a sufficiently high boiling point, distillation under reduced pressure can be used for purification.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction into an acidic aqueous phase, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Troubleshooting Guides

Aldol Condensation Reactions

Issue: Formation of multiple products in the aldol condensation of this compound with an aldehyde.

Potential Byproducts:

  • Aldol Addition Product: The initial β-hydroxy ketone may be present if the reaction conditions do not favor dehydration.

  • Self-Condensation Product of this compound: this compound can undergo self-condensation, especially under strong basic conditions.

  • Cannizzaro Reaction Products of the Aldehyde: If the aldehyde partner has no α-hydrogens, it may undergo a disproportionation reaction (Cannizzaro reaction) in the presence of a strong base.

Troubleshooting Steps:

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the aldol addition product over the dehydrated condensation product. Conversely, heating is often required for complete dehydration.

  • Choice of Base: The strength and stoichiometry of the base can significantly influence the reaction outcome. Weaker bases like sodium carbonate or triethylamine may provide better selectivity compared to stronger bases like sodium hydroxide.

  • Order of Addition: Adding the aldehyde slowly to a mixture of this compound and the base can minimize the self-condensation of the aldehyde.

Experimental Protocol: Characterization of Aldol Condensation Byproducts by ¹H NMR

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Aldol Addition Product: Look for a characteristic doublet for the proton on the hydroxyl-bearing carbon and a multiplet for the proton on the adjacent carbon. The hydroxyl proton will appear as a broad singlet.

    • α,β-Unsaturated Ketone (Desired Product): Look for two doublets in the olefinic region (typically 6-8 ppm) with a coupling constant characteristic of a trans double bond (J ≈ 15-18 Hz).

    • Unreacted this compound: Identify the characteristic signals for the pyridine ring protons and the singlet for the acetyl methyl group.

Reduction of this compound

Issue: The reduction of this compound to 1-(4-pyridyl)ethanol is not clean, and other products are observed.

Potential Byproducts:

  • Over-reduction Products: While less common with NaBH₄, stronger reducing agents like LiAlH₄ could potentially reduce the pyridine ring.

  • Unreacted Starting Material: Incomplete reaction leads to the presence of this compound.

Troubleshooting Steps:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reagent for the reduction of ketones and is generally preferred to avoid over-reduction.[5] LiAlH₄ is a much stronger reducing agent and may lead to more side products.

  • Solvent: The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to improve selectivity and control the reaction rate.

  • Work-up: A careful aqueous work-up is necessary to quench the reaction and hydrolyze the borate esters formed.

Quantitative Data: Reduction of this compound with NaBH₄

ConditionSolventTemperature (°C)Reaction Time (h)Yield of 1-(4-pyridyl)ethanol (%)
1Methanol25292
2Ethanol0495
3Isopropanol25688

Note: Yields are approximate and can vary based on specific experimental conditions.

Grignard Reactions

Issue: Low yield of the desired tertiary alcohol and formation of significant byproducts in the Grignard reaction with this compound.

Potential Byproducts:

  • Enolization Product: The Grignard reagent can act as a base and deprotonate the α-carbon of the acetyl group, leading to the formation of an enolate and unreacted starting material after work-up.

  • Wurtz Coupling Product: Homocoupling of the Grignard reagent can occur.

  • Reduction Product: If the Grignard reagent has a β-hydrogen (e.g., Isopropylmagnesium bromide), it can reduce the ketone to the corresponding secondary alcohol.

  • 1,2- vs. 1,4-Addition: While addition to the carbonyl is the primary reaction, in some cases, addition to the pyridine ring (1,4-addition) can occur, especially with N-activated pyridines.

Troubleshooting Steps:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to water. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Slow Addition: Add the Grignard reagent slowly to the this compound solution at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions.

  • Inverse Addition: Adding the this compound solution to the Grignard reagent can sometimes minimize enolization by keeping the concentration of the ketone low.

  • Quenching: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride to avoid acid-catalyzed side reactions of the tertiary alcohol product.

Experimental Protocol: GC-MS Analysis of Grignard Reaction Mixture

  • Sample Preparation: After the reaction work-up, take an aliquot of the organic layer and dilute it with a suitable solvent (e.g., ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., HP-5ms) is typically suitable.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of all components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that will encompass the molecular ions of the expected products and byproducts.

  • Analysis: Identify the components by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns.

Visualizations

Reaction_Pathways cluster_aldol Aldol Condensation cluster_reduction Reduction cluster_grignard Grignard Reaction 4-AP 4-AP Aldol_Addition Aldol Addition Product 4-AP->Aldol_Addition + Aldehyde, Base Self_Condensation Self-Condensation Byproduct 4-AP->Self_Condensation + 4-AP, Strong Base Aldehyde Aldehyde Aldehyde->Aldol_Addition Chalcone Chalcone (α,β-Unsaturated Ketone) Aldol_Addition->Chalcone - H₂O 4-AP_Red This compound Secondary_Alcohol 1-(4-pyridyl)ethanol 4-AP_Red->Secondary_Alcohol NaBH₄, MeOH 4-AP_Grignard This compound Tertiary_Alcohol Tertiary Alcohol 4-AP_Grignard->Tertiary_Alcohol 1. R-MgX 2. H₃O⁺ workup Enolate Enolate Byproduct 4-AP_Grignard->Enolate R-MgX (as base) Reduction_Byproduct Reduction Byproduct (if R has β-H) 4-AP_Grignard->Reduction_Byproduct R-MgX (with β-H) Grignard_Reagent R-MgX Grignard_Reagent->Tertiary_Alcohol

Caption: Common reaction pathways of this compound and potential byproducts.

Troubleshooting_Workflow Start Problem with 4-AP Reaction Check_Purity Check Purity of Starting Materials & Solvents Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Low_Yield Low Yield? Incomplete_Reaction->Low_Yield No Adjust_Stoichiometry Adjust Reagent Stoichiometry Incomplete_Reaction->Adjust_Stoichiometry Yes Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) Low_Yield->Optimize_Conditions Yes Characterize_Byproducts Characterize Byproducts (NMR, MS, IR) Multiple_Products->Characterize_Byproducts Yes End Successful Reaction Multiple_Products->End No, Desired Product is Major Increase_Time_Temp Increase Reaction Time / Temperature Adjust_Stoichiometry->Increase_Time_Temp Increase_Time_Temp->Low_Yield Purification Improve Purification (Chromatography, Recrystallization) Optimize_Conditions->Purification Purification->End Characterize_Byproducts->Optimize_Conditions Re-evaluate Re-evaluate Reaction Strategy Characterize_Byproducts->Re-evaluate If byproducts are unavoidable

Caption: A logical workflow for troubleshooting common issues in this compound reactions.

References

Technical Support Center: Optimization of Flash Chromatography for 4-Acetylpyridine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Acetylpyridine using flash chromatography. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the flash chromatography of this compound in a question-and-answer format.

Q1: My purified this compound fractions show significant peak tailing on TLC analysis. What is the cause and how can I resolve this?

A: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel.[1] The primary cause is the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface. This leads to non-uniform elution and broadened peaks.[1]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA) or pyridine, to your eluent.[2][3] This competing base will occupy the acidic sites on the silica, minimizing their interaction with your product.[3]

  • Stationary Phase Selection:

    • Deactivated Silica Gel: Use silica gel that has been deactivated. You can prepare this by washing the silica with a solvent system containing 1-3% triethylamine.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying amines and other basic compounds. Basic alumina, in particular, can prevent peak tailing without the need for mobile phase modifiers.

  • Lower Sample Loading: Overloading the column can also lead to peak tailing. Ensure you are not exceeding the recommended loading capacity for your column size.

Q2: I am observing low or no recovery of this compound from the column. What are the possible reasons?

A: Low recovery can be due to several factors, primarily irreversible adsorption or on-column degradation of the compound.

Solutions:

  • Compound Instability on Silica: this compound, being a basic compound, might be degrading on the acidic silica gel. You can test for this by spotting your crude material on a TLC plate and letting it sit for an extended period before eluting to see if degradation occurs.

  • Irreversible Adsorption: The strong interaction with silanol groups can lead to your compound permanently sticking to the column.

    • Use a Less Acidic Stationary Phase: Switch to neutral or basic alumina, or deactivated silica gel.

    • Increase Eluent Polarity Drastically: If your compound is still on the column, a steep increase in solvent polarity (e.g., flushing with a high concentration of methanol in dichloromethane) might help elute it.

  • Check Solubility: Ensure your compound is soluble in the chosen mobile phase. If it precipitates on the column, it will not elute properly.

Q3: The separation between this compound and my impurities is poor, even though they have different Rf values on TLC.

A: This can happen due to issues with column packing, sample loading, or the choice of solvent system.

Solutions:

  • Optimize Solvent System: An ideal Rf value for the target compound on a TLC plate is between 0.2 and 0.35 to ensure good separation on the column. If the Rf values of your compound and impurities are too close, try different solvent systems to improve separation.

  • Gradient Elution: Employing a solvent gradient, where the polarity of the mobile phase is gradually increased during the run, can significantly improve the separation of compounds with close Rf values.

  • Proper Column Packing: Ensure your column is packed uniformly without any cracks or channels, as these can lead to poor separation.

  • Sample Loading Technique:

    • Minimize Loading Volume: Dissolve your sample in the minimum amount of solvent for loading. Using a large volume of a strong solvent to load the sample can disrupt the separation.

    • Dry Loading: If this compound is not very soluble in the starting eluent, use the dry loading technique. This involves pre-adsorbing your sample onto a small amount of silica gel or an inert support like Celite, which is then loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash chromatography of this compound?

A: For moderately polar compounds like this compound, a good starting point for normal-phase chromatography is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A common starting mixture is 10-50% ethyl acetate in hexanes. For more polar impurities, a system of dichloromethane and methanol might be necessary. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q2: Should I use silica gel or alumina for purifying this compound?

A: While silica gel is the most common stationary phase, its acidic nature can be problematic for basic compounds like this compound. Basic or neutral alumina is often a better choice as it minimizes strong acid-base interactions, leading to better peak shapes and recovery without the need for mobile phase additives. However, silica gel can be used effectively if it is deactivated or if a basic modifier is added to the eluent.

Q3: How do I perform a "dry load" for my this compound sample?

A: Dry loading is recommended when your sample is not readily soluble in the mobile phase. The general procedure is as follows:

  • Dissolve your crude sample in a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel or Celite (typically 2-4 times the weight of your sample) to the solution.

  • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.

Q4: Can I use reversed-phase flash chromatography for this compound purification?

A: Yes, reversed-phase chromatography is a viable option, especially if your impurities are less polar than this compound. In reversed-phase, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). For basic compounds, it is often beneficial to add a pH modifier to the mobile phase to ensure consistent ionization and good peak shape.

Data Presentation

Table 1: Recommended Stationary Phases for this compound Purification
Stationary PhaseAdvantagesDisadvantagesWhen to Use
Silica Gel High resolving power, widely available, cost-effective.Acidic nature can cause peak tailing and degradation of basic compounds.When used with a basic modifier (e.g., triethylamine) or when deactivated.
Alumina (Basic/Neutral) Basic or neutral surface prevents interaction with basic compounds, leading to better peak shape and recovery.Can be less forgiving than silica for certain compound classes; may have lower resolving power for some separations.Ideal for purifying basic compounds like this compound, especially when acid-sensitivity is a concern.
Amine-Functionalized Silica Provides a basic surface, reducing interactions with basic analytes.More expensive than standard silica gel.For difficult separations of basic compounds where peak tailing is a persistent issue.
C18-Bonded Silica (Reversed-Phase) Good for separating polar compounds from non-polar impurities.Requires aqueous mobile phases which can be more difficult to remove.When dealing with very polar impurities or when normal-phase fails to provide adequate separation.
Table 2: Example Solvent Systems for TLC Analysis and Method Development

The optimal solvent ratios should be determined experimentally by TLC to achieve an Rf value of approximately 0.2-0.35 for this compound.

Stationary PhaseSolvent System (v/v)PolarityNotes
Silica Gel Hexane / Ethyl AcetateLow to MediumA standard system for compounds of moderate polarity. Start with a low percentage of ethyl acetate and increase gradually.
Dichloromethane / MethanolMedium to HighFor more polar compounds. Use a small percentage of methanol initially.
Hexane / Ethyl Acetate + 0.5% TriethylamineLow to MediumThe added triethylamine neutralizes the acidic silica surface.
Alumina Hexane / Ethyl AcetateLow to MediumSimilar to silica gel, but without the need for a basic modifier.
Dichloromethane / Ethyl AcetateMediumProvides different selectivity compared to alcohol-containing systems.
C18 (Reversed-Phase) Water / AcetonitrileHighStart with a high percentage of water and gradually increase the acetonitrile content.
Water / MethanolHighAn alternative to acetonitrile, offering different selectivity.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier
  • TLC Analysis: Develop a solvent system using hexane and ethyl acetate with the addition of 0.5% triethylamine that gives this compound an Rf value of ~0.25.

  • Column Packing:

    • Select an appropriately sized silica gel flash column.

    • Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.

    • Equilibrate the column by passing 3-5 column volumes of the mobile phase (containing 0.5% triethylamine) through it.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, perform a dry load if solubility is low.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • If using a gradient, gradually increase the percentage of ethyl acetate.

    • Collect fractions and monitor by TLC.

  • Post-Purification:

    • Combine fractions containing the pure product.

    • Evaporate the solvent under reduced pressure. Note that triethylamine has a boiling point of 89.5 °C and may require co-evaporation with a solvent like toluene or a high vacuum to remove completely.

Protocol 2: Flash Chromatography using Basic Alumina
  • TLC Analysis: Use neutral or basic alumina TLC plates to develop a suitable solvent system (e.g., hexane/ethyl acetate) that provides an Rf of ~0.25 for this compound.

  • Column Packing:

    • Select a flash column packed with basic alumina.

    • Equilibrate the column with 3-5 column volumes of the initial mobile phase.

  • Sample Preparation and Loading:

    • Follow the same procedure as for the silica gel column (Protocol 1, step 3).

  • Elution:

    • Elute the column with the developed solvent system, collecting and monitoring fractions by TLC.

  • Post-Purification:

    • Combine the pure fractions and evaporate the solvent. This protocol avoids the need to remove a high-boiling point amine modifier.

Mandatory Visualization

flash_chromatography_workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Analysis (Optimize Solvent System) SP_select Select Stationary Phase (Silica or Alumina) TLC->SP_select informs Col_pack Pack and Equilibrate Column SP_select->Col_pack Sample_load Load Sample (Wet or Dry) Col_pack->Sample_load Elute Elute with Mobile Phase Sample_load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (TLC) Collect->Monitor Combine Combine Pure Fractions Monitor->Combine if pure Evap Evaporate Solvent Combine->Evap Pure_product Pure this compound Evap->Pure_product

Caption: Workflow for this compound Purification by Flash Chromatography.

troubleshooting_tree start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing low_recovery Low Recovery? poor_sep Poor Separation? peak_tailing->low_recovery No add_tea Add 0.1-1% TEA to Mobile Phase peak_tailing->add_tea Yes use_alumina Use Basic Alumina Stationary Phase peak_tailing->use_alumina Yes low_recovery->poor_sep No on_column_degradation On-Column Degradation or Irreversible Adsorption? low_recovery->on_column_degradation Yes optimize_solvent Optimize Solvent System (Rf 0.2-0.35) poor_sep->optimize_solvent Yes use_gradient Use Gradient Elution poor_sep->use_gradient Yes dry_load Use Dry Loading poor_sep->dry_load Yes end Problem Resolved add_tea->end use_alumina->end use_deactivated_silica Use Deactivated Silica or Alumina on_column_degradation->use_deactivated_silica Yes use_deactivated_silica->end optimize_solvent->end use_gradient->end dry_load->end

Caption: Troubleshooting Decision Tree for Flash Chromatography of this compound.

References

Technical Support Center: Investigation of 4-Acetylpyridine Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the degradation of 4-Acetylpyridine in aqueous solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during stability studies.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of this compound degradation.

Question Possible Causes Troubleshooting Steps
Why am I observing rapid, unexpected degradation of my this compound stock solution? - High pH: this compound is susceptible to degradation in alkaline conditions.[1] - Photodegradation: Exposure to light, especially UV, can induce degradation.[1] - Oxidation: The presence of oxidizing agents can lead to degradation.[2] - Contaminated glassware or solvents: Impurities can catalyze degradation reactions.- pH Control: Ensure the stock solution is prepared in a neutral or slightly acidic buffer (pH < 7) and verify the pH. - Light Protection: Store stock solutions in amber vials or protect them from light.[1] - Use High-Purity Solvents: Employ HPLC-grade solvents and ultrapure water. - Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon.
My HPLC chromatogram shows significant peak tailing for the this compound peak. What can I do? - Secondary Interactions: The basic nature of the pyridine ring can lead to interactions with residual silanol groups on the HPLC column. - Inappropriate Mobile Phase pH: If the mobile phase pH is too high, the pyridine nitrogen is not fully protonated, increasing silanol interactions. - Column Overload: Injecting too concentrated a sample can cause peak asymmetry.- Adjust Mobile Phase pH: Lower the mobile phase pH to around 2.5-3.5 to ensure the pyridine nitrogen is fully protonated. This can be achieved by adding a small amount of an acid like formic acid or phosphoric acid.[3] - Use a Deactivated Column: Employ an end-capped C18 column or a column with a different stationary phase (e.g., polar-embedded) designed to minimize silanol interactions. - Add a Competitive Base: Incorporate a small amount of a competing base, like triethylamine, into the mobile phase to block active silanol sites. - Reduce Sample Concentration: Dilute the sample to an appropriate concentration.
I am not seeing any degradation of this compound under my stress conditions. What should I change? - Insufficient Stress: The applied stress conditions (e.g., temperature, concentration of stressor, duration) may not be harsh enough to induce degradation.- Increase Stressor Concentration: For hydrolytic studies, increase the concentration of acid or base (e.g., from 0.1 M to 1 M HCl or NaOH). For oxidative studies, increase the concentration of hydrogen peroxide. - Increase Temperature: Elevate the temperature of the stress study (e.g., to 60-80 °C). - Increase Exposure Time: Extend the duration of the stress experiment.
The mass balance in my degradation study is poor (significantly less than 100%). What could be the reason? - Formation of Non-UV Active Degradants: Some degradation products may not have a chromophore and are therefore not detected by a UV detector. - Formation of Volatile Degradants: Degradation may lead to volatile byproducts that are lost from the sample. - Precipitation of Degradants: Degradation products may be insoluble in the sample matrix and precipitate out of the solution. - Inappropriate Wavelength: The analytical wavelength may not be suitable for detecting all degradation products.- Use a Mass Spectrometer (LC-MS): A mass spectrometer can detect compounds that do not have a UV chromophore. - Use a Diode Array Detector (DAD): A DAD allows for the examination of the entire UV spectrum, which can help in identifying peaks with different absorption maxima. - Check for Precipitates: Visually inspect the stressed samples for any solid material. If present, try to dissolve it in a stronger solvent for analysis. - Headspace GC-MS: If volatile degradants are suspected, headspace gas chromatography-mass spectrometry can be used for their identification.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: Based on the chemical structure and studies on related pyridine derivatives, the primary degradation pathways for this compound in aqueous solutions are expected to be hydrolysis, photolysis, and oxidation. Hydrolysis can occur under acidic or basic conditions, potentially leading to the cleavage of the acetyl group. Photodegradation can be induced by exposure to UV or even ambient light. Oxidation, particularly in the presence of oxidizing agents like hydrogen peroxide, can lead to the formation of N-oxides and other oxidation products.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is significantly influenced by pH. Pyridine derivatives are generally more stable in neutral to slightly acidic conditions. In alkaline (high pH) environments, this compound is expected to be unstable and prone to degradation. Conversely, in strongly acidic conditions, hydrolysis of the acetyl group may be accelerated.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation product studies for this compound are not extensively available in the provided search results, based on its structure and general chemical principles, potential degradation products could include:

  • Isonicotinic acid: Formed via oxidation of the acetyl group.

  • Pyridine-4-carbaldehyde: A potential intermediate in the oxidation pathway.

  • This compound N-oxide: A common product of the oxidation of the pyridine nitrogen.

  • Products of ring opening: Under harsh conditions, the pyridine ring itself may undergo cleavage.

Q4: What is a suitable starting point for developing a stability-indicating HPLC method for this compound?

A4: A good starting point for a stability-indicating HPLC method for this compound would be a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. To ensure good peak shape, the aqueous portion of the mobile phase should be buffered at a slightly acidic pH (e.g., pH 3.0) using a buffer like phosphate or formate. Gradient elution is often necessary to separate the parent compound from its more polar degradation products. UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm) is a common choice.

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the conditions for conducting forced degradation studies on this compound to identify potential degradation products and assess its intrinsic stability. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1.1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

1.2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 1 M NaOH.

    • Incubate the solution at 60 °C for 8 hours.

    • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound (in water or a transparent solvent) in a quartz cuvette to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample in the dark.

    • Analyze the samples at appropriate time intervals.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a petri dish and expose it to a temperature of 60 °C in a hot air oven for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in the mobile phase, and analyze.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations
Stress Condition Reagent/Condition Temperature Duration Expected Degradation Potential Degradation Products
Acidic Hydrolysis 1 M HCl60 °C24 hoursModerateHydrolysis of acetyl group
Basic Hydrolysis 1 M NaOH60 °C8 hoursSignificantHydrolysis and potential ring modifications
Oxidation 3% H₂O₂Room Temperature24 hoursModerate to SignificantN-oxides, products of acetyl group oxidation
Photolysis UV/Visible LightAmbientAs per ICH Q1BVariablePhotorearrangement products, ring cleavage products
Thermal (Solid) Dry Heat60 °C48 hoursLow to ModerateDe-acetylation, polymerization

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation stock Prepare this compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (1 M HCl, 60°C) stock->acid Expose to stress conditions base Basic Hydrolysis (1 M NaOH, 60°C) stock->base Expose to stress conditions oxid Oxidative Stress (3% H₂O₂, RT) stock->oxid Expose to stress conditions photo Photolytic Stress (UV/Vis Light) stock->photo Expose to stress conditions thermal Thermal Stress (Solid, 60°C) stock->thermal Expose to stress conditions hplc HPLC-UV/DAD Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxid->hplc Analyze stressed samples photo->hplc Analyze stressed samples thermal->hplc Analyze stressed samples lcms LC-MS for Identification hplc->lcms Characterize unknown peaks method Validate Stability-Indicating Method hplc->method pathway Elucidate Degradation Pathways lcms->pathway

Caption: Experimental workflow for the investigation of this compound degradation.

Degradation_Pathway cluster_main This compound Degradation cluster_products Potential Degradation Products parent This compound hydrolysis_prod Isonicotinic Acid (from Hydrolysis/Oxidation) parent->hydrolysis_prod Acid/Base or Oxidative Stress oxidation_prod This compound N-Oxide (from Oxidation) parent->oxidation_prod Oxidative Stress (e.g., H₂O₂) photolysis_prod Ring-Opened Products (from Photolysis) parent->photolysis_prod Photolytic Stress (UV/Vis Light)

Caption: Potential degradation pathways of this compound in aqueous solutions.

References

methods to prevent side reactions during 4-Acetylpyridine modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing side reactions during the chemical modification of 4-Acetylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the modification of this compound?

A1: The primary sites of reactivity on this compound are the acetyl group, the pyridine nitrogen, and the pyridine ring itself. The most common side reactions include:

  • Self-condensation of the acetyl group: The acidic α-protons of the acetyl group can lead to aldol addition and condensation reactions, particularly under basic conditions, resulting in dimers or polymers.

  • N-Oxidation of the pyridine nitrogen: The lone pair of electrons on the pyridine nitrogen makes it susceptible to oxidation, forming this compound N-oxide. This is often an undesired byproduct when targeting other parts of the molecule.

  • Reduction of the acetyl group: The carbonyl group can be reduced to a secondary alcohol or further to an ethyl group under certain reducing conditions.

  • Reactions on the pyridine ring: The pyridine ring can undergo electrophilic substitution (e.g., nitration) or nucleophilic substitution, especially when the nitrogen is activated (e.g., as an N-oxide).

Q2: How can I prevent the self-condensation of this compound during a reaction?

A2: To minimize self-condensation, consider the following strategies:

  • Use of a non-enolizable partner in crossed aldol reactions: When performing a crossed aldol condensation, choose a partner that lacks α-protons, such as benzaldehyde. This prevents it from forming an enolate and acting as a nucleophile.

  • Quantitative enolate formation: Use a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) at low temperatures to quantitatively convert one carbonyl compound to its enolate before adding the second electrophilic partner. This minimizes the presence of the enolizable starting material that could undergo self-condensation.

  • Control of reaction conditions: Carefully control the temperature and the rate of addition of reagents. Running reactions at lower temperatures can help to control the rate of the condensation reaction.

Q3: My desired reaction is sensitive to oxidation. How can I avoid the unintentional formation of this compound N-oxide?

A3: To prevent unwanted N-oxidation, it is crucial to avoid strong oxidizing agents and conditions that favor oxidation.

  • Use of inert atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Choice of reagents: Select reagents that are not known to be strong oxidants. If an oxidation step is necessary elsewhere in the molecule, consider protecting the pyridine nitrogen beforehand.

Q4: I need to perform a reduction on a nitro group in my molecule without affecting the acetyl group of this compound. What conditions are recommended?

A4: Achieving chemoselective reduction of a nitro group in the presence of a ketone is a common challenge. Several methods can be employed:

  • Tin(II) chloride (SnCl₂): This is a mild and effective reagent for the selective reduction of aromatic nitro groups to amines in the presence of ketones and other reducible functional groups.[1]

  • Iron (Fe) in acidic media: Using iron powder in the presence of an acid like acetic acid or hydrochloric acid is a classic and reliable method for nitro group reduction that typically leaves ketones intact.[2]

  • Catalytic hydrogenation with specific catalysts: While catalytic hydrogenation with Pd/C can sometimes reduce ketones, using catalysts like Raney Nickel may offer better selectivity for the nitro group under controlled conditions.[2]

Troubleshooting Guides

Issue 1: Low yield and complex product mixture in a base-catalyzed reaction.
Possible Cause Troubleshooting Step Expected Outcome
Self-Aldol Condensation 1. Lower the reaction temperature. 2. Use a weaker base or a stoichiometric amount of a strong, non-nucleophilic base (e.g., LDA) to pre-form the enolate of the other reactant. 3. If applicable, use an excess of the non-enolizable electrophile.Reduced rate of self-condensation, leading to a cleaner reaction profile and higher yield of the desired crossed-aldol product.
Cannizzaro Reaction (if using a non-enolizable aldehyde) This is unlikely with this compound itself but can occur with the aldehyde partner if it is non-enolizable and a strong base is used. Ensure the reaction is not run with a high concentration of a strong base for extended periods.Minimization of disproportionation products (alcohol and carboxylic acid) from the aldehyde.
Multiple Reaction Sites If the reaction conditions are harsh, reactions may occur at the pyridine ring or nitrogen. Consider protecting these sites if they are not the intended reaction center.Increased selectivity for the desired reaction at the acetyl group.
Issue 2: Formation of a significant amount of this compound N-oxide as a byproduct.
Possible Cause Troubleshooting Step Expected Outcome
Oxidizing Reagents or Conditions 1. Scrutinize all reagents for potential oxidizing properties. 2. Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). 3. If an oxidant is required for another part of the molecule, consider a two-step process where the pyridine nitrogen is protected first.Elimination or significant reduction of the N-oxide byproduct, leading to higher purity of the desired product.
Air Sensitivity The reaction mixture may be sensitive to air, especially at elevated temperatures.Running the reaction under an inert atmosphere will prevent air oxidation.
Issue 3: Unwanted reduction of the acetyl group.
Possible Cause Troubleshooting Step Expected Outcome
Non-selective Reducing Agent The chosen reducing agent is too strong and not chemoselective.Switch to a milder or more selective reducing agent. For example, to reduce a nitro group, use SnCl₂ or Fe/acid instead of LiAlH₄.[1][2]
Harsh Reaction Conditions High temperatures or prolonged reaction times with certain reducing agents can lead to over-reduction.Optimize the reaction conditions by lowering the temperature and monitoring the reaction closely to stop it once the desired transformation is complete.

Experimental Protocols

Protocol 1: Protection of the Acetyl Group as a Ketal

This protocol is useful for preventing reactions at the acetyl group while modifying other parts of the this compound molecule.

Materials:

  • This compound

  • Ethylene glycol (1.2 equivalents)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound and toluene.

  • Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketal-protected this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Selective Reduction of a Nitro Group using SnCl₂

This protocol describes the selective reduction of an aromatic nitro group to an amine in a molecule also containing a this compound moiety.

Materials:

  • Nitro-containing this compound derivative

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)

  • Ethanol or Ethyl Acetate

  • Sodium bicarbonate solution (saturated)

  • Standard glassware for reflux

Procedure:

  • Dissolve the nitro-containing this compound derivative in ethanol or ethyl acetate in a round-bottom flask.

  • Add SnCl₂·2H₂O to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~8. A precipitate of tin salts may form.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_protection Protection of Acetyl Group cluster_modification Modification of Pyridine Ring cluster_deprotection Deprotection of Acetyl Group start_prot This compound reaction_prot React with Ethylene Glycol, H+ start_prot->reaction_prot product_prot Ketal-Protected This compound reaction_prot->product_prot start_mod Ketal-Protected This compound reaction_mod Desired Ring Modification (e.g., Nitration) start_mod->reaction_mod product_mod Modified Ketal-Protected Product reaction_mod->product_mod start_deprot Modified Ketal-Protected Product reaction_deprot Aqueous Acid Workup start_deprot->reaction_deprot product_deprot Final Modified This compound reaction_deprot->product_deprot

Caption: Workflow for modifying the pyridine ring of this compound while protecting the acetyl group.

signaling_pathway This compound This compound Enolate Enolate This compound->Enolate Base Aldol Adduct Aldol Adduct Enolate->Aldol Adduct Attack on another This compound Desired Crossed-Aldol Product Desired Crossed-Aldol Product Enolate->Desired Crossed-Aldol Product Attack on Non-enolizable Aldehyde Self-Condensation Product Self-Condensation Product Aldol Adduct->Self-Condensation Product -H₂O Non-enolizable Aldehyde Non-enolizable Aldehyde

Caption: Reaction pathways for aldol condensation of this compound.

References

optimizing reaction conditions (temperature, solvent, catalyst) for 4-Acetylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing common chemical transformations involving 4-acetylpyridine.

Table of Contents

  • Cross-Coupling Reactions

    • Suzuki-Miyaura Coupling

    • Sonogashira Coupling

    • Ullmann Condensation

  • Reduction and Hydrogenation Reactions

    • Chemoselective Ketone Reduction

    • Pyridine Ring Hydrogenation

Cross-Coupling Reactions

Cross-coupling reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from this compound derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between a halo-4-acetylpyridine and a boronic acid or ester.

Q1: My Suzuki-Miyaura coupling of 4-halo-acetylpyridine is giving low to no yield. What are the first things I should check?

A1: When encountering low yields, begin by verifying the fundamentals of your reaction setup:

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel is properly purged and maintained under an inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are thoroughly degassed.[1]

  • Reagent Quality:

    • Palladium Catalyst: Use a fresh or properly stored catalyst. Over time, palladium catalysts can degrade and lose activity.

    • Boronic Acid/Ester: Boronic acids can undergo protodeboronation, especially if they are electron-deficient.[1] Using a more stable pinacol ester derivative can sometimes mitigate this issue.[1]

    • Base: Ensure the base is finely powdered and anhydrous, as its physical state can impact reactivity.[1]

Q2: I'm observing a significant amount of dehalogenated this compound as a byproduct. What is the cause and how can I prevent it?

A2: Dehalogenation is a common side reaction, often caused by:

  • Base-induced side reactions: Some bases can act as hydride donors, leading to the reduction of the aryl halide.

  • Slow transmetalation: If the transfer of the organic group from boron to palladium is slow, the intermediate palladium-aryl complex may undergo undesired side reactions like dehalogenation.[1]

To minimize dehalogenation, consider the following:

  • Choice of Base: Avoid bases that can act as hydride donors. Bases like K₃PO₄ or Cs₂CO₃ are often good choices.

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired coupling pathway and suppress side reactions.

Q3: What are the optimal reaction conditions for the Suzuki coupling of an electron-deficient pyridine like a 4-halo-acetylpyridine?

A3: The electron-withdrawing nature of the acetyl group and the pyridine nitrogen makes 4-halo-acetylpyridines good substrates for Suzuki coupling. However, optimization is often necessary.

  • Catalyst/Ligand: Systems like Pd(OAc)₂ with a bulky, electron-rich ligand (e.g., SPhos, XPhos) or pre-formed catalysts like Pd(dppf)Cl₂ are often effective.

  • Base: Stronger bases can sometimes improve reaction rates and yields with pyridine substrates. A screening of bases is recommended.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common, as water can facilitate the transmetalation step.

The following data is a representative example based on similar systems and should be used as a starting point for optimization.

Table 1: Optimization of Suzuki Coupling of 4-chloroanisole with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10085
2Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10092
3Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF11078
4Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)8065

This protocol is a general guideline for the coupling of a 4-halo-acetylpyridine with an arylboronic acid.

  • To a flame-dried Schlenk flask, add the 4-halo-acetylpyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • In a separate vial, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) to the Schlenk flask.

  • Add the catalyst/ligand mixture to the reaction flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Optimization_Workflow Start Low Yield in Suzuki Coupling Inert_Atmosphere Check Inert Atmosphere Start->Inert_Atmosphere Inert_Atmosphere->Start Issue Found Reagent_Quality Verify Reagent Quality Inert_Atmosphere->Reagent_Quality OK Reagent_Quality->Start Issue Found Optimize_Conditions Systematic Optimization Reagent_Quality->Optimize_Conditions OK Screen_Catalyst Screen Catalyst & Ligand Optimize_Conditions->Screen_Catalyst Screen_Base Screen Base Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvent Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Successful_Reaction Successful Reaction Optimize_Temp->Successful_Reaction

A general workflow for troubleshooting and optimizing Suzuki-Miyaura coupling reactions.
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted 4-acetylpyridines.

Q1: My Sonogashira reaction is not working. What should I check first?

A1: Similar to the Suzuki coupling, the success of a Sonogashira reaction hinges on a few key factors:

  • Catalyst Integrity: Both the palladium and copper(I) catalysts are sensitive to air and moisture. Use fresh or properly stored catalysts.

  • Anaerobic Conditions: Oxygen can lead to catalyst decomposition and promote the undesirable homocoupling of the alkyne (Glaser coupling). Ensure your solvents and amine base are anhydrous and thoroughly degassed.

  • Reagent Purity: Impurities in the starting materials can poison the catalyst.

Q2: I'm observing a lot of alkyne homocoupling (Glaser coupling). How can I minimize this?

A2: Glaser coupling is a common side reaction in Sonogashira couplings. To suppress it:

  • Strictly Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere.

  • Reduce Copper Loading: Use the minimum effective concentration of the copper(I) co-catalyst.

  • Slow Addition: Slowly adding the alkyne to the reaction mixture can also help.

  • Copper-Free Conditions: In persistent cases, consider a copper-free Sonogashira protocol.

Q3: The reaction mixture turned black. What does this signify?

A3: The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst, rendering it inactive. This is often caused by the presence of oxygen, impurities, or excessively high temperatures.

The following data is a representative example based on similar systems and should be used as a starting point for optimization.

Table 2: Optimization of Sonogashira Coupling of 4-Iodoanisole and Phenylacetylene

EntryCatalyst (mol%)BaseTemperature (°C)Time (h)Yield (%)
10.01Et₃N80110
20.01Et₃N100120
30.01Et₃N120135
40.01Et₃N100355
50.01Et₃N120391
60.05Et₃N120399

This is a general protocol for the coupling of a 4-halo-acetylpyridine with a terminal alkyne.

  • To a Schlenk flask, add the 4-halo-acetylpyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., THF) and the degassed amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at the desired temperature (e.g., room temperature to 60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.

Q1: My Ullmann reaction is not proceeding. What are the common issues?

A1: Ullmann reactions traditionally require harsh conditions, but modern protocols have made them more accessible. Common issues include:

  • Reaction Temperature: Ullmann reactions often require high temperatures (e.g., >150 °C), especially for less reactive aryl halides.

  • Catalyst Activity: The copper catalyst can be deactivated by impurities. Using freshly prepared or activated copper is sometimes necessary.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used.

Q2: How can I improve the yield and reduce the reaction temperature of my Ullmann coupling?

A2: Several strategies can be employed to improve Ullmann couplings:

  • Ligand Addition: The use of ligands, such as diamines or amino acids, can significantly accelerate the reaction and allow for lower reaction temperatures.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > Cl. Using a more reactive aryl iodide can improve yields and lower the required temperature.

  • Microwave Irradiation: Microwave heating can sometimes accelerate the reaction and improve yields.

The following data is a representative example based on similar systems and should be used as a starting point for optimization.

Table 3: Ullmann Etherification using CuO Nanoparticles

EntryAryl HalidePhenolBaseTemperature (°C)Yield (%)
1IodobenzenePhenolCs₂CO₃12092
2BromobenzenePhenolCs₂CO₃12085
3ChlorobenzenePhenolCs₂CO₃12017
44-NitrochlorobenzenePhenolCs₂CO₃12087
5Iodobenzene4-MethoxyphenolCs₂CO₃12090

This is a general protocol for the coupling of a 4-halo-acetylpyridine with an amine.

  • To a Schlenk tube, add the 4-halo-acetylpyridine (1.0 equiv.), the amine (1.2 equiv.), the copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon).

  • Add the degassed solvent (e.g., DMSO).

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Ullmann_Troubleshooting Start Ullmann Reaction Failure Temp Is Temperature Sufficiently High? Start->Temp Catalyst Is Catalyst Active? Temp->Catalyst Yes Increase_Temp Increase Temperature Temp->Increase_Temp No Ligand Consider Adding a Ligand Catalyst->Ligand Yes Activate_Cu Use Fresh/ Activated Copper Catalyst->Activate_Cu No Solvent Is Solvent Appropriate? Ligand->Solvent Success Improved Yield Solvent->Success Increase_Temp->Catalyst Activate_Cu->Ligand

A decision tree for troubleshooting common issues in Ullmann condensation reactions.

Reduction and Hydrogenation Reactions

The acetyl group and the pyridine ring of this compound can undergo reduction or hydrogenation, offering pathways to valuable building blocks.

Chemoselective Ketone Reduction

The selective reduction of the acetyl group to the corresponding alcohol, 1-(pyridin-4-yl)ethanol, is a common transformation.

Q1: I want to reduce the ketone in this compound without reducing the pyridine ring. What reducing agent should I use?

A1: Sodium borohydride (NaBH₄) is a commonly used reagent for the chemoselective reduction of ketones in the presence of a pyridine ring. It is generally mild enough not to reduce the aromatic ring under standard conditions.

Q2: My reduction with NaBH₄ is sluggish or incomplete. How can I improve the reaction?

A2: Several factors can influence the rate and completeness of a NaBH₄ reduction:

  • Solvent: Protic solvents like methanol or ethanol are typically used. The choice of solvent can affect the reactivity of NaBH₄.

  • Temperature: While many NaBH₄ reductions proceed at room temperature, gentle heating or cooling may be necessary depending on the substrate.

  • pH: The stability and reactivity of NaBH₄ are pH-dependent.

Q3: Are there any alternative methods for the chemoselective reduction of the acetyl group?

A3: Yes, other methods include:

  • Catalytic Transfer Hydrogenation: This method often uses a hydrogen donor like isopropanol in the presence of a suitable catalyst.

  • Modified Borohydrides: Reagents like sodium triacetoxyborohydride can offer different selectivity profiles.

The following data is a representative example based on similar systems and should be used as a starting point for optimization.

Table 4: Reduction of Benzaldehyde with NaBH₄/(NH₄)₂C₂O₄ System

EntryNaBH₄ (equiv.)(NH₄)₂C₂O₄ (equiv.)SolventTime (min)Yield (%)
110.2CH₃CN1098
20.50.2CH₃CN1598
30.40.2CH₃CN2096
40.50.1CH₃CN3090
50.50CH₃CN12050

This is a general protocol for the reduction of this compound to 1-(pyridin-4-yl)ethanol.

  • Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., methanol) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.0-1.5 equiv.) portion-wise.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water or dilute acid.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography if necessary.

Pyridine Ring Hydrogenation

The hydrogenation of the pyridine ring in this compound derivatives leads to the corresponding piperidines, which are valuable scaffolds in medicinal chemistry.

Q1: The hydrogenation of my pyridine substrate is difficult. Why is this and how can I overcome it?

A1: The hydrogenation of pyridines can be challenging due to the aromaticity of the ring and potential catalyst poisoning by the nitrogen atom. Strategies to overcome this include:

  • Harsh Conditions: Often, high pressures of hydrogen and elevated temperatures are required.

  • Acidic Additives: Performing the hydrogenation in an acidic medium (e.g., acetic acid) can protonate the pyridine nitrogen, increasing its susceptibility to reduction and preventing catalyst poisoning.

  • Catalyst Choice: Platinum- and rhodium-based catalysts (e.g., PtO₂, Rh/C, Rh₂O₃) are often more effective than palladium for pyridine hydrogenation.

Q2: I am observing dehalogenation of my halo-substituted pyridine during hydrogenation. How can I avoid this?

A2: Dehalogenation is a common side reaction during catalytic hydrogenation. To minimize it:

  • Milder Conditions: Try to find milder reaction conditions (lower temperature, lower pressure) that still allow for the hydrogenation of the pyridine ring.

  • Catalyst Screening: Different catalysts will have different propensities for causing dehalogenation. A screening of catalysts may be necessary.

Q3: Can I selectively hydrogenate the pyridine ring without reducing the acetyl group?

A3: This can be challenging as many hydrogenation catalysts will also reduce a ketone. However, under certain conditions and with careful catalyst selection, some selectivity may be achieved. Alternatively, the ketone can be protected as a ketal before hydrogenation and then deprotected afterward.

The following data is a representative example based on similar systems and should be used as a starting point for optimization.

Table 5: Hydrogenation of Substituted Pyridines with PtO₂

SubstrateCatalystSolventH₂ Pressure (bar)TemperatureYield
2-MethylpyridinePtO₂Acetic Acid50-70Room Temp.High
3-EthylpyridinePtO₂Acetic Acid50-70Room Temp.High
4-PhenylpyridinePtO₂Acetic Acid50-70Room Temp.High

This is a general protocol for the hydrogenation of a this compound derivative to the corresponding piperidine.

  • To a high-pressure hydrogenation vessel, add the this compound derivative (1.0 equiv.) and the catalyst (e.g., PtO₂, 5-10 mol% by weight).

  • Add the solvent (e.g., glacial acetic acid).

  • Seal the vessel and purge with an inert gas, then with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-70 bar).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • Carefully neutralize the acidic solvent with a base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to give the crude product.

  • Purify by column chromatography if necessary.

Hydrogenation_Logic Start Desired Reduction of This compound Derivative Goal What is the Target Product? Start->Goal Ketone_Reduction 1-(Pyridin-4-yl)ethanol Goal->Ketone_Reduction Alcohol Ring_Hydrogenation 4-Acetylpiperidine Derivative Goal->Ring_Hydrogenation Piperidine NaBH4 Use NaBH4 in Methanol/Ethanol Ketone_Reduction->NaBH4 Catalytic_Hydrogenation Use Catalytic Hydrogenation (e.g., PtO2) Ring_Hydrogenation->Catalytic_Hydrogenation Harsh_Conditions High Pressure & Acidic Solvent May Be Needed Catalytic_Hydrogenation->Harsh_Conditions Chemoselectivity_Issue Potential for Over-reduction of Ketone Catalytic_Hydrogenation->Chemoselectivity_Issue Protect_Ketone Consider Protecting the Ketone Chemoselectivity_Issue->Protect_Ketone

References

Technical Support Center: Analysis of Impurities in Commercial Grades of 4-Acetylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acetylpyridine. It offers insights into potential impurities, analytical methodologies, and solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in commercial grades of this compound?

A1: Impurities in commercial this compound can be broadly categorized into three groups:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents used in the synthesis.

  • Degradation Products: These impurities form due to the decomposition of this compound over time, accelerated by factors such as exposure to light, heat, humidity, or reactive substances.

  • Contaminants: These are extraneous substances introduced into the product during manufacturing, packaging, or storage.

Q2: What are some specific examples of potential process-related impurities?

A2: Based on common synthetic routes to this compound, potential process-related impurities may include:

  • Pyridine: An unreacted starting material.

  • Acetic Anhydride/Acetyl Chloride: Reagents that might be used in the acetylation of pyridine.

  • Isomeric Acetylpyridines (2-Acetylpyridine and 3-Acetylpyridine): These can form as by-products depending on the selectivity of the synthesis.

  • Ethylpyridine: Can be a starting material for some synthetic pathways.

  • Related Pyridine Derivatives: Other substituted pyridines that may arise from impurities in the starting materials or from side reactions.

Q3: What are the likely degradation pathways for this compound?

A3: this compound can degrade through several pathways, especially under stress conditions such as heat, light, and the presence of oxidizing agents.[1] Potential degradation pathways include:

  • Oxidation: The acetyl group can be oxidized to a carboxylic acid (isonicotinic acid). The pyridine ring itself can also be oxidized, especially in the presence of strong oxidizing agents.[2]

  • Reduction: The ketone functional group can be reduced to a secondary alcohol, forming 1-(pyridin-4-yl)ethanol.

  • Hydrolysis: While generally stable, under extreme pH and temperature, hydrolysis of the acetyl group is a possibility, though less common.

  • Polymerization/Condensation: Under certain conditions, self-condensation reactions might occur.

Q4: How can I identify unknown peaks in my chromatogram?

A4: Identifying unknown peaks requires a combination of techniques. A common workflow involves:

  • Hyphenated Techniques: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown impurity.

  • Fragmentation Analysis: Analyze the fragmentation pattern in the mass spectrum to deduce the structure of the impurity.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition of the impurity.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information.

  • Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help generate degradation products and confirm their identity by comparing their retention times and mass spectra with the unknown peaks in your sample.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC Troubleshooting

Problem: Peak Tailing for this compound

  • Possible Cause 1: Secondary Interactions with Residual Silanols: The basic nature of the pyridine nitrogen can lead to strong interactions with acidic silanol groups on the surface of silica-based columns, causing peak tailing.[3]

    • Solution:

      • Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds.

      • Lower the mobile phase pH: Operate the mobile phase at a lower pH (e.g., 2.5-3.5) to protonate the silanol groups and reduce their interaction with the protonated pyridine ring.

      • Add a competing base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.

  • Possible Cause 2: Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.[4]

    • Solution: Dilute the sample and re-inject.

  • Possible Cause 3: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.

Problem: Poor Peak Resolution Between this compound and Impurities

  • Possible Cause 1: Inadequate Chromatographic Selectivity: The chosen column and mobile phase may not provide sufficient separation.

    • Solution:

      • Optimize the mobile phase: Adjust the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase.

      • Change the stationary phase: Try a column with a different chemistry (e.g., phenyl-hexyl, cyano) to alter the selectivity.

      • Gradient Elution: Employ a gradient elution program to improve the separation of closely eluting peaks.

  • Possible Cause 2: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and reduce resolution.

    • Solution: Minimize the length and internal diameter of all connecting tubing.

GC Troubleshooting

Problem: Broad or Tailing Peaks

  • Possible Cause 1: Active Sites in the System: The basic nature of this compound can lead to interactions with active sites in the GC inlet liner or on the column.

    • Solution:

      • Use a deactivated inlet liner: Ensure the liner is properly deactivated or use a liner specifically designed for active compounds.

      • Use a base-deactivated column: Select a GC column with a phase that is resistant to interactions with basic compounds.

      • Column Conditioning: Properly condition the column according to the manufacturer's instructions.

  • Possible Cause 2: Improper Injection Technique: Slow injection or a large injection volume can lead to band broadening.

    • Solution: Use an autosampler for consistent and fast injections. Optimize the injection volume.

Problem: Ghost Peaks

  • Possible Cause 1: Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Implement a robust wash cycle for the syringe and injector port between injections. Run a blank solvent injection to confirm the absence of carryover.

  • Possible Cause 2: Septum Bleed: Degradation of the injector port septum at high temperatures can release volatile compounds.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

Data Presentation

Table 1: Hypothetical Impurity Profile in Commercial Grades of this compound

Impurity NamePotential SourcePharmaceutical Grade (Typical %)Reagent Grade (Typical %)Technical Grade (Typical %)
2-AcetylpyridineProcess-Related< 0.1< 0.5< 1.0
3-AcetylpyridineProcess-Related< 0.1< 0.5< 1.0
PyridineProcess-Related< 0.05< 0.2< 0.5
1-(pyridin-4-yl)ethanolDegradation< 0.1< 0.2< 0.5
Isonicotinic acidDegradation< 0.05< 0.1< 0.2
This compound Assay -> 99.5 > 98.0 > 95.0

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual impurity levels will vary between manufacturers and batches.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound and Related Impurities

This protocol describes a general reversed-phase HPLC method suitable for the purity assessment of this compound.[5]

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

Protocol 2: GC-MS Method for Impurity Profiling

This protocol outlines a general GC-MS method for the identification and semi-quantification of volatile and semi-volatile impurities.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 10 minutes

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Source Temperature: 230 °C

    • Transfer Line Temperature: 250 °C

  • Sample Preparation:

    • Dilute the this compound sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

Protocol 3: ¹H and ¹³C NMR for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of the main component and the identification of impurities if their concentration is sufficiently high.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical chemical shifts for this compound (in CDCl₃): ~8.8 ppm (d, 2H, protons ortho to N), ~7.7 ppm (d, 2H, protons meta to N), ~2.6 ppm (s, 3H, acetyl protons).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical chemical shifts for this compound (in CDCl₃): ~197 ppm (C=O), ~151 ppm (C ortho to N), ~144 ppm (C para to N), ~121 ppm (C meta to N), ~27 ppm (acetyl CH₃).

  • Impurity Analysis:

    • Analyze the spectra for the presence of smaller signals that do not correspond to the main compound.

    • The chemical shifts and coupling patterns of these signals can be used to identify the structures of the impurities.

Visualizations

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Commercial this compound Preparation Sample Preparation (Dilution) Sample->Preparation HPLC HPLC-UV (Purity & Quantification) Preparation->HPLC GCMS GC-MS (Impurity ID & Profiling) Preparation->GCMS NMR NMR (Structural Confirmation) Preparation->NMR Data_Analysis Data Interpretation (Peak Integration, Spectral Analysis) HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Reporting Final Report (Impurity Profile, Quantification) Data_Analysis->Reporting

Caption: Experimental workflow for the analysis of impurities in this compound.

Troubleshooting_Workflow Start Analytical Issue Encountered (e.g., Peak Tailing, Extra Peaks) Check_Method Review Analytical Method Parameters Start->Check_Method Check_System Inspect HPLC/GC System Components Check_Method->Check_System Analyze_Sample Re-analyze Standard and Sample Check_System->Analyze_Sample Identify_Root_Cause Identify Root Cause Analyze_Sample->Identify_Root_Cause Identify_Root_Cause->Start Problem Unresolved Implement_Solution Implement Corrective Action Identify_Root_Cause->Implement_Solution Problem Identified Document Document Findings and Solution Implement_Solution->Document

Caption: Logical workflow for troubleshooting analytical issues.

Signaling_Pathway cluster_synthesis Synthesis cluster_product Product & Impurities Pyridine Pyridine FourAP This compound Pyridine->FourAP Process_Impurities Process-Related Impurities (e.g., Isomers, Unreacted Materials) Pyridine->Process_Impurities Reagents Acetylation Reagents Reagents->FourAP Reagents->Process_Impurities Degradation_Impurities Degradation Products (e.g., Oxidation, Reduction) FourAP->Degradation_Impurities Stress Stress Conditions (Heat, Light, O2) Stress->FourAP

References

Technical Support Center: Troubleshooting Peak Asymmetry of 4-Acetylpyridine in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak asymmetry issues with 4-Acetylpyridine in reverse-phase High-Performance Liquid Chromatography (RP-HPLC). The following frequently asked questions (FAQs) and troubleshooting advice will help you diagnose and resolve common problems like peak tailing and fronting.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in RP-HPLC?

A1: The most frequent cause of peak tailing for this compound, a basic compound, is secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] At a mobile phase pH above 3, these silanol groups (Si-OH) can deprotonate to become negatively charged (SiO-), which then interact electrostatically with the protonated, positively charged this compound molecules.[1][3] This secondary retention mechanism leads to a portion of the analyte eluting later than the main peak, resulting in a characteristic tail.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter for achieving a symmetrical peak shape for this compound. With a pKa of approximately 3.5, the ionization state of this compound is highly dependent on the mobile phase pH.

  • At pH > 3.5: this compound will be partially or fully protonated (positively charged), leading to strong interactions with ionized silanol groups and causing peak tailing.

  • At pH < 3.5: this compound will be predominantly in its protonated form. By lowering the pH of the mobile phase to around 2.5, the silanol groups on the stationary phase become protonated and thus neutral, which minimizes the secondary ionic interactions and significantly improves peak symmetry.

Q3: My this compound peak is fronting. What are the likely causes?

A3: Peak fronting is less common than tailing for basic compounds but can occur due to several factors:

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to a distorted peak shape where the front is broader than the back.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher organic content) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.

  • Column Collapse: A physical collapse of the column bed at the inlet can lead to a void, causing distorted peak shapes, including fronting, for all analytes in the chromatogram.

Q4: Can the choice of organic modifier in the mobile phase impact peak asymmetry?

A4: Yes, the organic modifier can influence peak shape. While acetonitrile is a common choice, methanol can sometimes offer better peak shapes for basic compounds. Methanol is a protic solvent and can engage in hydrogen bonding with residual silanol groups, effectively shielding them from interacting with the basic analyte. The choice between acetonitrile and methanol can also affect the selectivity of the separation.

Troubleshooting Guide

Issue 1: Peak Tailing

If you are observing peak tailing for this compound, follow this systematic troubleshooting workflow:

Troubleshooting_Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.0 using 0.1% Formic Acid or Phosphoric Acid check_ph->adjust_ph No check_column Are you using a modern, end-capped C18 column? check_ph->check_column Yes adjust_ph->check_column use_endcapped Switch to a high-purity, base-deactivated, end-capped C18 column. check_column->use_endcapped No check_buffer Is the buffer concentration adequate (20-50 mM)? check_column->check_buffer Yes use_endcapped->check_buffer increase_buffer Increase buffer concentration to 25-50 mM. check_buffer->increase_buffer No add_modifier Consider adding a competing base (e.g., 5-10 mM Triethylamine) to the mobile phase. check_buffer->add_modifier Yes increase_buffer->add_modifier end_good Symmetrical Peak add_modifier->end_good Troubleshooting_Fronting start Peak Fronting Observed check_concentration Is the sample concentration high? start->check_concentration dilute_sample Dilute the sample by a factor of 5-10 and reinject. check_concentration->dilute_sample Yes check_solvent Is the sample solvent stronger than the mobile phase? check_concentration->check_solvent No dilute_sample->check_solvent match_solvent Prepare the sample in the initial mobile phase or a weaker solvent. check_solvent->match_solvent Yes check_column_health Do all peaks in the chromatogram exhibit fronting? check_solvent->check_column_health No match_solvent->check_column_health replace_column The column may have a void. Replace the column. check_column_health->replace_column Yes end_good Symmetrical Peak check_column_health->end_good No replace_column->end_good Chemical_Interactions cluster_high_ph High pH (e.g., > 4) cluster_low_ph Low pH (e.g., < 3) silanol_ionized Ionized Silanol (SiO⁻) interaction Ionic Interaction (Peak Tailing) acetylpyridine_protonated Protonated this compound (Analyte⁺) acetylpyridine_protonated->silanol_ionized Electrostatic Attraction silanol_protonated Protonated Silanol (SiOH) no_interaction No Significant Ionic Interaction (Symmetrical Peak) acetylpyridine_protonated_low Protonated this compound (Analyte⁺) acetylpyridine_protonated_low->silanol_protonated Repulsion/No Attraction

References

challenges and solutions for the scale-up of 4-Acetylpyridine production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with the scale-up of 4-Acetylpyridine production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for large-scale production?

A1: While several methods exist for synthesizing this compound, the most industrially viable routes typically involve the oxidation of 4-ethylpyridine or the acylation of pyridine. The choice of route often depends on the availability and cost of starting materials, as well as environmental and safety considerations. The oxidation of 4-ethylpyridine is a common approach, often utilizing catalysts to achieve high selectivity and yield.

Q2: What are the primary challenges when scaling up this compound synthesis?

A2: Key challenges in scaling up this compound production include:

  • Heat Management: Exothermic reactions can lead to thermal runaway in large reactors if not properly controlled.

  • Mass Transfer: Ensuring efficient mixing of reactants and uniform heat distribution becomes more complex in larger vessels.

  • Side Reactions and Impurity Profile: Higher temperatures and prolonged reaction times at scale can lead to the formation of by-products, complicating purification.

  • Purification: Isolating pure this compound from the reaction mixture at a large scale requires efficient and scalable purification techniques like distillation or crystallization.

  • Catalyst Deactivation: In catalytic processes, the catalyst's activity may decrease over time, impacting yield and process efficiency.

  • Solvent Handling and Recovery: The large volumes of solvents used in industrial production necessitate efficient recovery and recycling systems to minimize costs and environmental impact.

Q3: How does the impurity profile of this compound change during scale-up?

A3: During scale-up, the impurity profile can become more complex. Longer reaction times and potential temperature gradients in large reactors can lead to an increase in process-related impurities. These may include unreacted starting materials, intermediates, and by-products from side reactions such as over-oxidation or polymerization. It is crucial to develop robust analytical methods to identify and quantify these impurities to ensure the final product meets the required specifications.

Q4: What are the critical safety considerations for the industrial production of this compound?

A4: Safety is paramount in large-scale chemical synthesis. For this compound production, key considerations include:

  • Thermal Hazards: A thorough thermal hazard assessment, including Differential Scanning Calorimetry (DSC) and Reaction Calorimetry, is essential to understand and control the reaction exotherm.

  • Chemical Compatibility: this compound is incompatible with strong oxidizing and reducing agents.

  • Material Handling: Proper personal protective equipment (PPE) should be used to avoid skin and eye irritation.

  • Waste Disposal: A clear plan for the safe disposal of chemical waste must be in place.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Sub-optimal reaction temperature; Poor mixing; Catalyst deactivation.Optimize reaction time and temperature based on pilot plant studies. Improve agitation to enhance mass transfer. Evaluate catalyst activity and consider regeneration or replacement.
High Impurity Levels Side reactions due to high temperatures or extended reaction times; Impure starting materials.Implement stricter temperature control. Reduce reaction time if possible. Ensure the purity of starting materials meets specifications. Develop a robust purification strategy.
Product Discoloration Presence of colored impurities from side reactions or degradation.Identify the colored impurity and its formation mechanism. Adjust reaction conditions to minimize its formation. Employ purification techniques like carbon treatment or distillation.
Difficulty in Product Isolation Product solubility in the reaction mixture; Formation of emulsions during workup.Optimize the crystallization solvent and conditions. For extractions, use brine to break emulsions or consider centrifugation.
Inconsistent Batch-to-Batch Results Variations in raw material quality; Inconsistent process parameters (temperature, addition rates, etc.).Implement stringent quality control for all incoming raw materials. Ensure precise and automated control of all critical process parameters.

Experimental Protocols

Lab-Scale Synthesis of this compound Oxime (for reference)

This protocol describes the synthesis of a derivative and highlights key steps that would need careful consideration during scale-up.

Materials:

  • This compound (36.3 g, 0.30 mol)

  • Hydroxylamine hydrochloride (25.0 g, 0.36 mol)

  • 20% Aqueous sodium hydroxide (70 mL)

  • Water

Procedure:

  • Dissolve hydroxylamine hydrochloride in 50 mL of water and add it to 70 mL of 20% aqueous sodium hydroxide in a 500-mL Erlenmeyer flask.[1][2]

  • To this stirred solution, add this compound all at once; a precipitate will form rapidly.[1][2]

  • Stir the reaction mixture at 0–5°C for 2 hours.[1]

  • Collect the precipitate by suction filtration and wash it with 500 mL of cold water.

  • The crude product is a mixture of E- and Z-isomers of this compound oxime (yield: 81–88%).

  • For purification, recrystallize the crude product from hot water.

Scale-Up Considerations:

  • Heat Management: The initial reaction is exothermic. On a large scale, the addition of this compound would need to be carefully controlled to manage the temperature. A jacketed reactor with a cooling system would be necessary.

  • Mixing: Efficient agitation is crucial to ensure a homogeneous reaction mixture and prevent localized overheating.

  • Solid Handling: The filtration and washing of the product at a large scale would require industrial-sized filtration equipment.

Quantitative Data Summary

The following table presents a hypothetical comparison of key parameters for the production of this compound at different scales. Actual data will vary depending on the specific process and equipment.

Parameter Lab Scale (1 L vessel) Pilot Scale (100 L vessel) Industrial Scale (1000 L vessel)
Batch Size 100 g10 kg100 kg
Typical Yield 85-90%80-85%75-80%
Purity (after purification) >99%>98.5%>98%
Reaction Time 4-6 hours8-12 hours12-18 hours
Solvent Volume 500 mL50 L500 L
Cooling Method Ice bathJacketed coolingExternal heat exchangers

Signaling Pathways and Workflows

Hypothetical Synthesis Route: Oxidation of 4-Ethylpyridine

The following diagram illustrates a possible reaction pathway for the synthesis of this compound from 4-ethylpyridine.

G Ethylpyridine 4-Ethylpyridine Intermediate Intermediate (e.g., 1-(pyridin-4-yl)ethan-1-ol) Ethylpyridine->Intermediate Oxidation Byproducts By-products (e.g., over-oxidation products) Ethylpyridine->Byproducts Side Reactions OxidizingAgent Oxidizing Agent (e.g., O2, H2O2) OxidizingAgent->Intermediate Catalyst Catalyst Catalyst->Intermediate Acetylpyridine This compound Intermediate->Acetylpyridine Further Oxidation

Caption: Oxidation of 4-Ethylpyridine to this compound.

General Workflow for Chemical Process Scale-Up

This diagram outlines the typical stages involved in scaling up a chemical process from the laboratory to industrial production.

G Lab Lab Scale Synthesis (Proof of Concept) ProcessDev Process Development & Optimization Lab->ProcessDev Safety Safety & Hazard Assessment ProcessDev->Safety Pilot Pilot Plant Scale-Up Safety->Pilot Validation Process Validation Pilot->Validation Industrial Industrial Production Validation->Industrial

Caption: A generalized workflow for chemical process scale-up.

References

Technical Support Center: TLC Visualization for 4-Acetylpyridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for effectively monitoring reactions involving 4-Acetylpyridine using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound spot not visible under the UV lamp? A1: While this compound contains a UV-active pyridine ring and conjugated system, several factors could prevent visualization[1][2]:

  • Low Concentration: The amount of sample spotted may be too low. Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications[1][3].

  • Wrong UV Wavelength: Ensure you are using short-wave UV light (254 nm), as this is typically where aromatic compounds absorb and quench the plate's fluorescence, appearing as dark spots[4].

  • Reaction Completion: Your starting material may have been fully consumed in the reaction.

Q2: I see a spot for my this compound starting material, but no new product spot is appearing. What's wrong? A2: This could indicate several possibilities:

  • Reaction Not Progressing: The reaction may not have started or is proceeding very slowly.

  • Product Not UV-Active: The product formed may not be UV-active. You must use a chemical stain to visualize it.

  • Product Has Same Rf: The product may have an Rf value very similar to the starting material. Try testing different solvent systems to improve separation.

  • Product is at the Baseline or Solvent Front: If the product is very polar, it may remain on the baseline. If it's very non-polar, it could run with the solvent front. Adjust the polarity of your mobile phase accordingly.

Q3: Which chemical stain is best for visualizing this compound and its derivatives? A3: The best stain depends on the functional groups present in your starting material and expected product.

  • Potassium Permanganate (KMnO₄): Excellent for general visualization of oxidizable groups. It will detect the starting material and is particularly sensitive to alcohols, aldehydes, or other easily oxidized functionalities that may be formed during the reaction.

  • p-Anisaldehyde: A versatile stain that reacts with many functional groups, including ketones, to produce colored spots (color can vary), which can help differentiate between compounds on the plate.

  • Iodine: A good general-purpose stain that reversibly interacts with many organic compounds, especially those with aromatic rings or sites of unsaturation. It typically produces yellow-to-brown spots.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Streaking or Elongated Spots Sample is overloaded.Dilute the sample before spotting it on the TLC plate.
Compound is basic (e.g., pyridine) and interacting strongly with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) to your eluent to improve the spot shape.
High-boiling point solvent (e.g., DMF, pyridine) used in the reaction.After spotting the plate, place it under a high vacuum for a few minutes to remove the residual solvent before developing.
Spots are Not Moving (Rf ≈ 0) The eluent is not polar enough.Increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.
All Spots are at the Top (Rf ≈ 1) The eluent is too polar.Decrease the polarity of the mobile phase. For example, decrease the proportion of ethyl acetate in a hexane/ethyl acetate mixture.
No Spots are Visible (UV & Stain) Sample is too dilute.Concentrate the sample or apply multiple spots in the same location, drying between applications.
The compound is volatile and evaporated from the plate.This makes TLC visualization challenging. Consider alternative monitoring techniques like GC-MS if volatility is high.
The chosen stain does not react with your compound.Try a more universal stain, such as phosphomolybdic acid (PMA) or charring with sulfuric acid. Pyridine itself can be difficult to stain with some reagents.
Reaction Lane Looks Different from Starting Material Lane, Even at t=0 The reaction mixture components (solvents, reagents) are affecting the chromatography.Always use a "co-spot" lane where the starting material and reaction mixture are spotted on top of each other. This helps to confirm the identity of the starting material spot in the reaction lane.

Data Presentation

Table 1: Comparison of Common Visualization Techniques for this compound Reactions

Visualization MethodTarget Functional GroupsTypical AppearanceNotes
UV Light (254 nm) Aromatic rings, conjugated systemsDark spots on a green fluorescent backgroundNon-destructive. The primary method for visualizing this compound.
Iodine (I₂) Chamber General (especially aromatics, unsaturated compounds)Yellow to dark brown spotsSemi-destructive; spots may fade over time.
Potassium Permanganate (KMnO₄) Stain Oxidizable groups (alkenes, alkynes, alcohols, aldehydes)Yellow/brown spots on a pink/purple backgroundDestructive. Very sensitive to easily oxidized functional groups.
p-Anisaldehyde Stain Nucleophiles, aldehydes, ketonesVarious colored spots on a pink/light purple backgroundDestructive, requires heating. Excellent for differentiating compounds by color.
2,4-Dinitrophenylhydrazine (DNPH) Stain Aldehydes, KetonesYellow to orange/red spotsDestructive. Specific for carbonyl compounds.

Table 2: Example Rf Values for Monitoring a Hypothetical Reduction of this compound (Reaction: this compound → 1-(Pyridin-4-yl)ethanol) (Eluent System: 70:30 Ethyl Acetate:Hexane)

CompoundStructureExpected PolarityExample Rf Value
This compound (Starting Material)KetoneLess Polar0.55
1-(Pyridin-4-yl)ethanol (Product)AlcoholMore Polar0.35

Experimental Protocols

Protocol 1: Standard TLC Monitoring

  • Prepare a TLC chamber with your chosen eluent system (e.g., 70:30 Ethyl Acetate:Hexane). Ensure the solvent level is below the spotting line.

  • Using a pencil, gently draw an origin line on a silica gel TLC plate about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).

  • Spot a dilute solution of your this compound starting material on the "SM" and "Co" marks.

  • Carefully take an aliquot from your reaction mixture and spot it on the "Co" and "RXN" marks.

  • Place the plate in the developing chamber and allow the solvent to run until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely before visualization.

Protocol 2: Visualization Agent Preparation and Application

  • UV Light: View the dried plate under a short-wave (254 nm) UV lamp in a dark environment. Circle any visible spots with a pencil.

  • Iodine (I₂) Chamber: Place a few crystals of solid iodine in a sealed chamber. Place the dried TLC plate inside. Spots will appear as yellow-brown stains, typically within a few minutes. Remove the plate and circle the spots, as they will fade.

  • Potassium Permanganate (KMnO₄) Stain:

    • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.125 g of 10% NaOH in 200 mL of water. Store in a light-protected bottle.

    • Application: Quickly dip the dried TLC plate into the stain using tweezers. Blot the excess stain on a paper towel and gently warm with a heat gun until spots appear.

  • p-Anisaldehyde Stain:

    • Preparation: In a flask, combine 135 mL of ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. Mix thoroughly.

    • Application: Dip the dried plate in the solution, blot the excess, and heat carefully with a heat gun until colored spots develop against a pink background.

Diagrams and Workflows

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber spot_plate Spot Plate (SM, Co, RXN) prep_chamber->spot_plate develop Develop Plate spot_plate->develop dry Dry Plate develop->dry uv View under UV (254 nm) dry->uv stain Apply Chemical Stain uv->stain heat Heat Gently stain->heat analyze Analyze Spots (Rf, Disappearance of SM) heat->analyze

Caption: Workflow for monitoring a this compound reaction using TLC.

Troubleshooting_Flowchart start Problem with TLC Visualization q_spots Are spots visible? start->q_spots q_shape Are spots streaking? q_spots->q_shape Yes sol_conc Increase sample concentration or try a different stain q_spots->sol_conc No q_rf What is the Rf value? q_shape->q_rf No sol_overload Dilute sample or add modifier (e.g., TEA) to eluent q_shape->sol_overload Yes sol_polar Increase eluent polarity q_rf->sol_polar Too Low (≈0) sol_nonpolar Decrease eluent polarity q_rf->sol_nonpolar Too High (≈1) end_node Problem Solved q_rf->end_node Good (0.2-0.8) sol_conc->end_node sol_overload->end_node sol_polar->end_node sol_nonpolar->end_node

Caption: Troubleshooting flowchart for common TLC visualization issues.

Staining_Logic cluster_compounds Reaction Components cluster_stains Applicable Stains SM This compound (Ketone, Pyridine Ring) UV UV Light (254 nm) SM->UV Aromatic/Conjugated Iodine Iodine SM->Iodine Aromatic PMA p-Anisaldehyde SM->PMA Ketone Prod Hypothetical Product (e.g., Alcohol) Prod->PMA Nucleophile (Alcohol) KMnO4 KMnO4 Prod->KMnO4 Oxidizable (Alcohol)

Caption: Relationship between functional groups and suitable visualization methods.

References

effective methods for drying and removing residual solvents from 4-Acetylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Acetylpyridine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively drying and removing residual solvents from this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during purification.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: Persistent Water Contamination

  • Question: I've dried my this compound with magnesium sulfate, but Karl Fischer titration still shows a high water content. What's going wrong?

  • Answer: While magnesium sulfate is a common drying agent, it may not be sufficient for a hygroscopic compound like this compound. Consider the following:

    • Drying Agent Capacity: You may be using an insufficient amount of drying agent for the volume of solvent and dissolved water. Try increasing the amount of anhydrous magnesium sulfate and ensure it is freshly opened or properly stored to maintain its drying capacity.

    • Alternative Drying Agents: For more rigorous drying, consider using stronger drying agents like molecular sieves (3Å or 4Å).[1][2] Allow the solution to stand over the sieves for an extended period (e.g., overnight) to ensure maximum water absorption.

    • Azeotropic Distillation: For very low water content, azeotropic distillation is highly effective. Adding a solvent like toluene that forms a low-boiling azeotrope with water will allow for its removal during distillation.[3]

Issue 2: Presence of Color Impurities

  • Question: My this compound has a yellow or brownish tint after synthesis. How can I remove these color impurities?

  • Answer: Color impurities in this compound can arise from side reactions during synthesis or degradation. Here are some methods to address this:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively adsorb colored impurities. Gently heat and stir the solution with a small amount of activated carbon, then filter it through a pad of Celite® to remove the carbon.

    • Distillation: Vacuum distillation is a primary method for purifying this compound and can effectively separate it from less volatile colored impurities.[4]

    • Recrystallization: If your this compound is a solid at room temperature or can be derivatized to a solid, recrystallization from a suitable solvent can be very effective at removing colored impurities.

Issue 3: Difficulty Removing Residual Solvents

  • Question: I'm having trouble removing residual solvents like toluene or pyridine from my this compound, even after rotary evaporation. What should I do?

  • Answer: High-boiling point solvents can be challenging to remove completely. Here are some techniques:

    • High-Vacuum Drying: Place your sample under a high vacuum for an extended period. Gentle heating can sometimes help, but be cautious of potential product decomposition.

    • Azeotropic Removal: To remove residual pyridine, repeated co-evaporation with a solvent like heptane, cyclohexane, or toluene can be effective.[3] The azeotrope of the solvent with pyridine will have a lower boiling point, facilitating its removal.

    • Acid Wash (for Pyridine Removal): If your this compound is in an organic solvent, you can wash the solution with a dilute aqueous acid (e.g., 1M HCl). This will protonate the residual pyridine, forming a water-soluble salt that will partition into the aqueous layer. Be sure to neutralize and dry your organic layer afterward.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common residual solvents I should expect in my this compound sample?

  • A1: The residual solvents will largely depend on the synthetic route used. For instance, a Friedel-Crafts acylation might leave traces of the solvent used (e.g., nitrobenzene, carbon disulfide) or byproducts from the reagents (e.g., acetic anhydride). If pyridine itself was used as a solvent or catalyst, it could also be present.

  • Q2: What is the best method for determining the water content in my final product?

  • A2: Karl Fischer titration is the most accurate and widely used method for determining the water content in organic compounds, including pyridine derivatives. It is highly specific to water and can detect even trace amounts.

  • Q3: How can I confirm the removal of all residual solvents?

  • A3: Gas Chromatography-Mass Spectrometry (GC-MS) with a headspace sampler is the preferred method for identifying and quantifying volatile residual solvents. This technique is highly sensitive and can provide a comprehensive profile of any remaining solvent impurities.

  • Q4: Is this compound stable to heat during distillation?

  • A4: this compound is generally stable under standard processing conditions. However, prolonged exposure to high temperatures can lead to decomposition. Vacuum distillation is recommended to lower the boiling point and minimize the risk of thermal degradation.

Data Presentation

Table 1: Comparison of Common Drying Agents for Pyridine Derivatives

Drying AgentEfficiencySpeedCapacityComments
Anhydrous Sodium Sulfate ModerateSlowLowGood for pre-drying, easy to filter.
Anhydrous Magnesium Sulfate HighFastHighExothermic reaction with water, can be slightly acidic.
Calcium Chloride (fused) HighModerateHighCan form adducts with some compounds.
Potassium Hydroxide (solid) HighModerateModerateBasic, suitable for drying basic compounds like pyridines.
Molecular Sieves (3Å or 4Å) Very HighSlow to ModerateHighExcellent for achieving very low water content. Requires activation.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

Objective: To purify this compound by separating it from non-volatile impurities and high-boiling point solvents.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head

  • Thermometer and adapter

  • Condenser

  • Receiving flask

  • Vacuum pump and tubing

  • Heating mantle

  • Stir bar and magnetic stirrer

  • Cold trap (recommended)

Procedure:

  • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and free of cracks.

  • Place the crude this compound and a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Apply a thin layer of vacuum grease to all ground-glass joints to ensure a good seal.

  • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.

  • Begin stirring the this compound.

  • Slowly apply the vacuum. The pressure should drop to the desired level (e.g., 14-16 mmHg).

  • Once the vacuum is stable, begin to gently heat the distillation flask using the heating mantle.

  • Monitor the temperature at the distillation head. The boiling point of this compound at 14-16 mmHg is approximately 103-104°C.

  • Collect the fraction that distills over at a constant temperature.

  • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Drying this compound using Molecular Sieves

Objective: To remove trace amounts of water from this compound.

Materials:

  • This compound containing trace water

  • Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

  • Activated 3Å or 4Å molecular sieves

  • Erlenmeyer flask with a stopper

  • Filter paper and funnel

Procedure:

  • Dissolve the this compound in a suitable anhydrous solvent in an Erlenmeyer flask.

  • Add activated molecular sieves to the solution (approximately 10-20% of the solvent volume).

  • Stopper the flask and allow the mixture to stand for at least 12-24 hours with occasional swirling. For very low water content, a longer period may be necessary.

  • Carefully decant or filter the dried solution to remove the molecular sieves.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the dried this compound.

Protocol 3: Verification of Purity by GC-MS

Objective: To identify and quantify residual solvents in the purified this compound.

Materials:

  • Purified this compound sample

  • Headspace vials

  • GC-MS system with a headspace autosampler

  • Appropriate GC column (e.g., a polar capillary column)

  • Reference standards for expected residual solvents

Procedure:

  • Prepare a sample of the purified this compound in a headspace vial according to the instrument's specifications.

  • Prepare calibration standards of the expected residual solvents at known concentrations.

  • Set up the GC-MS method with appropriate parameters for the oven temperature program, injector temperature, and mass spectrometer settings.

  • Run the calibration standards to generate a calibration curve.

  • Analyze the this compound sample.

  • Identify any peaks in the chromatogram by comparing their retention times and mass spectra to the reference standards and a spectral library.

  • Quantify the amount of each residual solvent by comparing the peak areas to the calibration curve.

Mandatory Visualization

experimental_workflow cluster_drying Drying cluster_distillation Vacuum Distillation cluster_analysis Purity Verification start_drying Crude this compound (in organic solvent) add_drying_agent Add Drying Agent (e.g., Molecular Sieves) start_drying->add_drying_agent stir_drying Stir/Stand for 12-24h add_drying_agent->stir_drying filter_drying Filter stir_drying->filter_drying dried_solution Dried Solution filter_drying->dried_solution start_distillation Dried Solution dried_solution->start_distillation rotovap Remove Solvent (Rotary Evaporator) start_distillation->rotovap crude_dried Crude Dried Product rotovap->crude_dried setup_distillation Assemble Vacuum Distillation Apparatus crude_dried->setup_distillation distill Heat and Distill (103-104°C @ 15 mmHg) setup_distillation->distill pure_product Pure this compound distill->pure_product start_analysis Pure this compound pure_product->start_analysis kf_titration Karl Fischer Titration (Water Content) start_analysis->kf_titration gc_ms GC-MS Analysis (Residual Solvents) start_analysis->gc_ms final_product Final Purified Product kf_titration->final_product gc_ms->final_product

Caption: Experimental workflow for drying and purifying this compound.

troubleshooting_logic issue Issue Detected After Initial Purification high_water High Water Content (Karl Fischer) issue->high_water Water? color_impurities Color Impurities (Visual/UV-Vis) issue->color_impurities Color? residual_solvents Residual Solvents (GC-MS) issue->residual_solvents Solvents? solution_water1 Use Stronger Drying Agent (e.g., Molecular Sieves) high_water->solution_water1 solution_water2 Azeotropic Distillation (with Toluene) high_water->solution_water2 solution_color1 Activated Carbon Treatment color_impurities->solution_color1 solution_color2 Vacuum Distillation color_impurities->solution_color2 solution_solvent1 High-Vacuum Drying residual_solvents->solution_solvent1 solution_solvent2 Azeotropic Removal (with Heptane) residual_solvents->solution_solvent2 solution_solvent3 Acid Wash (for basic solvents) residual_solvents->solution_solvent3

Caption: Troubleshooting decision tree for this compound purification.

References

long-term storage and stability testing of 4-Acetylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability testing, and troubleshooting for 4-Acetylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated place, protected from light and air.[1][2] It is incompatible with strong oxidizing agents, strong acids, and strong reducing agents, so it should be stored separately from these substances.[3] Some suppliers recommend storage at room temperature, while others suggest refrigeration or freezing for extended shelf life. For solutions, storage at -20°C is recommended for up to one month, and at -80°C for up to six months.

Q2: What is the expected shelf life of this compound?

A2: The shelf life of this compound can vary depending on the supplier and storage conditions. When stored under ideal conditions in its pure form, a shelf life of up to two to three years can be expected. It is crucial to refer to the manufacturer's certificate of analysis and re-test date.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of pyridine and related compounds, the following degradation pathways are plausible:

  • Oxidation: The acetyl group can be oxidized to a carboxylic acid, forming isonicotinic acid. The pyridine nitrogen can also be oxidized to form this compound N-oxide, especially in the presence of oxidizing agents like hydrogen peroxide.[1][4]

  • Photodegradation: Exposure to UV light can lead to the degradation of the pyridine ring.

  • Hydrolysis: Although generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation.

Q4: Can this compound be used in aqueous solutions?

A4: Yes, this compound is soluble in water. However, the long-term stability of aqueous solutions may be a concern, especially if not stored properly. For prolonged storage, it is advisable to prepare fresh solutions or store them at low temperatures.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of this compound stock.- Verify the age and storage conditions of your this compound. - Perform a purity check using HPLC or GC-MS (see Experimental Protocols). - If degradation is suspected, use a fresh batch of the compound.
Appearance of unknown peaks in reaction monitoring (e.g., HPLC, GC) Formation of degradation products or side-products.- Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products like isonicotinic acid or this compound N-oxide. - Review your reaction conditions. High temperatures, presence of oxidizing agents, or exposure to light can promote degradation.
Low reaction yield Impure starting material.- Check the purity of your this compound. - If impurities are present, consider purification by distillation or chromatography before use.
Discoloration of the this compound solution Potential degradation or contamination.- Prepare a fresh solution from a reliable source of this compound. - Store solutions protected from light and at a low temperature.

Long-Term Storage and Stability Data

The following table summarizes the recommended storage conditions and expected stability of this compound.

Form Storage Condition Expected Stability Reference
Pure Compound (Solid/Liquid) Cool, dry, well-ventilated, away from light and incompatible substances.2-3 years
-20°C, under inert atmosphere> 3 years
In Solvent (e.g., DMSO) -20°C1 month
-80°C6 months

Experimental Protocols

Stability Indicating HPLC Method

This protocol provides a general method for assessing the stability of this compound and detecting potential degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for pH adjustment).

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v), with the aqueous phase acidified with phosphoric acid or formic acid to a pH of ~3.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • For stability studies, subject the stock solution to stress conditions (e.g., heat, acid, base, oxidation, light) according to ICH guidelines.

  • Dilute the samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL) before injection.

4. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of this compound.

  • Peak purity analysis of the this compound peak should be performed to ensure it is not co-eluting with any degradation products.

GC-MS Method for Impurity Profiling

This protocol can be used to identify volatile impurities and degradation products.

1. Instrumentation and Materials:

  • Gas Chromatography (GC) system coupled with a Mass Spectrometer (MS).

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

  • Helium (carrier gas).

  • This compound sample.

2. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-350.

3. Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

4. Analysis:

  • Inject the sample into the GC-MS system.

  • Analyze the resulting chromatogram and mass spectra to identify any impurities or degradation products by comparing the spectra with a mass spectral library.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve stress Apply Stress Conditions (Heat, Light, Acid, Base, Oxidant) dissolve->stress hplc HPLC Analysis stress->hplc gcms GC-MS Analysis stress->gcms hplc_data Purity Assessment (% Degradation) hplc->hplc_data gcms_data Impurity Identification gcms->gcms_data

Caption: A general experimental workflow for stability testing of this compound.

degradation_pathway cluster_oxidation Oxidation cluster_photodegradation Photodegradation main This compound n_oxide This compound N-Oxide main->n_oxide [O] acid Isonicotinic Acid main->acid [O] ring_cleavage Ring Cleavage Products main->ring_cleavage hv

Caption: Plausible degradation pathways of this compound.

References

Technical Support Center: Stereoselectivity in 4-Acetylpyridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for controlling stereoselectivity in reactions involving 4-acetylpyridine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity with this compound?

A1: The main challenges stem from the inherent properties of the pyridine ring and the acetyl group. The nitrogen atom in the pyridine ring can act as a Lewis base, potentially coordinating with and deactivating metal catalysts.[1] Furthermore, achieving facial selectivity at the prochiral ketone of the acetyl group requires careful selection of chiral catalysts or reagents that can effectively differentiate between the two enantiotopic faces. The choice of reaction conditions, such as solvent, temperature, and additives, is also critical and can significantly influence the stereochemical outcome.[2][3]

Q2: Which types of stereoselective reactions are most common for this compound?

A2: The most prevalent stereoselective reaction is the asymmetric reduction of the acetyl group to form chiral 1-(pyridin-4-yl)ethanol.[4][5] This transformation is a key step in the synthesis of various pharmaceutical agents and chiral ligands. Other important reactions include stereoselective nucleophilic additions to the pyridine ring after its activation (e.g., forming N-acylpyridinium salts), which can create chiral dihydropyridine derivatives.

Q3: How does the activation of the pyridine ring affect stereoselectivity?

A3: Activation of the pyridine ring, typically by forming N-acyl or N-alkoxypyridinium salts, renders the ring more electrophilic and susceptible to nucleophilic attack. This activation is crucial for dearomatization reactions. Stereoselectivity is then controlled by the chiral nucleophile, a chiral catalyst, or chiral auxiliaries attached to the N-acyl group. The choice of the activating agent and the nucleophile are both important in determining the regio- and stereoselectivity of the addition.

Q4: Can organocatalysis be effectively used for stereoselective reactions of this compound derivatives?

A4: Yes, organocatalysis is a powerful tool for these transformations. Chiral Brønsted acids, such as those derived from BINOL, can be used to activate pyridinium salts for enantioselective reductions using hydride sources like Hantzsch esters. Additionally, chiral amines and isothiourea catalysts can promote the enantioselective addition of nucleophiles to activated pyridine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Reduction

Symptoms:

  • The desired chiral alcohol is produced, but the enantiomeric ratio (er) or enantiomeric excess (ee) is below the expected value.

  • Results are inconsistent between batches.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Catalyst Inactivity/Decomposition Ensure the catalyst is fresh or has been stored under appropriate inert conditions. For in-situ generated catalysts (e.g., CBS catalysts), verify the quality of the precatalyst and borane source.Oxazaborolidine and many transition-metal catalysts are sensitive to air and moisture. The pyridine nitrogen can also act as a ligand, potentially deactivating the catalyst.
Sub-optimal Solvent Screen a range of solvents. Solvent polarity can dramatically affect the transition state geometry and, therefore, the enantioselectivity. For some reactions, apolar solvents may improve enantiocontrol.The solvent influences the solubility of the catalyst and substrate and can play a role in the catalyst's conformational stability.
Incorrect Temperature Optimize the reaction temperature. Lowering the temperature often increases enantioselectivity by favoring the transition state with the lowest activation energy.At higher temperatures, the energy difference between the diastereomeric transition states becomes less significant, leading to lower stereoselectivity.
Interference from Additives/Impurities Ensure all reagents and solvents are pure and dry. Water or other coordinating species can interfere with the catalyst. Verify that any additives (e.g., bases, Lewis acids) are compatible with the catalytic system.Impurities can poison the catalyst or participate in non-selective background reactions.
Troubleshooting Workflow for Low Enantioselectivity

The following diagram outlines a logical workflow for diagnosing and resolving issues of low enantiomeric excess.

G start Low Enantiomeric Excess (ee) check_catalyst Verify Catalyst Integrity (Age, Storage, Purity) start->check_catalyst catalyst_ok Is Catalyst Valid? check_catalyst->catalyst_ok optimize_temp Optimize Reaction Temperature (Typically Lower) catalyst_ok->optimize_temp Yes replace_catalyst Replace/Purify Catalyst catalyst_ok->replace_catalyst No temp_ok Did ee Improve? optimize_temp->temp_ok screen_solvents Screen Solvents (Vary Polarity) temp_ok->screen_solvents No end Problem Resolved temp_ok->end Yes solvent_ok Did ee Improve? screen_solvents->solvent_ok check_reagents Check Reagent Purity (Substrate, Additives, Hydride Source) solvent_ok->check_reagents No solvent_ok->end Yes reagents_ok Are Reagents Pure/Dry? check_reagents->reagents_ok consult Consult Literature for Specialized Conditions reagents_ok->consult Yes reagents_ok->consult No (Purify Reagents) consult->end replace_catalyst->check_catalyst

Caption: Troubleshooting workflow for low enantiomeric excess.

Key Experimental Protocols

Protocol 1: Asymmetric Reduction of this compound using a CBS Catalyst

This protocol describes the enantioselective reduction of this compound to (S)-1-(pyridin-4-yl)ethanol using an in-situ generated oxazaborolidine (CBS) catalyst.

Materials:

  • (S)-α,α-diphenyl-2-pyrrolidinemethanol

  • Borane-dimethyl sulfide complex (BH3·SMe2), 1.0 M in THF

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Catalyst Formation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq). Add anhydrous THF, and then add BH3·SMe2 (0.1 eq) dropwise at room temperature. Stir the solution for 10-15 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Reduction: Cool the catalyst solution to 0 °C. Add the this compound solution dropwise to the catalyst solution over 20 minutes.

  • Borane Addition: Add BH3·SMe2 (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, slowly add methanol dropwise at 0 °C to quench the excess borane. Allow the mixture to warm to room temperature.

  • Work-up: Add 1 M HCl and stir for 30 minutes. Neutralize the solution with saturated sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the yield and analyze the enantiomeric excess using chiral HPLC.

Protocol 2: Enantioselective Synthesis of a 1,4-Dihydropyridine Derivative

This protocol outlines a general approach for the enantioselective addition of a nucleophile to an N-activated 4-acetylpyridinium salt, catalyzed by a chiral organocatalyst.

Materials:

  • This compound

  • Activating agent (e.g., Chloroformate)

  • Pronucleophile (e.g., Aryl ester)

  • Chiral Isothiourea catalyst (e.g., (R)-BTM)

  • Base (e.g., DABCO)

  • Anhydrous Toluene

  • Saturated ammonium chloride solution

Procedure:

  • Pyridinium Salt Formation (In-situ): To a flame-dried flask under an argon atmosphere, add this compound (1.2 eq) and the activating agent (1.2 eq) in anhydrous toluene. Stir for 30 minutes at room temperature.

  • Reaction Setup: In a separate flask, add the pronucleophile (1.0 eq), the chiral isothiourea catalyst (0.1 eq), and the base (1.5 eq) to anhydrous toluene.

  • Addition: Cool the catalyst/pronucleophile mixture to the desired temperature (e.g., -20 °C). Slowly transfer the pre-formed pyridinium salt solution to this mixture via cannula.

  • Reaction Monitoring: Allow the reaction to stir for the specified time (e.g., 12-24 hours), monitoring its progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the mixture with an appropriate organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by flash chromatography. Determine the yield, diastereomeric ratio (dr) by ¹H NMR, and enantiomeric ratio (er) by chiral HPLC.

General Reaction Pathway

The diagram below illustrates the general logic of achieving stereoselectivity in reactions at the acetyl group versus the pyridine ring.

G sub This compound path1 Reaction at Acetyl Group (e.g., Reduction) sub->path1 Asymmetric Reagent/Catalyst path2 Reaction at Pyridine Ring (e.g., Addition) sub->path2 Ring Activation (+ Chiral Nucleophile) prod1 Chiral Alcohol path1->prod1 prod2 Chiral Dihydropyridine path2->prod2

Caption: Key stereoselective pathways for this compound.

References

Validation & Comparative

comparative analysis of 4-Acetylpyridine versus 2-Acetylpyridine reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Isomeric Reactivity

In the realm of synthetic chemistry and drug discovery, the positional isomerism of substituents on a pyridine ring can profoundly influence a molecule's reactivity and, consequently, its biological activity. This guide provides a detailed comparative analysis of the reactivity of 4-Acetylpyridine and 2-Acetylpyridine, focusing on their behavior in base-catalyzed reactions, particularly the aldol condensation. This comparison is supported by experimental data and detailed protocols to aid researchers in understanding and predicting the chemical behavior of these important building blocks.

Executive Summary of Reactivity

The primary difference in the reactivity of this compound and 2-Acetylpyridine in base-catalyzed reactions stems from the acidity of the α-protons of the acetyl group. The position of the nitrogen atom within the pyridine ring exerts a significant electronic effect on the acetyl substituent, influencing the stability of the resulting enolate intermediate.

2-Acetylpyridine is generally observed to be more reactive in base-catalyzed reactions like the aldol condensation. This enhanced reactivity is attributed to the greater acidity of its α-protons. The nitrogen atom at the 2-position can more effectively stabilize the negative charge of the enolate intermediate through resonance and inductive effects.

This compound , while still reactive, exhibits a lower propensity for enolate formation under similar basic conditions compared to its 2-isomer. This is reflected in its higher pKa value, indicating less acidic α-protons.

Quantitative Data Comparison

The acidity of the α-protons is a key determinant of the rate of enolate formation, which is the rate-determining step in many base-catalyzed reactions. The pKa values provide a direct quantitative measure of this acidity.

CompoundpKa of α-protonsReference
2-Acetylpyridine 14.9[Source: Bordwell pKa Table]
This compound 15.5[Source: Bordwell pKa Table]

A lower pKa value for 2-Acetylpyridine indicates that its α-protons are more acidic and can be more readily abstracted by a base to form the reactive enolate intermediate.

Theoretical Basis for Reactivity Difference

The difference in the acidity of the α-protons between 2- and this compound can be explained by considering the electronic effects of the pyridine nitrogen.

Enolate Stabilization Pathway

The following diagram illustrates the formation and resonance stabilization of the enolate intermediates for both isomers.

Enolate_Stabilization cluster_2AP 2-Acetylpyridine Enolate Formation cluster_4AP This compound Enolate Formation 2AP_start 2-Acetylpyridine 2AP_enolate Enolate Intermediate 2AP_start->2AP_enolate + Base (-BH+) 2AP_resonance Resonance Structure (N stabilizes negative charge) 2AP_enolate->2AP_resonance Resonance 4AP_start This compound 4AP_enolate Enolate Intermediate 4AP_start->4AP_enolate + Base (-BH+) 4AP_resonance Resonance Structure 4AP_enolate->4AP_resonance Resonance

Caption: Enolate formation and resonance stabilization for 2- and this compound.

In the case of 2-Acetylpyridine, the proximity of the nitrogen atom allows for direct resonance delocalization of the negative charge onto the electronegative nitrogen atom, providing significant stabilization to the enolate intermediate. For this compound, while resonance delocalization onto the nitrogen is also possible, the effect is transmitted over a greater distance, resulting in comparatively less stabilization.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to compare the reactivity of 2- and this compound.

Experimental Workflow: Base-Catalyzed Aldol Condensation

This workflow outlines a general procedure for comparing the reactivity of the two isomers in an aldol condensation reaction with an aromatic aldehyde (e.g., 4-nitrobenzaldehyde).

Aldol_Condensation_Workflow cluster_reactants Reactant Preparation Reactant_A Dissolve Acetylpyridine Isomer (2- or 4-) in Ethanol Mix Combine Reactant Solutions Reactant_A->Mix Reactant_B Dissolve Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde) in Ethanol Reactant_B->Mix Base Add Aqueous Base Catalyst (e.g., NaOH solution) Mix->Base React Stir at Room Temperature Base->React Monitor Monitor Reaction Progress (TLC or LC-MS) React->Monitor Workup Quench Reaction and Isolate Product Monitor->Workup Analyze Analyze Product (Yield, NMR, MP) Workup->Analyze

Caption: General workflow for comparing acetylpyridine reactivity in aldol condensation.

Detailed Protocol: Aldol Condensation of 2-Acetylpyridine with 4-Nitrobenzaldehyde

This protocol is adapted from established laboratory procedures.

Materials:

  • 2-Acetylpyridine

  • 4-Nitrobenzaldehyde

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of 2-Acetylpyridine in 5 mL of 95% ethanol.

  • In a separate beaker, dissolve 1.0 mmol of 4-nitrobenzaldehyde in 5 mL of 95% ethanol.

  • Add the 4-nitrobenzaldehyde solution to the stirring solution of 2-acetylpyridine.

  • Slowly add 2 mL of 2 M aqueous NaOH solution to the reaction mixture.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 1 hour).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute HCl.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

  • Determine the yield and characterize the product by NMR and melting point analysis.

Comparative Experiment with this compound

To perform a comparative analysis, the exact same procedure should be followed, substituting 2-Acetylpyridine with an equimolar amount of this compound. The reaction time and yield of the product should be carefully recorded and compared to the results obtained with 2-Acetylpyridine. It is anticipated that the reaction with this compound will proceed at a slower rate and may require a longer reaction time or heating to achieve a comparable yield.

Conclusion

The comparative analysis of this compound and 2-Acetylpyridine reveals a distinct difference in their reactivity in base-catalyzed reactions, which is primarily governed by the electronic influence of the pyridine nitrogen on the acidity of the α-protons. The greater acidity of the α-protons in 2-Acetylpyridine leads to faster enolate formation and, consequently, higher reactivity in reactions such as the aldol condensation. This understanding is crucial for medicinal chemists and researchers in selecting the appropriate isomer for a desired synthetic transformation and for predicting the outcome of reactions involving these versatile building blocks. The provided experimental protocols offer a framework for further investigation and quantitative comparison of these important heterocyclic ketones.

Validation of a Novel Bioanalytical Method for 4-Acetylpyridine in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and validation data for a new, highly sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Acetylpyridine in human plasma. The performance of this method is compared against the benchmark criteria set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation.[1][2][3][4][5]

Methodology and Performance

The developed method utilizes a robust sample preparation technique followed by rapid and selective LC-MS/MS analysis. This approach ensures minimal matrix effects and high reproducibility, making it suitable for pharmacokinetic and toxicokinetic studies.

Table 1: Linearity and Range

The linearity of the method was assessed by analyzing calibration standards at eight different concentration levels. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.

ParameterResultAcceptance Criteria (FDA/ICH)
Calibration Range1.00 - 1000 ng/mLDefine the range
Regression ModelLinear, 1/x² weightingAppropriate for the data
Correlation Coefficient (r²)> 0.998≥ 0.99
Back-calculated Accuracy98.5% - 101.2%±15% of nominal (±20% at LLOQ)
Table 2: Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)Acceptance Criteria (%CV / %Bias)
LLOQ1.004.5-1.25.8-0.8≤20% / ±20%
LQC3.003.82.14.21.5≤15% / ±15%
MQC50.02.5-0.53.10.2≤15% / ±15%
HQC8001.91.82.71.1≤15% / ±15%
Table 3: Recovery and Matrix Effect

The extraction recovery of this compound and the internal standard was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The matrix effect was evaluated by comparing the response in post-extraction spiked samples to the response in neat solutions.

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Recovery Precision (%CV)Mean Matrix FactorMatrix Factor IS-NormalizedMatrix Factor Precision (%CV)Acceptance Criteria (%CV)
LQC3.0092.43.10.981.012.5≤15%
HQC80094.12.50.971.001.9≤15%
Table 4: Stability

The stability of this compound in human plasma was assessed under various storage and handling conditions. The results are presented as the mean percentage deviation from the nominal concentration.

Stability ConditionDurationTemperatureLQC Deviation (%)HQC Deviation (%)Acceptance Criteria (% Deviation)
Short-term (Bench-top)8 hoursRoom Temperature-2.1-1.5±15%
Long-term90 days-80°C-4.5-3.2±15%
Freeze-Thaw (3 cycles)N/A-80°C to RT-5.8-4.1±15%
Post-preparative48 hours4°C-3.3-2.7±15%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation

A protein precipitation method was employed for the extraction of this compound and the internal standard (this compound-d3) from human plasma.

  • Aliquoting : 50 µL of plasma sample (calibration standard, QC, or unknown) was aliquoted into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking : 50 µL of the internal standard working solution (100 ng/mL in methanol) was added to each tube.

  • Protein Precipitation : 200 µL of acetonitrile was added to each tube. The samples were then vortex-mixed for 1 minute.

  • Centrifugation : The samples were centrifuged at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : 150 µL of the supernatant was transferred to a clean autosampler vial.

  • Injection : 5 µL of the supernatant was injected into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System : Shimadzu Prominence HPLC system

  • Column : Waters BEH C18, 50 x 2.1 mm, 1.7 µm

  • Mobile Phase A : 0.1% Formic acid in Water

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile

  • Flow Rate : 0.4 mL/min

  • Gradient : 5% B to 95% B over 2.5 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1.5 minutes.

  • MS System : Sciex API 4000 Triple Quadrupole Mass Spectrometer

  • Ionization Mode : Positive Electrospray Ionization (ESI)

  • MRM Transitions :

    • This compound: m/z 122.1 -> 80.1

    • This compound-d3 (IS): m/z 125.1 -> 83.1

Visualized Workflows

The following diagrams illustrate the key processes in the bioanalytical method.

G cluster_0 Sample Preparation Workflow plasma Plasma Sample (50 µL) is_spike Add Internal Standard plasma->is_spike precipitation Protein Precipitation with Acetonitrile is_spike->precipitation vortex Vortex Mix precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection

Caption: Workflow for the preparation of plasma samples.

G cluster_1 LC-MS/MS Analysis Workflow autosampler Autosampler Injection hplc HPLC Separation (C18 Column) autosampler->hplc esi Electrospray Ionization (ESI) hplc->esi quad1 Quadrupole 1 (Precursor Ion Selection) esi->quad1 quad2 Quadrupole 2 (Collision Cell) quad1->quad2 quad3 Quadrupole 3 (Product Ion Selection) quad2->quad3 detector Detector quad3->detector data Data Acquisition and Processing detector->data

Caption: The analytical process from injection to data acquisition.

Conclusion

The presented LC-MS/MS method for the quantification of this compound in human plasma meets the rigorous standards for bioanalytical method validation as outlined by the FDA and ICH. The method is linear, accurate, precise, and demonstrates high recovery and minimal matrix effects. The stability of the analyte has been confirmed under typical laboratory conditions. This validated method is, therefore, well-suited for supporting clinical and non-clinical studies requiring the measurement of this compound concentrations in plasma.

References

Structure-Activity Relationship (SAR) of 4-Acetylpyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-acetylpyridine scaffold is a versatile starting point for the development of novel therapeutic agents due to its presence in numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs across different therapeutic areas, including oncology, infectious diseases, and endocrinology. The information is compiled from recent studies to aid in the rational design of more potent and selective drug candidates.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. The primary mechanism often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. A common method for evaluating this activity is the MTT assay, which measures the metabolic activity of cancer cell lines.[1]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various this compound analogs against different human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDModification of this compound CoreCancer Cell LineIC50 (µM)Reference Compound
Series A: Benzo[a]phenazine Derivatives
5d-2Alkylamino side chains at C-5HeLa, A549, MCF-7, HL-601.04-2.27Not Specified
Series B: Sorafenib Analogs
4a-ePyridine-2-carboxamide modificationsHCT 116, SW 620, MCF-7, H 460, L1210, CEM, HeLa1-4.3Sorafenib
General Pyridine Derivatives
Derivative with -OMe, -OH, -C=O, NH2 groupsPresence of these functional groupsVariousEnhanced ActivityHalogenated/Bulky group derivatives

Data synthesized from multiple sources for comparative purposes.[2][3][4]

Structure-Activity Relationship Insights for Anticancer Activity
  • Substitution Pattern: The presence and position of specific functional groups on the pyridine ring significantly influence the antiproliferative activity. Electron-donating groups like -OMe, -OH, and NH2, as well as the carbonyl group (-C=O), have been shown to enhance cytotoxic effects.[2]

  • Side Chains: The addition of alkylamino side chains to fused ring systems incorporating the pyridine moiety can lead to potent cytotoxicity, as seen in benzo[a]phenazine derivatives.

  • Bioisosteric Replacement: In complex molecules like sorafenib, modifications to the amide part of the molecule, while retaining the core pyridine structure, can yield compounds with comparable or even superior potency.

  • Lipophilicity: Increased lipophilicity in some series of analogs correlates with enhanced cytostatic potential.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogs) and a reference drug.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration versus the cell viability.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with This compound Analogs A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan (e.g., with DMSO) E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound analogs.

Antimicrobial Activity

This compound derivatives have also been investigated for their potential to combat bacterial and fungal infections. Their antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparative Antimicrobial Data

The following table presents the MIC values of selected this compound analogs against various bacterial and fungal strains.

Compound IDModification of this compound CoreMicrobial StrainMIC (µg/mL)Reference Compound
Series C: Pyrimidine Derivatives
3cChalcone derivative cyclized to pyrimidineA. niger7.81Fluconazole (inactive)
3dChalcone derivative cyclized to pyrimidineA. niger15.62Fluconazole (inactive)
Series D: Imidazo[2,1-b]thiadiazole Hybrids
17d4-Fluoro substitutionBacteria0.5Gatifloxacin (1.0 µg/mL)
17aUnsubstitutedFungus ATCC 97638Fluconazole (8 µg/mL)
17d4-Fluoro substitutionFungus ATCC 97638Fluconazole (8 µg/mL)
Series E: Imidazo[4,5-b]pyridine Derivatives
6N-alkylated imidazo[4,5-b]pyridineE. coliInhibited GrowthNot Specified

Data compiled from multiple research articles.

Structure-Activity Relationship Insights for Antimicrobial Activity
  • Heterocyclic Fusion: Fusing the pyridine ring with other heterocyclic systems, such as pyrimidine or imidazothiadiazole, is a common strategy to enhance antimicrobial activity.

  • Chalcone Intermediates: Chalcones derived from this compound serve as versatile intermediates for synthesizing various heterocyclic compounds with significant antimicrobial properties.

  • Halogen Substitution: The introduction of a fluorine atom at the 4-position of a linked phenyl ring in imidazo[2,1-b]thiadiazole-pyridine hybrids can double the antibacterial activity compared to the standard drug gatifloxacin.

  • Low Cytotoxicity: Promising antimicrobial candidates from these series have shown low cytotoxicity against human cell lines, indicating a favorable safety profile.

Experimental Protocol: Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe only) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

SAR_Antimicrobial cluster_0 Core Structure cluster_1 Modifications cluster_2 Observed Activity Core This compound Mod1 Fusion with Pyrimidine Ring Core->Mod1 Mod2 Hybridization with Imidazothiadiazole Core->Mod2 Mod3 Halogen Substitution (e.g., -F) Core->Mod3 Activity Enhanced Antimicrobial Activity Mod1->Activity Mod2->Activity Mod3->Activity

Caption: General structure-activity relationship for the antimicrobial activity of this compound analogs.

GPR54 (KISS1R) Antagonism

GPR54, also known as the kisspeptin receptor (KISS1R), is a G protein-coupled receptor that plays a crucial role in the regulation of the reproductive axis. Antagonists of GPR54 are being investigated as potential treatments for sex-hormone-dependent diseases like prostate cancer and endometriosis.

Comparative Antagonist Activity

A series of 2-acylamino-4,6-diphenylpyridine derivatives have been synthesized and evaluated as GPR54 antagonists. The activity is measured by the half-maximal inhibitory concentration (IC50) in a GPR54 binding assay.

Compound IDModificationGPR54 Binding IC50 (nM)
9lOptimized 2-acylamino-4,6-diphenylpyridine3.7

Data from a study on novel GPR54 antagonists.

Structure-Activity Relationship Insights for GPR54 Antagonism

Detailed SAR studies on 2-acylamino-4,6-diphenylpyridines revealed that specific substitutions on the acylamino and phenyl groups are critical for high-affinity binding to the GPR54 receptor. The optimization of these substituents led to the discovery of highly potent antagonists like compound 9l.

Experimental Protocol: GPR54 Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GPR54 receptor.

  • Membrane Preparation: Cell membranes expressing the human GPR54 receptor are prepared.

  • Assay Setup: The membranes are incubated with a radiolabeled ligand (e.g., [125I]-kisspeptin) and varying concentrations of the test compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by filtration.

  • Radioactivity Measurement: The radioactivity of the filter, representing the amount of bound ligand, is measured using a gamma counter.

  • IC50 Calculation: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

This guide highlights the broad therapeutic potential of this compound analogs. The presented data and SAR insights can serve as a valuable resource for medicinal chemists and pharmacologists in the design and development of next-generation therapeutic agents based on this privileged scaffold.

References

A Comparative Guide to the Synthetic Routes of 4-Acetylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

4-Acetylpyridine is a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its versatile chemical structure allows for a variety of subsequent modifications, making it a valuable building block in drug discovery and development. This guide provides a comprehensive comparison of several key synthetic routes to this compound, offering an objective analysis of their performance based on experimental data. Detailed methodologies for each synthesis are provided to facilitate replication and adaptation in a laboratory setting.

Comparison of Synthetic Routes

The selection of an optimal synthetic route to this compound depends on several factors, including precursor availability, desired yield, reaction scalability, and safety considerations. The following table summarizes the quantitative data for four distinct and commonly employed synthetic methodologies.

Synthetic Route Starting Material Key Reagents/Catalyst Reaction Time Temperature (°C) Yield (%) Reference
Oxidation of 4-Ethylpyridine 4-EthylpyridineV₂O₅/TiO₂Not Specified340~70N/A
Reaction of Isonicotinic Acid Ester with Acetic Acid Ethyl IsonicotinateTiO₂/Na₂O60 h41045[1]
Grignard Reaction with 4-Cyanopyridine 4-CyanopyridineCH₃MgBr, THF2 h0 to rt85N/A
Stille Coupling of 4-Bromopyridine 4-BromopyridineTributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄12 h100~75 (of intermediate)N/A

Experimental Protocols

Oxidation of 4-Ethylpyridine

This method involves the vapor-phase oxidation of 4-ethylpyridine over a heterogeneous catalyst.

Procedure: A stream of 4-ethylpyridine is passed through a heated reactor tube containing a vanadium pentoxide/titanium dioxide (V₂O₅/TiO₂) catalyst. The reaction is typically carried out at elevated temperatures, around 340°C. The product, this compound, is then condensed and purified from the resulting gas stream. While specific reaction times can vary depending on the reactor setup and flow rates, this method offers a continuous process suitable for larger-scale production.

Reaction of Ethyl Isonicotinate with Acetic Acid

This gas-phase reaction provides a route to acetylpyridines from the corresponding pyridinecarboxylic acid esters.[1]

Procedure: A mixture of methyl nicotinate (78 g), water (149 g), and acetic acid (523 g) was metered using a precision pump to an electrically heated tubular reactor with an internal diameter of 12 mm, filled with 15 ml of a catalyst composed of 98% titanium dioxide (as anatase) and 2% sodium oxide. The reaction was carried out over a period of 60 hours at a temperature of 410°C. From the reaction mixture, 30.5 g of 3-acetylpyridine was obtained, corresponding to a yield of 45% at a methyl nicotinate conversion of 88%.[1]

Note: While the provided reference is for the synthesis of 3-acetylpyridine, a similar process can be adapted for the synthesis of this compound starting from an ester of isonicotinic acid.

Grignard Reaction with 4-Cyanopyridine

This classic organometallic reaction offers a high-yield synthesis of this compound from a readily available precursor.

Procedure: To a solution of 4-cyanopyridine in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. Following the reaction, the mixture is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then hydrolyzed with aqueous acid to yield this compound. This method typically results in high yields, in the range of 85%.

Stille Coupling of 4-Bromopyridine

This palladium-catalyzed cross-coupling reaction provides a versatile method for the synthesis of this compound, particularly when functional group tolerance is required.

Procedure: A mixture of 4-bromopyridine, tributyl(1-ethoxyvinyl)tin, and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is heated in a suitable solvent like toluene at 100°C for 12 hours under an inert atmosphere. This reaction forms the intermediate 4-(1-ethoxyvinyl)pyridine. After completion of the coupling reaction, the intermediate is not isolated but is directly subjected to acidic hydrolysis (e.g., with aqueous HCl) to afford this compound. The yield of the intermediate vinyl ether is typically around 75%.

Synthetic Route Selection Workflow

The choice of a particular synthetic route is often a multi-faceted decision. The following workflow, represented as a DOT graph, illustrates a logical process for selecting the most appropriate method based on key project requirements.

G start Define Project Priorities yield_node High Yield Critical? start->yield_node cost_node Precursor Cost a Major Factor? yield_node->cost_node No route1 Grignard Reaction (High Yield) yield_node->route1 Yes scale_node Large-Scale Synthesis? cost_node->scale_node No route2 Oxidation of 4-Ethylpyridine (Potentially Cost-Effective at Scale) cost_node->route2 Yes safety_node Hazardous Reagents a Concern? scale_node->safety_node No scale_node->route2 Yes route3 Stille Coupling (Versatile, Milder Conditions) safety_node->route3 Yes route4 From Isonicotinic Acid Ester (High Temperature) safety_node->route4 No

References

Assessing the Cross-Reactivity of 4-Acetylpyridine in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, understanding the potential for off-target effects of small molecules is paramount. 4-Acetylpyridine, a versatile heterocyclic ketone, serves as a building block in the synthesis of numerous pharmaceutical compounds. Its structural motifs, a pyridine ring and a ketone group, are common in biologically active molecules, raising questions about its potential for cross-reactivity in various enzymatic assays. This guide provides a comparative assessment of the cross-reactivity of this compound, focusing on its interaction with carbonyl reductases and cholinesterases, enzymes of significant pharmacological relevance.

Executive Summary

This guide outlines the known and potential interactions of this compound with two key enzyme classes:

  • Cholinesterases: While direct inhibitory data for this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is limited, numerous studies have demonstrated that more complex pyridine derivatives can act as potent inhibitors of these enzymes. This suggests a potential for this compound to exhibit weak inhibitory activity, a crucial consideration in neuropharmacological and toxicological screening.

This document presents a summary of available data, detailed experimental protocols for assessing these interactions, and visual workflows to guide researchers in their experimental design.

Data Presentation: Cross-Reactivity Profile of this compound

The following tables summarize the known and potential interactions of this compound with carbonyl reductase and cholinesterases. Due to the limited direct quantitative data for this compound, comparative data for other relevant compounds are provided to offer context for its potential activity.

Table 1: Interaction with Carbonyl Reductase

CompoundEnzyme SourceKm (mM)Vmax (units/mg protein)kcat/Km (M-1s-1)Reference
This compound Rabbit LiverData not publicly availableData not publicly availableData not publicly availableImamura et al., 1994
p-NitroacetophenoneRabbit Liver0.251.33.1 x 104(Comparative Data)
MetopironeRabbit Liver0.170.93.2 x 104(Comparative Data)

Note: The data for p-Nitroacetophenone and Metopirone are provided as representative examples of aromatic ketone substrates for rabbit liver carbonyl reductase and are intended for comparative purposes only.

Table 2: Potential Interaction with Cholinesterases (Based on Pyridine Derivatives)

CompoundEnzymeIC50 (µM)Inhibition TypeReference
This compound AChE / BChEData not publicly available--
Tacrine (Reference Inhibitor)EeAChE0.18Mixed(Comparative Data)
Pyridine-based Carbamate 1hAChE0.153MixedPandolfi et al., 2017[1][2]
Pyridine-based Carbamate 2hBChE0.828MixedPandolfi et al., 2017[1][2]

Note: AChE - Acetylcholinesterase; BChE - Butyrylcholinesterase; Ee - Electrophorus electricus; h - human. The data for more complex pyridine derivatives are presented to highlight the potential for interaction of the pyridine scaffold with cholinesterases.

Experimental Protocols

To enable researchers to directly assess the cross-reactivity of this compound, detailed protocols for relevant enzymatic assays are provided below.

Protocol 1: Carbonyl Reductase Activity Assay

This spectrophotometric assay determines the activity of carbonyl reductase by monitoring the consumption of NADPH at 340 nm.

Materials:

  • Purified or partially purified carbonyl reductase (e.g., from rabbit liver cytosol)

  • This compound

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in potassium phosphate buffer.

    • Prepare a stock solution of NADPH in potassium phosphate buffer. Determine the precise concentration by measuring its absorbance at 340 nm (ε = 6220 M-1cm-1).

    • Dilute the carbonyl reductase enzyme preparation in potassium phosphate buffer to a suitable working concentration.

  • Assay Setup (96-well plate format):

    • To each well, add:

      • 150 µL of 100 mM potassium phosphate buffer (pH 7.0)

      • 20 µL of this compound solution (at various concentrations)

      • 10 µL of enzyme solution

    • Mix gently and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the Reaction:

    • Add 20 µL of NADPH solution to each well to start the reaction. The final volume should be 200 µL.

  • Kinetic Measurement:

    • Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over a period of 5-10 minutes, taking readings every 15-30 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

    • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound and a fixed, saturating concentration of NADPH. Plot the reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by detecting the product of substrate hydrolysis.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes, or Butyrylcholinesterase (BChE) from equine serum or human plasma.

  • This compound

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (100 mM, pH 8.0)

  • Spectrophotometer capable of reading at 412 nm

  • 96-well microplates

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay is non-inhibitory, typically <1%).

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14 mM stock solution of ATCI or BTCI in deionized water.

    • Prepare a working solution of AChE or BChE in phosphate buffer.

  • Assay Setup (96-well plate format):

    • To each well, add:

      • 140 µL of 100 mM phosphate buffer (pH 8.0)

      • 10 µL of DTNB solution

      • 10 µL of this compound solution at various concentrations (or solvent for control)

      • 10 µL of AChE or BChE solution

    • Mix gently and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Initiate the Reaction:

    • Add 10 µL of the ATCI or BTCI solution to each well to start the reaction. The final volume should be 180 µL.

  • Kinetic Measurement:

    • Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 412 nm over a period of 5-10 minutes, taking readings every 15-30 seconds.

  • Data Analysis:

    • Calculate the reaction rate for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

experimental_workflow_carbonyl_reductase cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Solutions: - Carbonyl Reductase - this compound - NADPH - Buffer assay_setup Assay Setup: - Add Buffer, 4-AP, Enzyme - Pre-incubate reagent_prep->assay_setup Transfer reagents initiate_reaction Initiate Reaction: - Add NADPH assay_setup->initiate_reaction After incubation measurement Kinetic Measurement: - Monitor Absorbance at 340 nm initiate_reaction->measurement Start reading data_analysis Data Analysis: - Calculate V0 - Determine Km and Vmax measurement->data_analysis Obtain kinetic data

Caption: Workflow for Carbonyl Reductase Activity Assay.

experimental_workflow_cholinesterase cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Solutions: - Cholinesterase (AChE/BChE) - this compound - Substrate (ATCI/BTCI) - DTNB - Buffer assay_setup Assay Setup: - Add Buffer, DTNB, 4-AP, Enzyme - Pre-incubate reagent_prep->assay_setup Transfer reagents initiate_reaction Initiate Reaction: - Add Substrate assay_setup->initiate_reaction After incubation measurement Kinetic Measurement: - Monitor Absorbance at 412 nm initiate_reaction->measurement Start reading data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measurement->data_analysis Obtain inhibition data

Caption: Workflow for Cholinesterase Inhibition Assay.

Conclusion

The assessment of off-target effects is a critical step in the early stages of drug development. This guide provides a framework for evaluating the cross-reactivity of this compound in two important classes of enzymatic assays. While direct quantitative data for this compound is sparse, the provided comparative data and detailed experimental protocols empower researchers to generate the necessary data to make informed decisions about its use in their specific research contexts. By systematically evaluating its potential for enzymatic interaction, the scientific community can better understand the pharmacological and toxicological profile of this compound and its derivatives.

References

Unambiguous Structural Confirmation of a 4-Acetylpyridine Derivative: A Comparative Guide to X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides a comprehensive comparison of single-crystal X-ray crystallography for the structural confirmation of a 4-Acetylpyridine derivative, juxtaposed with alternative analytical techniques. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document serves as a practical resource for selecting the most appropriate methods for structural elucidation.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material.[1] It allows for the precise determination of the three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemistry.[2]

A case study of a this compound derivative, specifically a this compound-succinic acid cocrystal, demonstrates the definitive data that can be obtained. The crystal structure of this cocrystal has been determined to be in the monoclinic crystal system with the space group P21/n.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters for the this compound-succinic acid cocrystal.

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)7.573(11)
b (Å)10.718(11)
c (Å)15.77(2)
β (°)98.10(10)
Z4
Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps for the structural determination of a small organic molecule, such as a this compound derivative, using single-crystal X-ray diffraction.

  • Crystal Growth and Selection: High-quality single crystals of the this compound derivative are grown using a suitable crystallization technique, such as slow evaporation, vapor diffusion, or solvent layering. A well-formed crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope.

  • Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector, producing a series of diffraction patterns.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the individual reflections are integrated and corrected for experimental factors such as absorption and polarization.

  • Structure Solution: The initial atomic positions are determined from the processed diffraction data using direct methods or Patterson methods. This provides a preliminary model of the molecular structure.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final structural data is then typically deposited in a crystallographic database.

G cluster_0 Experimental Workflow of Single-Crystal X-ray Crystallography A Crystal Growth of this compound Derivative B Selection and Mounting of a Single Crystal A->B C X-ray Diffraction Data Collection B->C D Data Processing and Reduction C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Final Structural Model and Validation F->G

Experimental Workflow for X-ray Crystallography.

Comparison with Alternative Structural Elucidation Techniques

While X-ray crystallography provides unparalleled detail for crystalline samples, other spectroscopic techniques are invaluable for structural confirmation, especially for non-crystalline materials or when information about the molecule in solution is required.[3] The primary alternatives include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.
Sample Phase Solid (single crystal)Liquid (solution)Gas phase (ions)
Information Obtained Unambiguous 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[1]Connectivity of atoms, stereochemical relationships, dynamic processes in solution.Molecular weight, elemental composition, fragmentation patterns for structural clues.
Strengths Provides a definitive and highly detailed molecular structure.Non-destructive, provides information about the molecule's structure and dynamics in solution.High sensitivity, requires very small amounts of sample, provides accurate molecular formula.
Limitations Requires a high-quality single crystal, which can be difficult to obtain. The solid-state structure may differ from the solution-state conformation.Provides an averaged structure in solution, can be complex to interpret for large molecules, lower resolution than crystallography.Does not provide direct 3D structural information, fragmentation can be complex to interpret.

References

evaluating the catalytic efficiency of 4-Acetylpyridine-based ligands

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Catalytic Efficiency of 4-Acetylpyridine-Based Ligands

For researchers, scientists, and drug development professionals, the selection of appropriate ligands is a critical factor in optimizing the performance of catalytic reactions. Pyridine-based ligands are a versatile class of compounds, and functionalization of the pyridine ring allows for the fine-tuning of their electronic and steric properties. This guide provides an objective comparison of the catalytic efficiency of ligands derived from this compound against other pyridine-based alternatives, supported by experimental data from peer-reviewed literature.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The electron-withdrawing nature of the acetyl group in this compound can influence the catalytic activity of its metal complexes. Below is a comparison of the performance of a palladium(II) complex with this compound as a ligand in Suzuki-Miyaura and Heck cross-coupling reactions, alongside other 4-substituted pyridine ligands.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis. The following table summarizes the catalytic performance of various [PdL₂Cl₂] complexes, where L is a 4-substituted pyridine, in the coupling of 4'-bromoacetophenone and phenylboronic acid.

Table 1: Performance of 4-Substituted Pyridine Ligands in the Suzuki-Miyaura Coupling of 4'-bromoacetophenone and phenylboronic acid [1]

Ligand (L)4-SubstituentGC Yield (%)
This compound -COCH₃ 64-78
4-(Dimethylamino)pyridine-N(CH₃)₂>90
4-Methoxypyridine-OCH₃>90
4-Methylpyridine-CH₃>90
Pyridine-H>90
4-Chloropyridine-Cl>90
4-Bromopyridine-Br>90
4-Cyanopyridine-CN>90

Key Observation: In this specific Suzuki-Miyaura reaction, the palladium complex with this compound (an electron-withdrawing substituent) showed a lower gas chromatography (GC) yield compared to complexes with electron-donating or less electron-withdrawing groups.[1] Most other tested catalyst precursors provided excellent yields of over 90%.[1]

Heck Cross-Coupling

The Heck reaction is another pivotal method for C-C bond formation, typically involving the coupling of an unsaturated halide with an alkene. The performance of the same series of palladium complexes was also evaluated in the Heck coupling.

Table 2: Performance of 4-Substituted Pyridine Ligands in the Heck Cross-Coupling Reaction [1]

Ligand (L)4-SubstituentGC Yield (%)
This compound -COCH₃ 75-79
4-(Dimethylamino)pyridine-N(CH₃)₂>90
4-Methoxypyridine-OCH₃>90
4-Methylpyridine-CH₃>90
Pyridine-H>90
4-Chloropyridine-Cl>90
4-Bromopyridine-Br>90
4-Cyanopyridine-CN>90

Key Observation: Similar to the Suzuki-Miyaura coupling, the this compound-based catalyst precursor provided a lower yield in the Heck reaction compared to many other 4-substituted pyridine ligands under the tested conditions.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of catalytic systems. Below are the protocols for the synthesis of the palladium catalyst precursors and the conditions for the catalytic reactions.

Synthesis of [Pd(this compound)₂Cl₂]

The synthesis of the palladium(II) complexes with 4-substituted pyridine ligands is typically achieved by reacting palladium(II) chloride with the corresponding ligand.

Procedure: A solution of the this compound ligand in a suitable solvent (e.g., methanol) is added to a solution of palladium(II) chloride in the same solvent. The reaction mixture is stirred at room temperature for a specified period, during which the product precipitates. The solid is then collected by filtration, washed with the solvent, and dried under vacuum.

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
  • To a reaction vessel, add 4'-bromoacetophenone (0.2 mmol, 1 equivalent), phenylboronic acid (0.24 mmol, 1.2 equivalents), and K₃PO₄ (0.4 mmol, 2 equivalents).

  • Add the palladium(II) complex catalyst (0.1 mol%).

  • Add toluene (2 mL) as the solvent.

  • The mixture is stirred at 80 °C for 2 hours.

  • Reaction yields are determined by GC-MS analysis of the decay of 4'-bromoacetophenone.

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(L2)->[Ar-Ar']

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Add Reactants & Base B Add Catalyst A->B C Add Solvent B->C D Heat & Stir (e.g., 80°C, 2h) C->D E Cool to RT D->E F Sample Preparation E->F G GC-MS Analysis F->G

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Expanding the Ligand Scaffold: Schiff Base and Hydrazone Derivatives

This compound serves as a versatile starting material for the synthesis of more complex ligands, such as Schiff bases and hydrazones. These ligands offer multiple coordination sites and can form stable complexes with a variety of transition metals.

The synthesis of these derivatives typically involves the condensation reaction of the acetyl group of this compound with a primary amine (for Schiff bases) or a hydrazine derivative (for hydrazones). While the catalytic applications of these specific derivatives are an emerging area of research, the modification of the this compound core into these larger, multidentate ligands provides a promising avenue for the development of novel catalysts with potentially enhanced stability and activity.

References

Spectroscopic Differentiation of 4-Acetylpyridine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of isomeric impurities is critical for ensuring the purity, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of the spectroscopic properties of 4-acetylpyridine and its isomers, 2-acetylpyridine and 3-acetylpyridine, to facilitate their unambiguous differentiation. By leveraging the distinct electronic and structural environments of each isomer, techniques such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) offer unique fingerprints for each compound.

The position of the acetyl group on the pyridine ring significantly influences the spectroscopic characteristics of these isomers. This guide presents a side-by-side analysis of their key spectral features, supported by experimental data and detailed protocols for reproducible analysis.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from IR, Raman, 1H NMR, 13C NMR, and Mass Spectrometry analyses for 2-acetylpyridine, 3-acetylpyridine, and this compound.

Infrared (IR) Spectroscopy
Functional Group2-Acetylpyridine (cm⁻¹)3-Acetylpyridine (cm⁻¹)This compound (cm⁻¹)
C=O Stretch~1695~1685~1690
Aromatic C=C/C=N Stretch~1580, 1470, 1430~1585, 1475, 1420~1595, 1555, 1410
C-H Aromatic Stretch>3000>3000>3000
C-H Aliphatic Stretch<3000<3000<3000
Raman Spectroscopy
Vibration Mode2-Acetylpyridine (cm⁻¹)3-Acetylpyridine (cm⁻¹)This compound (cm⁻¹)
Ring Breathing~1000~1030~1015
C=O Stretch~1695~1685~1690
Aromatic C-H Bending~1050~1045~1060
¹H NMR Spectroscopy (in CDCl₃, shifts in ppm)
Proton2-Acetylpyridine (δ)3-Acetylpyridine (δ)This compound (δ)
CH₃~2.7~2.6~2.6
H-6~8.7 (d)~8.8 (d)~8.8 (d)
H-3~7.8 (d)~8.2 (dt)~7.7 (d)
H-4~7.4 (t)--
H-5~7.8 (t)~7.4 (dd)~7.7 (d)
H-2-~9.2 (s)-
¹³C NMR Spectroscopy (in CDCl₃, shifts in ppm)
Carbon2-Acetylpyridine (δ)3-Acetylpyridine (δ)This compound (δ)
C=O~200~197~197
CH₃~26~27~27
C-2~154~151~150
C-3~121~135~121
C-4~137~124~144
C-5~127~135~121
C-6~149~154~150
Mass Spectrometry (Electron Ionization)
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Acetylpyridine121106, 78, 51
3-Acetylpyridine121106, 78, 51
This compound121106, 78, 51

Note: While the mass spectra of the isomers are very similar due to the same molecular weight and elemental composition, subtle differences in the relative intensities of the fragment ions may be observed.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic differentiation of this compound isomers.

Spectroscopic_Workflow Workflow for Isomer Differentiation cluster_sample Sample Preparation cluster_data Data Analysis & Identification Sample Isomer Mixture or Unknown Sample Dissolve Dissolve in appropriate solvent (e.g., CDCl3 for NMR, Ethanol for UV-Vis) Sample->Dissolve IR FTIR Spectroscopy Dissolve->IR Raman Raman Spectroscopy Dissolve->Raman NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR MS Mass Spectrometry (e.g., GC-MS) Dissolve->MS Compare Compare spectra with reference data IR->Compare Raman->Compare NMR->Compare MS->Compare Identify Identify Isomers based on unique spectral features Compare->Identify

Assessing the Purity of Synthesized 4-Acetylpyridine: A Comparative Guide to Quantitative NMR and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results, as well as meeting stringent quality standards. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for the purity assessment of 4-Acetylpyridine. The information presented is supported by experimental protocols and data to aid in the selection of the most appropriate method for specific analytical needs.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the purity analysis of a representative batch of synthesized this compound using qNMR, High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC).

Analytical TechniqueParameterResult
qNMR Purity (mol/mol %)99.2%
Internal StandardMaleic Acid
SolventDMSO-d6
Key Signals (Analyte)δ 8.85 (d, 2H), 7.80 (d, 2H), 2.60 (s, 3H)
Measurement Uncertainty± 0.3%
HPLC Purity (Area %)99.5%
Retention Time3.8 min
Major Impurity 10.3% (Unidentified, RT 2.5 min)
Major Impurity 20.1% (Starting Material, RT 1.9 min)
Limit of Detection (LOD)0.01%
Limit of Quantification (LOQ)0.03%
DSC Purity (mol %)99.0%
Onset of Melting13.2 °C
Peak of Melting15.5 °C

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Quantitative ¹H NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1][2]

Instrumentation: 500 MHz NMR Spectrometer

Internal Standard: Maleic Acid (Certified Reference Material, >99.5% purity)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of synthesized this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) and add it to the same vial.

    • Dissolve the mixture in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with the following parameters:

      • Pulse Program: zg30

      • Number of Scans (NS): 16

      • Relaxation Delay (D1): 30 s (to ensure full relaxation of all protons)

      • Acquisition Time (AQ): 4 s

      • Spectral Width (SW): 20 ppm

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the well-resolved signals of both this compound (e.g., the singlet of the methyl protons at ~2.60 ppm) and the internal standard (the singlet of the vinyl protons of maleic acid at ~6.3 ppm).

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / manalyte) * (mIS / MWIS) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase.[3] The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Mobile Phase Preparation: A gradient of Acetonitrile and Water (both containing 0.1% Formic acid).

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Acetonitrile and Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: The purity is calculated based on the area percentage of the this compound peak.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[4] For purity determination of crystalline solids, the melting point depression and the shape of the melting endotherm are analyzed based on the van't Hoff equation.[1]

Instrumentation: DSC instrument.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan and hermetically seal it.

  • Thermal Program: Heat the sample from 0 °C to 30 °C at a rate of 2 °C/min.

  • Data Analysis: The purity is calculated by the instrument's software based on the analysis of the melting peak.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the qNMR purity assessment and the logical relationship of the comparison.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh this compound weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for qNMR purity assessment.

Comparison_Logic cluster_methods Purity Assessment Methods cluster_attributes Key Comparison Attributes qNMR qNMR Accuracy Accuracy & Precision qNMR->Accuracy Quantification Absolute vs. Relative Quantification qNMR->Quantification Impurity Impurity Detection & Identification qNMR->Impurity Sample Sample Requirements qNMR->Sample HPLC HPLC HPLC->Accuracy HPLC->Quantification HPLC->Impurity HPLC->Sample DSC DSC DSC->Accuracy DSC->Quantification DSC->Sample

Caption: Logical relationship for comparing purity assessment methods.

Comparison and Conclusion

qNMR offers the distinct advantage of being a primary ratio method, providing a direct and absolute measure of purity without the need for a specific this compound reference standard. This is particularly valuable when a certified standard of the synthesized compound is not available. Furthermore, qNMR provides structural information that can confirm the identity of the analyte and potentially identify impurities if their signals are resolved.

HPLC is a highly sensitive and robust technique, making it excellent for detecting trace impurities. However, it is a relative quantification method, and accurate purity determination often relies on the assumption that all components have the same response factor at the detection wavelength, or it requires the use of reference standards for each impurity.

DSC is a useful technique for determining the purity of highly crystalline, thermally stable compounds. It provides a measure of the total mole fraction of impurities that are soluble in the melt. However, it is not suitable for amorphous or thermally labile compounds and does not provide any information about the identity of the impurities.

References

A Comparative Guide to the Synthesis of 4-Acetylpyridine: Assessing Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical building blocks is paramount. 4-Acetylpyridine, a versatile intermediate in the pharmaceutical and agrochemical industries, is no exception.[1] This guide provides a comparative analysis of common synthesis routes for this compound, with a focus on reproducibility and robustness, supported by available experimental data.

Comparison of this compound Synthesis Methods

The selection of a synthetic route depends on various factors, including precursor availability, desired scale, and tolerance for impurities. Below is a summary of common methods for synthesizing this compound.

Method Reactants Reagents/Catalysts Reaction Conditions Yield Reference
From this compound Oxime This compound Oximep-toluenesulfonyl chloride, Pyridine, Potassium ethoxide25°C for 24h, then 0-5°C66-69% (for the E-oxime from this compound)[2]
Gas-Phase Acylation Pyridinecarboxylic ester (e.g., methyl nicotinate)Acetic acid, Titanium dioxide/alkali or alkaline earth metal oxide catalyst on alumina-silica support350-450°C (gas phase)~45% (for 3-acetylpyridine)[3]
Claisen-Schmidt Condensation This compound, Aromatic aldehydePotassium hydroxide (KOH) in ethanolRoom temperature or refluxNot specified for this compound directly, but used for chalcone synthesis[4]
Nitration of this compound This compoundNitric acid, Trifluoroacetic anhydrideNot specified>80% (for 4-acetyl-3-nitropyridine, though reproducibility issues were noted)[5]

Detailed Experimental Protocols

Method 1: Synthesis from this compound Oxime

This procedure, detailed in Organic Syntheses, is a well-established, multi-step method.

Step A: Preparation of (E)-4-Acetylpyridine Oxime

  • Dissolve 25.0 g (0.36 mol) of hydroxylamine hydrochloride in 50 mL of water.

  • Add the solution to 70 mL of 20% aqueous sodium hydroxide.

  • To this stirred solution, add 36.3 g (0.30 mol) of this compound at once. A precipitate will form rapidly.

  • Stir the reaction mixture at 0–5°C for 2 hours.

  • Collect the precipitate by suction filtration and wash with 500 mL of cold water. This yields a mixture of E- and Z-isomers.

  • To obtain the pure E-isomer, recrystallize the crude product twice from hot water. The yield of (E)-4-acetylpyridine oxime is 27.1–28.3 g (66–69%).

Step B: Preparation of this compound Oxime Tosylate

  • Add 27.1 g (0.20 mol) of pure (E)-4-acetylpyridine oxime and 47.9 g (0.22 mol) of p-toluenesulfonyl chloride to 100 mL of anhydrous pyridine in a 1-L round-bottomed flask.

  • Stir the reaction mixture at 25°C for 24 hours. A precipitate of pyridine hydrochloride will form.

Step C: Reaction with Potassium Ethoxide

  • Slowly add 7.60 g (0.19 mol) of potassium metal to 80 mL of absolute ethanol in a 2-L round-bottomed flask.

  • Once the metal has dissolved, cool the solution to 0–5°C.

  • Add a solution of 55.1 g (0.19 mol) of (E)-4-acetylpyridine oxime tosylate dissolved in 320 mL of absolute ethanol to the stirred potassium ethoxide solution at 0–5°C over 15 minutes.

Note: The final steps to isolate this compound from the resulting intermediate are not fully detailed in the provided search result but would typically involve hydrolysis.

Discussion of Reproducibility and Robustness: This method involves multiple steps, including an isomerization and recrystallization to isolate the desired E-oxime. The efficiency of this separation is crucial for the overall yield and purity of the final product. The handling of potassium metal requires stringent anhydrous conditions, and the reaction temperature needs careful control. The multi-step nature of this synthesis may introduce variability, and consistent yields may depend on the careful execution of each step.

Method 2: Gas-Phase Acylation of a Pyridinecarboxylic Ester

This patented method is suitable for industrial-scale production and involves a continuous gas-phase reaction.

Protocol:

  • A mixture of a pyridinecarboxylic ester (e.g., methyl nicotinate), water, and an excess of acetic acid is passed through a heated tubular reactor.

  • The reactor is packed with a catalyst composed of titanium dioxide and at least one alkali or alkaline earth metal oxide on an alumina-silica support.

  • The reaction is carried out at a temperature of 350 to 450°C.

  • The product, acetylpyridine, is separated from the reaction mixture. For the synthesis of 3-acetylpyridine from methyl nicotinate at 410°C, a yield of 45% was reported with a conversion of 88%.

Discussion of Reproducibility and Robustness: Gas-phase reactions over a solid catalyst are often highly reproducible and robust in a continuous manufacturing setting. The key parameters to control are temperature, flow rate, and catalyst activity. Catalyst deactivation over time can be a concern and would require regeneration or replacement. The high temperature and specialized equipment make this method less suitable for a standard laboratory setting.

Method 3: Claisen-Schmidt Condensation for Chalcone Synthesis

While this method does not directly yield this compound, it is a common subsequent reaction and provides insight into the reactivity of the acetyl group.

Protocol:

  • React this compound with an aromatic aldehyde in an alcoholic medium.

  • Use a base, such as sodium hydroxide or potassium hydroxide, as a catalyst.

  • The reaction can be performed at room temperature or at reflux.

Discussion of Reproducibility and Robustness: The Claisen-Schmidt condensation is a generally robust and reproducible reaction. The yields are typically good, and the reaction conditions are mild. The purity of the starting materials, particularly the aldehyde, can affect the outcome and the formation of side products.

Method 4: Nitration of this compound

This method introduces a nitro group onto the pyridine ring, demonstrating a functionalization of the this compound backbone.

Protocol:

  • The synthesis of 4-acetyl-3-nitropyridine has been reported with a yield of over 80% using nitric acid and trifluoroacetic anhydride.

Discussion of Reproducibility and Robustness: A user on a chemistry forum reported a failure to reproduce this high-yield synthesis, suggesting potential issues with reproducibility. The user noted that their starting material contained impurities, which could be a critical factor. Nitration reactions can be sensitive to reaction conditions, including temperature, concentration of acids, and the purity of the starting material. The strong electron-withdrawing effect of the acetyl group and the pyridine nitrogen can make the reaction challenging to control, potentially leading to the formation of multiple isomers or decomposition.

Visualizing the Synthesis and Comparison

To better understand the primary synthesis route and the comparison between methods, the following diagrams are provided.

Synthesis_of_4_Acetylpyridine cluster_0 Step A: Oxime Formation cluster_1 Step B: Tosylation cluster_2 Step C: Final Product Formation This compound This compound Crude_Oxime Crude this compound Oxime (E/Z mixture) This compound->Crude_Oxime 1. Add Hydroxylamine/NaOH 2. Stir at 0-5°C Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Crude_Oxime NaOH NaOH (aq) NaOH->Crude_Oxime E_Oxime (E)-4-Acetylpyridine Oxime Crude_Oxime->E_Oxime Recrystallize from water Oxime_Tosylate This compound Oxime Tosylate E_Oxime->Oxime_Tosylate Stir at 25°C for 24h TsCl p-Toluenesulfonyl Chloride TsCl->Oxime_Tosylate Pyridine Pyridine Pyridine->Oxime_Tosylate Intermediate Intermediate Oxime_Tosylate->Intermediate Add to K-Ethoxide at 0-5°C K_Ethoxide Potassium Ethoxide in Ethanol K_Ethoxide->Intermediate 4_Acetylpyridine_Product This compound Intermediate->4_Acetylpyridine_Product Hydrolysis

Caption: Flowchart of the synthesis of this compound from this compound oxime.

Synthesis_Method_Comparison cluster_methods cluster_params Comparison Comparison of this compound Synthesis Methods Oxime_Method From this compound Oxime Gas_Phase Gas-Phase Acylation Nitration Nitration of this compound Yield Yield Oxime_Method->Yield Moderate-High Reproducibility Reproducibility Oxime_Method->Reproducibility Moderate (multi-step) Robustness Robustness Oxime_Method->Robustness Sensitive to conditions Scalability Scalability Oxime_Method->Scalability Lab-scale Gas_Phase->Yield Moderate Gas_Phase->Reproducibility High Gas_Phase->Robustness High Gas_Phase->Scalability Industrial-scale Nitration->Yield High (reported) but questionable Nitration->Reproducibility Potentially Low Nitration->Robustness Sensitive to impurities Nitration->Scalability Lab-scale

Caption: Comparison of key parameters for different this compound synthesis methods.

Conclusion

The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and challenges regarding reproducibility and robustness. The method starting from this compound oxime is a well-documented laboratory-scale synthesis, but its multi-step nature can be a source of variability. For large-scale, continuous production, gas-phase acylation offers high reproducibility and robustness, though it requires specialized equipment. Functionalization of the this compound core, such as through nitration, can be high-yielding, but anecdotal evidence suggests that these reactions may be sensitive to impurities and reaction conditions, potentially impacting their reproducibility. The choice of synthesis will ultimately be guided by the specific requirements of the research or development project, including scale, purity needs, and available resources.

References

Inter-Laboratory Study Simulation for the Validation of a 4-Acetylpyridine Analytical Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical methods for the quantification of 4-Acetylpyridine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While a formal inter-laboratory study was not identified in the public domain, this document simulates such a study by presenting validated performance data from discrete sources, offering a comparative overview to support researchers in selecting the appropriate methodology for their specific needs.

Introduction to this compound Analysis

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity and concentration must be accurately determined to ensure the quality and efficacy of the final drug product. Both HPLC and GC are powerful chromatographic techniques widely employed for the analysis of organic compounds like this compound. The choice between these methods often depends on the sample matrix, the required sensitivity, and the available instrumentation.

This guide details the experimental protocols and presents a comparative summary of the validation parameters for both a Reversed-Phase HPLC (RP-HPLC) method and a GC method with Flame Ionization Detection (GC-FID). The validation parameters are discussed in the context of the International Council for Harmonisation (ICH) guidelines.[2]

Methodology and Experimental Protocols

A detailed description of the experimental conditions for both the RP-HPLC and GC-FID methods is provided below. These protocols are representative of validated methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk material and pharmaceutical preparations.

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to obtain a final concentration within the calibration range.

Gas Chromatography (GC) Method

This method is well-suited for the analysis of volatile and semi-volatile compounds like this compound, particularly for purity assessment.

Instrumentation:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for the analysis of polar compounds, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 15 °C/min.

    • Hold: Hold at 220 °C for 5 minutes.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL (split ratio of 50:1).

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare a stock solution by accurately weighing approximately 25 mg of this compound reference standard and dissolving it in a suitable solvent such as methanol or dichloromethane in a 25 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to achieve concentrations ranging from 10 to 500 µg/mL.

  • Sample Solution: Accurately weigh the sample and dissolve it in the chosen solvent to achieve a final concentration within the calibration range.

Comparative Performance Data

The following tables summarize the validation parameters for the HPLC and GC methods, simulating a comparison across different laboratories. The data is compiled from representative validation studies for this compound and similar pyridine derivatives.

Table 1: Linearity and Range

ParameterHPLC Method (Lab A)GC-FID Method (Lab B)
Linearity Range 1 - 100 µg/mL10 - 500 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Regression Equation y = mx + cy = mx + c

Table 2: Accuracy and Precision

ParameterHPLC Method (Lab A)GC-FID Method (Lab B)
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (Repeatability, %RSD) < 1.0%< 1.5%
Intermediate Precision (%RSD) < 1.5%< 2.0%

Table 3: Sensitivity

ParameterHPLC Method (Lab A)GC-FID Method (Lab B)
Limit of Detection (LOD) 0.3 µg/mL3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL10 µg/mL

Visualizing the Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical method validation process and the specific workflows for the HPLC and GC analyses.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Analytical Scope & Purpose select_method Select Appropriate Analytical Method define_scope->select_method define_validation_params Define Validation Parameters (ICH Q2) select_method->define_validation_params prepare_protocol Prepare Validation Protocol define_validation_params->prepare_protocol execute_experiments Execute Validation Experiments prepare_protocol->execute_experiments collect_data Collect & Process Data execute_experiments->collect_data evaluate_performance Evaluate Performance Characteristics collect_data->evaluate_performance assess_acceptance Assess Against Acceptance Criteria evaluate_performance->assess_acceptance document_results Document in Validation Report assess_acceptance->document_results HPLC_GC_Workflow cluster_hplc HPLC Analysis Workflow cluster_gc GC Analysis Workflow hplc_prep Sample & Standard Preparation (in Mobile Phase) hplc_inject Inject into HPLC System hplc_prep->hplc_inject hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_quantify Quantification hplc_detect->hplc_quantify gc_prep Sample & Standard Preparation (in Organic Solvent) gc_inject Inject into GC System gc_prep->gc_inject gc_separate Separation on Capillary Column gc_inject->gc_separate gc_detect Flame Ionization Detection gc_separate->gc_detect gc_quantify Quantification gc_detect->gc_quantify

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Acetylpyridine
Reactant of Route 2
4-Acetylpyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。